Narasin sodium
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
sodium;(2R)-2-[(2R,3S,5S,6R)-6-[(2S,3S,4S,6R)-6-[(3S,5S,7R,9S,10S,12R,15R)-3-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H72O11.Na/c1-12-30(35(46)27(8)34(45)28(9)36-23(4)21-24(5)37(51-36)31(13-2)39(47)48)38-25(6)22-26(7)42(52-38)18-15-32(44)43(54-42)20-19-40(11,53-43)33-16-17-41(49,14-3)29(10)50-33;/h15,18,23-34,36-38,44-45,49H,12-14,16-17,19-22H2,1-11H3,(H,47,48);/q;+1/p-1/t23-,24-,25-,26+,27-,28-,29-,30-,31+,32+,33+,34+,36+,37+,38-,40-,41+,42-,43-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRZEFXQRCTYMC-DAALJYCPSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1C(CC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]([C@H]1[C@H](C[C@@H]([C@@H](O1)[C@@H](C)[C@@H]([C@H](C)C(=O)[C@H](CC)[C@@H]2[C@H](C[C@H]([C@]3(O2)C=C[C@H]([C@@]4(O3)CC[C@@](O4)(C)[C@H]5CC[C@@]([C@@H](O5)C)(CC)O)O)C)C)O)C)C)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H71NaO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
787.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Narasin Sodium's Assault on Gram-Positive Bacteria: A Technical Deep Dive
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the core mechanism of action of narasin (B1676957) sodium against gram-positive bacteria. This document provides an in-depth analysis of its ionophoric activity, impact on bacterial physiology, and the mechanisms of resistance.
Narasin sodium, a polyether monocarboxylic acid ionophore produced by fermentation of Streptomyces aureofaciens, exhibits potent antibacterial activity primarily against gram-positive bacteria. Its efficacy stems from its ability to disrupt the fundamental process of maintaining transmembrane ion gradients, a critical function for bacterial survival. This guide elucidates the intricate mechanisms of narasin's action, presents key quantitative data, details experimental methodologies, and visualizes the involved pathways.
Core Mechanism of Action: An Electrically Neutral Exchange
Narasin functions as a mobile ion carrier, forming lipid-soluble complexes with monovalent cations, preferentially potassium (K⁺), sodium (Na⁺), and rubidium (Rb⁺).[1] This complexation facilitates the transport of these cations across the bacterial cytoplasmic membrane in an electrically neutral exchange for protons (H⁺).[1] This relentless exchange dissipates the natural ion gradients that are essential for numerous cellular processes.
The disruption of the K⁺ gradient is particularly detrimental. Gram-positive bacteria maintain a high intracellular concentration of K⁺, which is crucial for regulating cytoplasmic pH, membrane potential, and the activity of various enzymes. By facilitating the efflux of K⁺ in exchange for H⁺, narasin collapses the transmembrane potential and acidifies the cytoplasm. This ultimately leads to the inhibition of vital metabolic processes and cell death. The hydrophobic exterior of the narasin molecule allows it to readily insert into the lipid bilayer of the bacterial membrane, enabling this continuous and damaging ion transport.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of narasin.
Measurement of Bacterial Membrane Potential
The effect of narasin on the bacterial membrane potential can be assessed using voltage-sensitive fluorescent dyes such as 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)).
Protocol:
-
Cell Preparation: Grow the gram-positive bacterial strain to the mid-logarithmic phase. Harvest the cells by centrifugation, wash them, and resuspend them in a suitable buffer (e.g., HEPES buffer with glucose).
-
Dye Loading: Add DiSC₃(5) to the cell suspension and incubate in the dark to allow the dye to accumulate in the polarized bacterial membranes, leading to fluorescence quenching.
-
Baseline Measurement: Transfer the cell suspension to a fluorometer cuvette and record the baseline fluorescence.
-
Narasin Addition: Add a specific concentration of narasin to the cuvette and immediately start recording the fluorescence intensity over time.
-
Data Analysis: An increase in fluorescence intensity indicates the release of the dye from the membrane due to depolarization. The rate and magnitude of the fluorescence increase are proportional to the extent of membrane depolarization.
Mechanisms of Resistance: The NarAB Efflux Pump
While generally effective, resistance to narasin can emerge in some gram-positive bacteria, such as Enterococcus faecium. The primary mechanism of resistance is the acquisition of a two-gene operon, narA and narB, which encodes an ATP-binding cassette (ABC) transporter.
The NarA protein is the ATPase component that provides the energy for the transport process through the hydrolysis of ATP. The NarB protein is the transmembrane permease that recognizes and actively effluxes narasin from the bacterial cell. The expression of the narAB operon is inducible by the presence of narasin. This efflux pump effectively reduces the intracellular concentration of narasin, preventing it from reaching a level sufficient to disrupt the transmembrane ion gradients.
dot
Caption: The NarAB transporter actively effluxes narasin from the bacterial cell.
Conclusion
This compound's mechanism of action against gram-positive bacteria is a well-defined process of ionophore-mediated disruption of essential transmembrane ion gradients. Its efficacy, particularly against clinically and agriculturally important pathogens, underscores its value. However, the emergence of resistance through mechanisms such as the NarAB efflux pump highlights the need for continued surveillance and research into strategies to overcome such resistance. This technical guide provides a foundational understanding for professionals engaged in the development of new antibacterial agents and the effective use of existing ones.
References
The Discovery and Microbial Origin of Narasin Sodium: A Technical Guide
An In-depth Examination of the Fermentation, Isolation, and Biosynthesis of a Key Polyether Antibiotic from Streptomyces aureofaciens
Abstract
Narasin (B1676957), a polyether ionophore antibiotic, is a significant secondary metabolite produced by the bacterium Streptomyces aureofaciens. Since its discovery, narasin has been primarily utilized in the veterinary field as a coccidiostat for poultry and a growth promotant for ruminants. This technical guide provides a comprehensive overview of the discovery of narasin, its origin from Streptomyces aureofaciens, and the scientific methodologies underpinning its production and characterization. The guide details the fermentation process, extraction and purification protocols, and explores the current understanding of the biosynthetic and regulatory pathways governing its synthesis. Quantitative data is presented in structured tables for clarity, and key experimental workflows and biological pathways are visualized through diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Discovery and Origin
Narasin was first identified as a new polyether antibiotic produced by a strain of Streptomyces aureofaciens.[1] The producing organism was specifically identified as Streptomyces aureofaciens strain NRRL 5758.[2] Further research has also cited Streptomyces aureofaciens strain NRRL 8092 as a producer of narasin.[2] Narasin is structurally similar to salinomycin, with the addition of a methyl group.[3] The narasin produced is typically a complex of related factors, with Narasin A being the most abundant component, comprising approximately 96% of the complex. Other minor components include Narasin B, D, and I.
Fermentation for Narasin Production
The production of narasin is achieved through submerged aerobic fermentation of Streptomyces aureofaciens. The fermentation medium is crucial for optimal growth of the microorganism and subsequent antibiotic production.
Fermentation Media Composition
A variety of media can be used for the production of narasin, containing assimilable sources of carbon, nitrogen, and inorganic salts.
| Component Category | Examples | Reference |
| Carbon Sources | Glucose, Starch, Dextrin | [2] |
| Nitrogen Sources | Peptone, Enzyme-hydrolyzed casein, Cottonseed meal, Meat peptone | [2] |
| Inorganic Salts | Capable of yielding sodium, potassium, magnesium, calcium, ammonium, chloride, carbonate, phosphate, sulfate, and nitrate (B79036) ions. | [2] |
An example of a specific production medium composition is detailed below:
| Ingredient | Quantity |
| Starch | 0.4% |
| Peptone | 1% |
| Soybean oil extracted residue | 5% |
| Maize powder | 2% |
| Yeast extract | 0.4% |
| NH₄Cl | 0.16% |
| CaCO₃ | 1% |
| Soybean oil | 1% |
| α-amylase | 0.03% |
Fermentation Parameters
Optimal production of narasin requires specific environmental conditions during fermentation.
| Parameter | Value | Reference |
| Temperature | 25°C to 37°C (Optimum around 30°C) | [2] |
| pH | 6.5 to 7.5 | [2] |
| Aeration | 0.25 to 1.0 volume of air per volume of culture medium per minute (v/v/m) | [2] |
| Agitation | ~600 RPM | [2] |
| Fermentation Time | 2 to 4 days for peak production |
Experimental Protocols
Isolation and Purification of Narasin
The recovery of narasin from the fermentation broth involves extraction and chromatographic purification.
Protocol for Extraction from Fermentation Broth:
-
Filter the fermentation broth using a filter aid (e.g., diatomaceous earth).
-
Wash the resulting filter cake with water.
-
Combine the broth filtrate and the water wash.
-
Extract the combined aqueous solution twice with equal volumes of ethyl acetate (B1210297).
-
Combine the ethyl acetate extracts and concentrate them in vacuo to yield an oily residue.
-
Dissolve the residue in acetone (B3395972) and add an equal volume of water.
-
Adjust the pH of the solution to 3.0 with 1 N aqueous hydrochloric acid.
-
Stir the solution for approximately 1 hour at room temperature to allow for crystallization.
-
Filter the solution to collect the narasin crystals and wash them with cold water.
-
Recrystallize the narasin by dissolving it in a minimal amount of acetone and then adding an equal volume of water.
Protocol for Chromatographic Purification:
-
Prepare a silica (B1680970) gel column packed in benzene (B151609).
-
Dissolve the crude narasin crystals in benzene and apply the solution to the column.
-
Wash the column with benzene to remove inactive oils.
-
Elute Narasin B and narasin methyl ester with a mixture of benzene and ethyl acetate (9:1).
-
Elute Narasin A with a mixture of benzene and ethyl acetate (4:1).
-
Monitor the elution of the different factors using thin-layer chromatography (TLC).
-
Combine the fractions containing the purified narasin and concentrate to dryness.
Caption: Experimental workflow for the isolation and purification of Narasin.
Physicochemical and Biological Properties
Physicochemical Properties
Narasin is a carboxylic polyether antibiotic. Its sodium salt is a crystalline solid.
| Property | Value | Reference |
| Molecular Formula | C₄₃H₇₂O₁₁ | |
| Molecular Weight | 765.03 g/mol | |
| Melting Point (Narasin A) | 98-100°C (remelts at 195-200°C) | [2] |
| Melting Point (Narasin B) | 150-153°C | [2] |
| Melting Point (Narasin sodium salt) | 158-160°C | [2] |
| Solubility | Soluble in alcohols, acetone, chloroform, ethyl acetate. Insoluble in water. | [2] |
Biological Activity
Narasin exhibits a range of biological activities, primarily as an ionophore that transports monovalent cations across cell membranes.
-
Antibacterial Activity: Active against Gram-positive bacteria.
-
Antifungal Activity: Limited activity against fungi.
-
Anticoccidial Activity: Effective in protecting chickens from coccidial infections.
Biosynthesis and Regulatory Pathways
The biosynthesis of polyether antibiotics like narasin in Streptomyces is a complex process involving large polyketide synthase (PKS) gene clusters. While the specific biosynthetic gene cluster for narasin in S. aureofaciens is not fully detailed in the reviewed literature, the general principles of polyketide biosynthesis and its regulation in Streptomyces provide a framework for understanding its formation.
The regulation of antibiotic biosynthesis in Streptomyces is hierarchical, involving global regulators that respond to nutritional signals and pathway-specific regulators located within the biosynthetic gene cluster. These cluster-situated regulators (CSRs) often act as transcriptional activators for the biosynthetic genes. The expression of these CSRs can be influenced by various factors, including small diffusible signaling molecules like γ-butyrolactones.
Caption: A generalized signaling pathway for antibiotic biosynthesis in Streptomyces.
Conclusion
This compound, a polyether antibiotic from Streptomyces aureofaciens, remains a compound of significant interest, particularly in veterinary medicine. The methodologies for its production through fermentation and subsequent isolation and purification are well-established. While the broader principles of its biosynthesis are understood within the context of polyketide synthesis in Streptomyces, further research into the specific gene cluster and regulatory networks controlling narasin production could open avenues for strain improvement and the discovery of novel analogs. This guide provides a foundational technical overview to aid researchers in their exploration of this important microbial product.
References
The Biological Properties of Narasin: A Polyether Antibiotic with Diverse Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Narasin (B1676957), a polyether monocarboxylic acid ionophore produced by the fermentation of Streptomyces aureofaciens, is a well-established anticoccidial agent in the poultry industry. Its primary mechanism of action involves the disruption of transmembrane ion gradients, leading to cell death in susceptible organisms. Beyond its antiparasitic applications, narasin exhibits a potent antimicrobial activity, primarily against Gram-positive bacteria. More recently, narasin has garnered significant interest for its anticancer properties, particularly in estrogen receptor-positive (ERα-positive) breast cancer. This technical guide provides a comprehensive overview of the biological properties of narasin, including its mechanism of action, antimicrobial and anticancer activities, and detailed experimental protocols for its study.
Introduction
Narasin is a member of the polyether class of antibiotics, structurally similar to salinomycin, differing by an additional methyl group.[1] It functions as an ionophore, forming lipid-soluble complexes with monovalent cations like potassium (K+), sodium (Na+), and rubidium (Rb+).[2][3] This property allows narasin to facilitate the transport of these ions across biological membranes, disrupting the electrochemical balance and leading to cell death.[2][3] While its primary commercial use is in veterinary medicine for the control of coccidiosis in poultry, its broader biological activities are a subject of ongoing research.[3][4]
Mechanism of Action: Ionophore Activity
The core biological function of narasin stems from its ability to act as a mobile ion carrier. It chelates monovalent cations and transports them across lipid bilayers, a process that is electrically neutral as it often involves the counter-transport of a proton (H+).[1] This disruption of the natural ion gradients across cellular and mitochondrial membranes has profound effects on cellular physiology, including the dissipation of membrane potential, alteration of intracellular pH, and ultimately, the induction of apoptosis.[5][6]
Antimicrobial Properties
Narasin demonstrates significant activity against a range of Gram-positive bacteria, including clinically relevant species. Its efficacy against Gram-negative bacteria is limited due to the outer membrane of these organisms acting as a barrier to the hydrophobic ionophore.[5][6]
Quantitative Antimicrobial Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of narasin against various bacterial species.
| Bacterial Species | Strain | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Staphylococcus pseudintermedius (MSSP) | Clinical Isolates (n=17) | 0.06 - 0.25 | 0.125 | 0.125 | [2] |
| Staphylococcus pseudintermedius (MDRSP) | Clinical Isolates (n=13) | 0.06 - 0.25 | 0.125 | 0.125 | [2] |
| Streptococcus spp. (β-haemolytic) | Clinical Isolates (n=20) | 0.06 - 0.25 | 0.125 | 0.125 | [2] |
| Clostridium perfringens | Swine Isolates (Diarrheic) | >256 | - | - | [7] |
| Clostridium perfringens | Swine Isolates (Non-diarrheic) | 8 | - | - | [7] |
| Clostridium perfringens | Broiler Isolates | - | 0.25 | 0.5 | [8] |
| Enterococcus faecium | Wild-Type Isolates | 0.06 - 0.5 | - | - | [9] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and includes considerations for testing lipophilic compounds like narasin.
-
Preparation of Narasin Stock Solution: Dissolve narasin in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) to a high concentration (e.g., 1280 µg/mL).
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the narasin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL, and the concentration range should typically span from 0.03 to 128 µg/mL.[2]
-
To prevent the adsorption of the lipophilic narasin to the plastic wells, the broth can be supplemented with a non-ionic surfactant such as Tween 80 at a final concentration of 0.002%.[3] A control plate with Tween 80 alone should be included to ensure it does not affect bacterial growth.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate, bringing the final volume to 100 µL.
-
Include a growth control well (broth and inoculum, no narasin) and a sterility control well (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.[4]
-
-
Determination of MIC: The MIC is the lowest concentration of narasin that completely inhibits visible growth of the organism.
Antiparasitic Properties
Narasin is highly effective against various species of the protozoan parasite Eimeria, the causative agent of coccidiosis in poultry. It targets different life cycle stages of the parasite, including sporozoites and merozoites.[4]
In Vivo Efficacy Data
Studies in broiler chickens have demonstrated that narasin, when administered in feed, significantly reduces lesion scores and mortality associated with Eimeria tenella infections.[10]
| Eimeria Species | Host | Narasin Concentration in Feed (ppm) | Effect | Reference |
| Eimeria tenella | Broiler Chickens | 60, 80 | Reduced cecal lesions and mortality | [10] |
| Eimeria spp. (mixed) | Broiler Chickens | 80 | Improved weight gain and feed conversion | [4] |
Experimental Protocol: In Vitro Eimeria Invasion Assay
This protocol outlines a method to assess the direct effect of narasin on the invasion of host cells by Eimeria sporozoites.
-
Cell Culture: Culture a suitable host cell line, such as Madin-Darby Bovine Kidney (MDBK) cells or primary chicken kidney cells, in a 96-well plate until a confluent monolayer is formed.
-
Sporozoite Preparation: Excyst Eimeria oocysts to release sporozoites. Purify the sporozoites from oocysts and debris.
-
Narasin Treatment: Prepare various concentrations of narasin in the appropriate cell culture medium.
-
Infection and Treatment:
-
Pre-treat the host cell monolayer with different concentrations of narasin for a defined period (e.g., 1 hour).
-
Alternatively, pre-treat the sporozoites with narasin before adding them to the host cells.
-
Add a known number of sporozoites to each well and incubate for a period that allows for invasion (e.g., 2-24 hours).[11]
-
-
Quantification of Invasion:
-
After the incubation period, fix and stain the cells.
-
Quantify the number of intracellular sporozoites per field of view using microscopy.
-
Alternatively, use a quantitative PCR (qPCR) assay to measure the amount of parasite DNA within the host cells.
-
Anticancer Properties
Recent studies have highlighted the potential of narasin as an anticancer agent, particularly against ERα-positive breast cancer cell lines. Narasin has been shown to inhibit cell proliferation, migration, and invasion, and to induce apoptosis.
Quantitative Anticancer Activity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of narasin in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| MCF-7 | ERα-positive Breast Cancer | 2.219 | [12] |
| T47D | ERα-positive Breast Cancer | 3.562 | [12] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 11.76 | [12] |
Signaling Pathway Modulation
Narasin exerts its anticancer effects in ERα-positive breast cancer by inactivating the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways.[12] These pathways are crucial for processes like epithelial-mesenchymal transition (EMT), which is a key step in cancer metastasis.
Experimental Protocols for Anticancer Activity
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, T47D) in a 96-well plate at a density of 1.2 x 10^4 cells/mL and allow them to adhere overnight.[5]
-
Narasin Treatment: Treat the cells with a range of narasin concentrations (e.g., 0.005 to 10 µM) for a specified duration (e.g., 72 hours).[12]
-
MTT Addition: Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours.[5]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., isopropanol (B130326) or DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 545 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the untreated control and determine the IC50 value.
-
Cell Seeding: Seed cells (e.g., 1 x 10^5 cells/cm^2 for MCF-7) in a 6-well or 12-well plate and grow to a confluent monolayer.[1][2]
-
Serum Starvation: To minimize cell proliferation, replace the growth medium with serum-free or low-serum (1%) medium and incubate overnight.[7]
-
Scratch Creation: Create a uniform scratch in the cell monolayer using a sterile pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Narasin Treatment: Add fresh serum-free or low-serum medium containing various concentrations of narasin (e.g., 0.005 to 0.05 µM for MCF-7 and T47D).[12]
-
Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 24 hours).
-
Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
-
Matrigel Coating: Coat the upper surface of Transwell inserts (8 µm pore size) with a thin layer of Matrigel (e.g., diluted 1:3 in serum-free medium) and allow it to solidify at 37°C for 1 hour.[13]
-
Cell Seeding: Resuspend serum-starved cells in serum-free medium and seed them (e.g., 2.5 - 5 x 10^4 cells) into the upper chamber of the inserts.[13]
-
Narasin Treatment: Add the narasin-containing serum-free medium to the upper chamber.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.[13]
-
Staining and Counting:
-
Remove non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the invaded cells on the lower surface with ethanol (B145695) and stain with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
-
-
Cell Lysis: Treat cells with narasin (e.g., 0.005 to 0.05 µM for 24 hours) with or without stimulation by TGF-β (e.g., 2 ng/mL for 1 hour) or IL-6.[12][14] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-SMAD3, SMAD3, p-STAT3, STAT3, and a loading control (e.g., β-actin) overnight at 4°C. Typical antibody dilutions range from 1:500 to 1:1000.
-
-
Secondary Antibody and Detection:
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
References
- 1. scielo.org.mx [scielo.org.mx]
- 2. ieeexplore.ieee.org [ieeexplore.ieee.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Broth microdilution - Wikipedia [en.wikipedia.org]
- 5. Berberine suppresses migration of MCF-7 breast cancer cells through down-regulation of chemokine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of epidemiological cut-off values for Narasin, Salinomycin, Lasalocid and Monensin in Enterococcus faecium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Actein Inhibits the Proliferation and Adhesion of Human Breast Cancer Cells and Suppresses Migration in vivo [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibiotic susceptibility of streptococcus pyogenes isolated from respiratory tract infections in dakar, senegal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Narasin inhibits tumor metastasis and growth of ERα-positive breast cancer cells by inactivation of the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. snapcyte.com [snapcyte.com]
- 14. STAT3 selectively interacts with Smad3 to antagonize TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Ionophoric Action of Narasin Sodium: A Technical Guide to its Impact on Cellular Ion Transport and Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Narasin sodium, a polyether monocarboxylic acid ionophore, is a well-established anticoccidial agent in veterinary medicine. Its biological activity stems from its ability to form lipid-soluble complexes with monovalent cations, thereby disrupting crucial ion gradients across cellular membranes. This guide provides an in-depth technical overview of the molecular mechanisms underlying this compound's effects on cellular ion transport systems. It details the consequences of this ionophoric activity on key physiological processes, including intracellular pH, mitochondrial function, and the induction of specific signaling cascades culminating in apoptosis and cellular stress responses. This document synthesizes available quantitative data, outlines relevant experimental protocols, and provides visual representations of the affected signaling pathways to serve as a comprehensive resource for researchers in cellular biology and drug development.
Mechanism of Action: An Electrically Neutral Cation Exchanger
This compound functions as a mobile ion carrier, facilitating the transport of monovalent cations across biological membranes. Its structure, featuring a hydrophobic exterior and a hydrophilic interior, allows it to selectively bind cations, shield their charge, and shuttle them across the lipid bilayer.[1][2] This process is an electrically neutral exchange-diffusion, meaning that for every cation transported into the cell, a proton (H+) is typically transported out, thus maintaining overall charge neutrality.[2] Narasin exhibits a preference for the following monovalent cations:
-
Sodium (Na⁺)
-
Potassium (K⁺)
-
Rubidium (Rb⁺) [2]
By disrupting the carefully maintained gradients of these ions, this compound profoundly impacts cellular homeostasis and function.
Quantitative Effects of this compound
While the qualitative effects of Narasin as an ionophore are well-documented, specific quantitative data on its direct impact on intracellular ion concentrations and membrane potential are not extensively available in the public domain. However, its cytotoxic effects on various cancer cell lines have been quantified.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time |
| MCF-7 | Estrogen Receptor-Positive (ER+) Breast Cancer | 2.219 | 72 hours[3] |
| T47D | Estrogen Receptor-Positive (ER+) Breast Cancer | 3.562 | 72 hours |
| MDA-MB-231 | Triple-Negative Breast Cancer | 11.76 | 72 hours |
Table 1: Cytotoxicity (IC50) of Narasin in Human Breast Cancer Cell Lines.
Impact on Cellular Signaling Pathways
The disruption of ionic homeostasis by this compound triggers a cascade of downstream signaling events. These pathways are critical in cellular processes such as inflammation, proliferation, and programmed cell death.
Inhibition of NF-κB Signaling
Narasin has been identified as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. It achieves this by preventing the phosphorylation of IκBα, the inhibitory subunit of NF-κB. This action retains the NF-κB complex in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory and pro-survival genes.
Figure 1: Narasin's Inhibition of the NF-κB Signaling Pathway.
Induction of Endoplasmic Reticulum (ER) Stress and Apoptosis
Narasin is known to induce endoplasmic reticulum (ER) stress, a condition arising from the accumulation of unfolded or misfolded proteins in the ER lumen. This disruption of protein homeostasis can trigger the Unfolded Protein Response (UPR), and if the stress is prolonged or severe, it can lead to apoptosis (programmed cell death). The ionophoric activity of Narasin can disrupt calcium homeostasis within the ER, a critical factor in protein folding, thereby initiating the ER stress response.
Figure 2: Narasin-Induced ER Stress and Apoptosis.
Inactivation of TGF-β/SMAD3 and IL-6/STAT3 Signaling
In the context of cancer biology, Narasin has been shown to inhibit the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways in estrogen receptor-positive breast cancer cells. These pathways are crucial for processes like cell migration, invasion, and the epithelial-to-mesenchymal transition (EMT), which are hallmarks of cancer metastasis. By inhibiting these pathways, Narasin can suppress the metastatic potential of cancer cells.
Figure 3: Narasin's Inhibition of TGF-β/SMAD3 and IL-6/STAT3 Pathways.
Experimental Protocols
The following sections outline general methodologies for assessing the key cellular effects of ionophores like this compound.
Measurement of Intracellular Sodium Concentration ([Na⁺]i)
Principle: Fluorescent indicators that exhibit a change in fluorescence intensity upon binding to Na⁺ are used to measure changes in intracellular sodium concentration.
Protocol using a Fluorescent Plate Reader:
-
Cell Preparation: Seed cells in a 96-well black, clear-bottom plate and culture to the desired confluency.
-
Dye Loading:
-
Prepare a loading buffer containing a sodium-sensitive fluorescent dye (e.g., Sodium Green, Asante Natrium Green-2).
-
Remove the culture medium and wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Add the dye-loading solution to each well and incubate under appropriate conditions (e.g., 37°C, 5% CO₂) to allow for dye uptake.
-
-
Narasin Treatment:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Wash the cells to remove excess dye.
-
Add the Narasin solutions to the respective wells.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye using a fluorescent plate reader.
-
Record measurements at baseline (before adding Narasin) and at various time points after treatment.
-
-
Calibration (Optional but Recommended):
-
At the end of the experiment, treat cells with a cocktail of ionophores (e.g., gramicidin, monensin) in buffers with known Na⁺ concentrations to generate a calibration curve. This allows for the conversion of fluorescence intensity to absolute [Na⁺]i.
-
Figure 4: Experimental Workflow for Measuring [Na⁺]i.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
Principle: Cationic fluorescent dyes, such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1, accumulate in the mitochondria in a membrane potential-dependent manner. A decrease in ΔΨm results in reduced dye accumulation and a corresponding change in fluorescence.
Protocol using Fluorescence Microscopy:
-
Cell Culture: Grow cells on glass coverslips or in imaging-appropriate dishes.
-
Narasin Treatment: Treat the cells with the desired concentrations of this compound for the specified duration.
-
Dye Staining:
-
Prepare a staining solution containing the mitochondrial membrane potential probe (e.g., TMRE) in a suitable buffer.
-
Incubate the cells with the staining solution.
-
-
Imaging:
-
Wash the cells to remove excess dye.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen dye.
-
Acquire images from both control and Narasin-treated cells.
-
-
Image Analysis:
-
Quantify the mean fluorescence intensity within the mitochondria of individual cells using image analysis software.
-
A decrease in fluorescence intensity in Narasin-treated cells compared to control cells indicates mitochondrial depolarization.
-
Figure 5: Workflow for Mitochondrial Membrane Potential Assay.
Measurement of Intracellular pH (pHi)
Principle: Ratiometric fluorescent pH indicators, such as BCECF-AM, exhibit a pH-dependent shift in their excitation or emission spectra, allowing for the quantification of intracellular pH.
Protocol using a Fluorometer:
-
Cell Preparation: Prepare a suspension of cells in a suitable buffer.
-
Dye Loading: Incubate the cells with the acetoxymethyl (AM) ester form of a pH-sensitive dye (e.g., BCECF-AM), which is cell-permeant. Intracellular esterases will cleave the AM group, trapping the fluorescent indicator inside the cells.
-
Narasin Treatment: Add this compound to the cell suspension.
-
Fluorescence Measurement:
-
Place the cell suspension in a fluorometer cuvette.
-
Measure the fluorescence emission at a fixed wavelength while alternating between two excitation wavelengths (for ratiometric dyes).
-
The ratio of the fluorescence intensities at the two excitation wavelengths is used to determine the intracellular pH.
-
-
Calibration:
-
At the end of the experiment, perform an in situ calibration by treating the cells with a protonophore (e.g., nigericin) in buffers of known pH to generate a calibration curve of fluorescence ratio versus pH.
-
Figure 6: Experimental Workflow for Intracellular pH Measurement.
Conclusion
This compound's primary mechanism of action is the disruption of monovalent cation gradients across cellular membranes. This ionophoric activity leads to a cascade of downstream effects, including the inhibition of critical signaling pathways such as NF-κB, TGF-β/SMAD3, and IL-6/STAT3, and the induction of ER stress and apoptosis. While the qualitative consequences of its ionophoric nature are well-understood, further research is warranted to provide a more comprehensive quantitative picture of its direct effects on intracellular ion concentrations and membrane potential in various cell types. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the multifaceted cellular impacts of this potent ionophore.
References
An In-depth Technical Guide to Narasin Sodium: Structure, Properties, and Analysis
Narasin (B1676957) sodium is a polyether ionophore antibiotic widely utilized in the veterinary field as a coccidiostat and growth promotant.[1][2] Produced through the fermentation of Streptomyces aureofaciens, its biological activity stems from its ability to transport cations across cellular membranes, disrupting critical ion gradients.[3][4] This guide provides a detailed overview of its chemical structure, physicochemical properties, mechanism of action, and analytical methodologies for researchers and drug development professionals.
Chemical Structure and Core Properties
Narasin is structurally a derivative of salinomycin, distinguished by an additional methyl group.[4] It is primarily composed of Narasin A (~96%), with minor components including Narasin B, D, and I. The molecule possesses a carboxylic acid group which readily forms the sodium salt.
Table 1: Core Chemical and Physical Identifiers
| Property | Narasin Sodium | Narasin (Free Acid) |
| Synonyms | 4-Methylsalinomycin sodium, Monteban, Narasin A | 4-Methylsalinomycin |
| Molecular Formula | C₄₃H₇₁NaO₁₁ | C₄₃H₇₂O₁₁ |
| Molecular Weight | 787.01 g/mol | 765.03 g/mol |
| CAS Number | 58331-17-2 | 55134-13-9 |
Physicochemical Properties
The physicochemical properties of this compound are critical for its formulation, delivery, and biological activity. Key quantitative data are summarized below.
Table 2: Physicochemical Data for Narasin and this compound
| Property | Value | Conditions |
| Melting Point | 158 - 160°C (this compound Salt) | Crystalline form |
| 98 - 100°C (Narasin Free Acid) | Crystals from acetone-water | |
| pKa | 7.9 (Narasin Free Acid) | 80% aqueous Dimethylformamide (DMF) |
| Solubility | Soluble in methanol (B129727), ethanol, DMF, DMSO, acetone, chloroform, ethyl acetate (B1210297), benzene. | Organic Solvents |
| Insoluble or sparingly soluble in water. | Aqueous Solvents | |
| Stability | Stable for ≥ 4 years at -20°C. | Solid form, protected from light and moisture |
| Optical Rotation | [α]D²⁵ = -54° (Narasin Free Acid) | c = 0.2 in methanol |
Mechanism of Action
Narasin's biological effects are multifaceted, stemming from its primary function as an ionophore and its subsequent influence on cellular signaling pathways.
Narasin functions as a mobile ion carrier, forming lipid-soluble, reversible complexes with monovalent cations, particularly K⁺, Na⁺, and Rb⁺. It facilitates an electrically neutral exchange-diffusion type of transport across biological membranes, typically exchanging a cation for a proton (H⁺). This process disrupts the transmembrane ion gradients and electrical potentials essential for cellular function, leading to metabolic distress and cell death in susceptible organisms like coccidia parasites and Gram-positive bacteria. The hydrophobic exterior of the narasin molecule allows it to embed in lipid-rich cell membranes, while the hydrophilic interior chelates the cation.
Beyond its ion transport capabilities, narasin has been shown to modulate key intracellular signaling pathways implicated in inflammation and cancer.
-
NF-κB Signaling: Narasin inhibits the NF-κB signaling pathway by preventing the phosphorylation of its inhibitor, IκBα, with an IC₅₀ of 3.2 µM. This deactivation prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory and proliferative genes.
-
TGF-β/SMAD3 and IL-6/STAT3 Pathways: In the context of cancer research, particularly estrogen receptor-positive (ER+) breast cancer, narasin has been demonstrated to inactivate the TGF-β/p-SMAD3 and IL-6/p-STAT3 signaling pathways. This action reverses the epithelial-mesenchymal transition (EMT), a key process in tumor metastasis, thereby suppressing cancer cell proliferation, migration, and invasion.
Experimental Protocols for Analysis
Accurate quantification of this compound in complex matrices like animal feed or biological tissues requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the predominant technique.
This method is commonly used for quantifying narasin in feedstuffs and premixes.
-
Principle: Narasin is extracted from the sample matrix, separated from other components via reversed-phase HPLC, and then chemically modified (derivatized) after the column to produce a chromophore that can be detected by a visible light detector.
-
Extraction: The sample (e.g., 10g of feed) is typically extracted with a solvent mixture such as methanol and a phosphate (B84403) buffer (e.g., 90:10 v/v) using mechanical shaking.
-
Chromatographic Separation:
-
Column: A reversed-phase column (e.g., C18) is used.
-
Mobile Phase: A typical mobile phase consists of a mixture of methanol, water, and acetic acid (e.g., 940:60:1 v/v/v).
-
Flow Rate: Approximately 0.6 mL/min.
-
Temperature: Column oven is maintained at 40°C.
-
-
Post-Column Derivatization: The column eluent is mixed with a derivatizing agent. A common reagent is vanillin (B372448) or p-dimethylaminobenzaldehyde dissolved in an acidic methanol solution (e.g., sulfuric acid in methanol). The reaction (an aldol (B89426) condensation) is often carried out in a reaction coil at an elevated temperature.
-
Detection: The resulting colored product is detected using a visible light detector at a wavelength of approximately 520 nm or 600 nm.
-
Quantification: Concentration is determined by comparing the peak area of the sample to that of a standard curve prepared with known concentrations of narasin.
For higher specificity and sensitivity, especially in biological tissues, LC-MS/MS is the preferred method.
-
Principle: This method combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, allowing for precise identification and quantification based on molecular weight and fragmentation patterns.
-
Sample Preparation and Extraction:
-
Tissue samples (muscle, liver) are homogenized.
-
Extraction is performed with organic solvents such as an iso-octane/ethyl acetate mixture (90:10) or acetonitrile.
-
The extract is often purified using Solid Phase Extraction (SPE) with a silica (B1680970) cartridge to remove interfering matrix components.
-
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is typically employed.
-
Mobile Phase: A gradient elution is used, commonly with mobile phase A consisting of 0.1% formic acid in water and mobile phase B as 0.1% formic acid in acetonitrile.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high specificity. This involves selecting the precursor ion (the molecular ion of this compound, m/z 787.5) and monitoring for specific product ions after fragmentation.
-
MRM Transitions: Quantitative determination often uses the transition 787.5 > 431.3, with confirmatory transitions such as 787.5 > 531.3.
-
-
Quantification: Quantification is achieved using a matrix-matched calibration curve to account for matrix effects. An internal standard, such as monensin (B1676710) or nigercin, may be used to improve accuracy.
References
Narasin Sodium: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Narasin (B1676957) sodium, a polyether ionophore antibiotic, is a fermentation product of Streptomyces aureofaciens. Primarily utilized in the veterinary field as a coccidiostat, recent research has unveiled its potential in oncology through the modulation of critical cellular signaling pathways. This document provides an in-depth technical overview of Narasin sodium, including its chemical properties, mechanism of action, and detailed experimental protocols for investigating its biological effects.
Chemical and Physical Properties
This compound is the sodium salt of Narasin. Its fundamental chemical and physical characteristics are summarized below.
| Property | Value |
| CAS Number | 58331-17-2[1][2][3][4] |
| Molecular Formula | C43H71NaO11 |
| Molecular Weight | 787.01 g/mol |
| Appearance | White solid |
| Purity | >98% by HPLC |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Limited water solubility. |
| Storage | -20°C |
Mechanism of Action
Narasin's primary mechanism of action is its function as a monovalent cation ionophore. It forms a lipid-soluble complex with cations, such as sodium (Na+), and facilitates their transport across biological membranes. This disruption of the cellular ion gradient leads to osmotic stress and, ultimately, cell death in susceptible organisms. This is particularly effective against Gram-positive bacteria and coccidial parasites, as Gram-negative bacteria possess an outer membrane that is impermeable to the hydrophobic narasin molecule.
Key Signaling Pathways Modulated by Narasin
Recent studies have highlighted the role of Narasin in modulating several signaling pathways implicated in cancer development and progression.
Inhibition of the NF-κB Signaling Pathway
Narasin has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is crucial in regulating inflammatory responses, cell survival, and proliferation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate the transcription of target genes. Narasin treatment has been observed to suppress the phosphorylation of IκBα, thereby preventing NF-κB translocation and subsequent gene activation.
Figure 1: Narasin's inhibition of the NF-κB signaling pathway.
Induction of TRAIL-Mediated Apoptosis in Glioma Cells
Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a cytokine that can selectively induce apoptosis in cancer cells. However, many glioma cells are resistant to TRAIL. Narasin has been shown to sensitize glioma cells to TRAIL-mediated apoptosis. This process involves the upregulation of death receptor 5 (DR5), a receptor for TRAIL, on the cell surface. The binding of TRAIL to DR5 initiates a signaling cascade that leads to the activation of caspases and ultimately, programmed cell death.
Figure 2: Narasin sensitizes glioma cells to TRAIL-mediated apoptosis.
Inactivation of TGF-β/SMAD3 and IL-6/STAT3 Signaling in Breast Cancer
Narasin has demonstrated inhibitory effects on the proliferation, migration, and invasion of human metastatic ER+ breast cancer cells. This is achieved through the inactivation of two key signaling pathways: the Transforming Growth Factor-β (TGF-β)/SMAD3 pathway and the Interleukin-6 (IL-6)/STAT3 pathway. Both of these pathways are implicated in the epithelial-mesenchymal transition (EMT), a process that allows cancer cells to become more motile and invasive. Narasin has been shown to inhibit the phosphorylation of both SMAD2/3 and STAT3, key downstream effectors of these pathways.
Figure 3: Narasin inhibits TGF-β/SMAD3 and IL-6/STAT3 signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of Narasin's biological activities.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of Narasin on cancer cell lines.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MCF-7, T47D, MDA-MB-231)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the Narasin dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve Narasin).
-
Incubate the cells with Narasin for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the 4-hour incubation, add 100 µL of solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to determine the effect of Narasin on the expression and phosphorylation of proteins in a specific signaling pathway (e.g., NF-κB, TGF-β/SMAD3, IL-6/STAT3).
Materials:
-
This compound
-
Cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-SMAD2/3, anti-SMAD2/3, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of Narasin for the specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Anticoccidial Efficacy Study in Broiler Chickens
This protocol outlines a typical in vivo study to evaluate the efficacy of Narasin as a coccidiostat.
Materials:
-
Day-old broiler chicks
-
Standard broiler starter and grower feed
-
This compound premix
-
Coccidial oocyst inoculum (e.g., mixed Eimeria species)
-
Floor pens with fresh litter
-
Feeders and waterers
Procedure:
-
Randomly allocate day-old chicks to different treatment groups (e.g., uninfected-unmedicated control, infected-unmedicated control, infected-Narasin treated at various dosages).
-
Provide the respective medicated or unmedicated feed to each group from day one.
-
On a specific day (e.g., day 14), orally inoculate the chicks in the infected groups with a known number of viable coccidial oocysts.
-
Monitor the birds daily for clinical signs of coccidiosis (e.g., mortality, morbidity, bloody droppings).
-
At a predetermined time post-infection (e.g., 6-7 days), a subset of birds from each group is euthanized for intestinal lesion scoring. Lesions in different sections of the intestine are scored on a scale of 0 to 4.
-
Collect fecal samples from each pen to determine oocyst counts per gram of feces.
-
Record body weight and feed consumption throughout the study to calculate weight gain and feed conversion ratio.
-
Analyze the data statistically to determine the efficacy of Narasin in controlling coccidiosis.
Conclusion
This compound is a well-established ionophore with significant applications in veterinary medicine. Emerging research continues to uncover its potential as a modulator of key cellular signaling pathways involved in cancer. The detailed information and protocols provided in this guide are intended to support researchers and drug development professionals in further exploring the multifaceted biological activities of this compound.
References
Initial research into Narasin sodium's antimicrobial spectrum
An In-depth Technical Guide to the Antimicrobial Spectrum of Narasin (B1676957) Sodium
Introduction
Narasin sodium is a polyether monocarboxylic acid ionophore, an antimicrobial agent produced through the fermentation of Streptomyces aureofaciens.[1][2][3] Structurally similar to salinomycin, it is primarily utilized in the veterinary field as a coccidiostat for preventing and controlling coccidiosis in poultry and as a growth promotant in cattle.[1][4] Its biological activity is not limited to protozoa; narasin exhibits a broad spectrum of activity against various microorganisms, including Gram-positive bacteria, certain fungi, and some viruses. This guide provides a comprehensive technical overview of this compound's antimicrobial spectrum, its mechanism of action, relevant experimental protocols for its evaluation, and known resistance mechanisms, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action
The primary antimicrobial mechanism of this compound is its function as a cation ionophore. This process involves several key steps:
-
Complex Formation: Narasin forms lipid-soluble, dynamically reversible complexes with monovalent cations, showing a preference for potassium (K+), sodium (Na+), and rubidium (Rb+).
-
Membrane Transport: Possessing a hydrophobic exterior and a hydrophilic interior, the narasin-cation complex acts as a carrier, facilitating the transport of these ions across the lipid-rich cell membranes of susceptible organisms.
-
Gradient Disruption: This transport mediates an electrically neutral exchange-diffusion, disrupting the natural transmembrane ion gradients and electrical potentials essential for cellular homeostasis.
-
Cellular Disruption: The resulting ionic imbalance critically affects cellular functions and metabolism. In Gram-positive bacteria, the influx of cations leads to an increase in intracellular proton (H+) concentration. To counteract this, the cell activates H+ ATPase pumps to expel the excess protons, a process that consumes significant cellular energy (ATP) and ultimately leads to cell dysfunction and death.
Beyond its ionophoric activity, research has also indicated that narasin can inhibit NF-κB signaling by preventing the phosphorylation of IκBα, a key regulatory step in the inflammatory response pathway.
References
Narasin Sodium's Role in Disrupting Mitochondrial Function: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Narasin (B1676957) sodium, a polyether monocarboxylic acid ionophore, is widely recognized for its anticoccidial properties in veterinary medicine. Its biological activity stems from its ability to form lipid-soluble complexes with monovalent cations, facilitating their transport across biological membranes. This guide provides an in-depth examination of the core mechanisms by which narasin sodium disrupts mitochondrial function. We will explore its impact on the mitochondrial membrane potential, ion gradients, ATP synthesis, and the generation of reactive oxygen species. Detailed experimental protocols for assessing these effects are provided, along with quantitative data summaries and visualizations of the key pathways and workflows.
Core Mechanism of Action: Ionophore-Mediated Mitochondrial Disruption
This compound functions as a mobile ion carrier, specifically for monovalent cations like sodium (Na⁺) and potassium (K⁺)[1][2]. Its structure, featuring a hydrophilic core to bind cations and a hydrophobic exterior, allows it to shuttle these ions across the lipid bilayer of the inner mitochondrial membrane[1]. This action is the primary driver of its mitochondrial toxicity.
The core mechanism unfolds through a cascade of events:
-
Disruption of Ion Gradients: Narasin facilitates an electrically neutral exchange of cations (e.g., K⁺ for H⁺ or Na⁺ for H⁺) across the inner mitochondrial membrane, disrupting the carefully maintained transmembrane ion gradients[2].
-
Collapse of Mitochondrial Membrane Potential (ΔΨm): The electron transport chain (ETC) actively pumps protons (H⁺) from the mitochondrial matrix to the intermembrane space, creating a strong electrochemical gradient known as the proton-motive force. This force generates a significant negative charge inside the matrix, the mitochondrial membrane potential (ΔΨm), which is crucial for ATP synthesis. By transporting cations into the matrix, narasin neutralizes this negative charge, causing a rapid collapse or depolarization of the ΔΨm[3].
-
Uncoupling of Oxidative Phosphorylation: The F₁F₀-ATP synthase enzyme utilizes the proton-motive force to drive the phosphorylation of ADP to ATP. The depolarization of the ΔΨm by narasin uncouples this process. Protons can still be pumped by the ETC, but the energy stored in the gradient is dissipated as heat instead of being used for ATP synthesis. In severe cases, the ATP synthase can reverse its function, consuming cellular ATP to pump protons out of the matrix in a futile attempt to restore the membrane potential.
-
Induction of Mitochondrial Swelling: The massive influx of cations and the accompanying osmotic influx of water into the mitochondrial matrix lead to significant swelling. This can cause physical damage to the mitochondrial cristae and rupture of the outer mitochondrial membrane.
-
Increased Reactive Oxygen Species (ROS) Production: The disruption of the ETC and the overall mitochondrial stress can lead to electron leakage, primarily from Complex I and Complex III. These electrons prematurely react with oxygen to form superoxide (B77818) anions (O₂•⁻), a primary reactive oxygen species. This can initiate a damaging cycle known as ROS-Induced ROS Release (RIRR), where ROS from one mitochondrion can trigger further ROS production in neighboring mitochondria, amplifying oxidative stress throughout the cell.
Signaling Pathway of Narasin-Induced Mitochondrial Disruption
Caption: Core mechanism of narasin-induced mitochondrial dysfunction.
Quantitative Data Summary
The following table summarizes the cytotoxic effects of narasin on various cell lines, which is an indirect measure of its potent disruption of cellular functions, including mitochondrial activity.
| Cell Line | Assay Type | Parameter | Value | Reference |
| MCF-7 (ER⁺ Breast Cancer) | MTS Cell Viability | IC₅₀ (72h) | 2.219 µM | |
| T47D (ER⁺ Breast Cancer) | MTS Cell Viability | IC₅₀ (72h) | 3.562 µM | |
| MDA-MB-231 (Triple-Negative Breast Cancer) | MTS Cell Viability | IC₅₀ (72h) | 11.76 µM | |
| Human Hepatoma (HepG2) | MTT (Mitochondrial Activity) | Cytotoxic Effect | Concentration-dependent | |
| Chicken Hepatoma (LMH) | MTT (Mitochondrial Activity) | Cytotoxic Effect | Concentration-dependent | |
| Rat Myoblasts (L6) | LDH (Membrane Integrity) | Cytotoxic Effect | Concentration-dependent |
Detailed Experimental Protocols
Accurate assessment of mitochondrial dysfunction requires specific and validated methodologies. The following protocols are standard assays used to investigate the effects of compounds like narasin.
Protocol: Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye JC-1 to assess mitochondrial depolarization. In healthy, polarized mitochondria, JC-1 forms aggregates that emit red fluorescence. In depolarized mitochondria, JC-1 remains as monomers and emits green fluorescence. A shift from red to green fluorescence indicates a loss of ΔΨm.
Materials:
-
JC-1 Staining Kit
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader or fluorescence microscope
-
Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) as a positive control for depolarization.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound for the desired time period. Include a vehicle control and a positive control (e.g., 10 µM CCCP for 30 minutes).
-
JC-1 Staining:
-
Prepare the JC-1 staining solution according to the manufacturer's instructions (typically 1-10 µg/mL in cell culture medium).
-
Remove the treatment medium and wash the cells once with pre-warmed Phosphate Buffered Saline (PBS).
-
Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C in the dark.
-
-
Washing: Remove the staining solution and wash the cells twice with pre-warmed PBS or assay buffer.
-
Fluorescence Measurement:
-
Add pre-warmed PBS or medium to each well.
-
Measure fluorescence using a plate reader. Read green fluorescence at Ex/Em ~485/530 nm and red fluorescence at Ex/Em ~550/600 nm.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
Protocol: Measurement of Mitochondrial Reactive Oxygen Species (ROS)
This protocol uses MitoSOX™ Red, a fluorescent probe that specifically targets mitochondria and fluoresces upon oxidation by superoxide.
Materials:
-
MitoSOX™ Red reagent
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence plate reader or flow cytometer
-
Antimycin A or Rotenone as a positive control for ROS production.
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 3.1.
-
MitoSOX Loading:
-
Prepare a 5 µM working solution of MitoSOX™ Red in pre-warmed HBSS.
-
Remove the treatment medium, wash cells once with warm HBSS.
-
Add the MitoSOX working solution to each well and incubate for 10-20 minutes at 37°C, protected from light.
-
-
Washing: Gently wash the cells three times with warm HBSS.
-
Fluorescence Measurement:
-
Add warm HBSS to the wells.
-
Measure fluorescence using a plate reader (Ex/Em ~510/580 nm) or analyze cells via flow cytometry.
-
-
Data Analysis: An increase in red fluorescence intensity corresponds to an increase in mitochondrial superoxide levels.
Protocol: Measurement of Oxygen Consumption Rate (OCR)
This protocol provides a general workflow for using an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure mitochondrial respiration.
Materials:
-
XF Cell Culture Microplate
-
XF Calibrant Solution
-
XF Assay Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine)
-
Mitochondrial stress test compounds: Oligomycin (ATP synthase inhibitor), CCCP or FCCP (uncoupler), and Rotenone/Antimycin A (Complex I/III inhibitors).
Procedure:
-
Cell Seeding: Seed cells in an XF microplate and allow them to adhere.
-
Compound Treatment: Treat cells with this compound either by pre-incubation or by direct injection during the assay.
-
Assay Preparation:
-
Hydrate the sensor cartridge with XF Calibrant overnight at 37°C in a non-CO₂ incubator.
-
Replace cell culture medium with pre-warmed XF assay medium and incubate at 37°C in a non-CO₂ incubator for 1 hour.
-
-
Instrument Setup: Load the prepared mitochondrial stress test compounds into the appropriate ports of the sensor cartridge.
-
Assay Execution:
-
Calibrate the instrument and load the cell plate.
-
The assay proceeds by measuring the basal OCR, followed by sequential injections:
-
Narasin (if not pre-treated): To measure its immediate effect.
-
Oligomycin: To inhibit ATP-linked respiration. The remaining OCR is due to proton leak.
-
CCCP: To uncouple the membrane and force the ETC to work at its maximum rate (maximal respiration).
-
Rotenone/Antimycin A: To shut down mitochondrial respiration completely, revealing the non-mitochondrial oxygen consumption.
-
-
-
Data Analysis: Analyze the OCR profile to determine changes in basal respiration, ATP production, maximal respiration, and spare respiratory capacity. Narasin is expected to decrease ATP-linked respiration and potentially increase basal OCR (as the ETC tries to compensate for the uncoupling) before causing a complete collapse.
Experimental Workflow Visualization
Caption: Workflow for measuring mitochondrial membrane potential (ΔΨm).
Downstream Cellular Consequences
The severe mitochondrial dysfunction induced by narasin triggers broader cellular stress responses. The energy crisis from failed ATP synthesis and the overwhelming oxidative stress from ROS production are potent signals for programmed cell death.
-
Activation of Apoptosis: Mitochondrial swelling can lead to the opening of the mitochondrial permeability transition pore (mPTP), releasing cytochrome c and other pro-apoptotic factors from the intermembrane space into the cytosol. This initiates the caspase cascade, leading to apoptosis.
-
Endoplasmic Reticulum (ER) Stress: There is significant crosstalk between mitochondria and the ER. Mitochondrial dysfunction can disrupt calcium homeostasis, leading to the accumulation of unfolded proteins in the ER and triggering the unfolded protein response (UPR) or ER stress, which can also feed into apoptotic pathways.
-
Inhibition of Na⁺/K⁺-ATPase: As an ionophore, narasin also affects ion gradients at the plasma membrane. The influx of Na⁺ can disrupt the function of the Na⁺/K⁺-ATPase pump, which is vital for maintaining cellular membrane potential and secondary active transport.
Logical Relationship: From Mitochondria to Apoptosis
Caption: Downstream signaling from mitochondrial dysfunction to apoptosis.
Conclusion
This compound is a potent disruptor of mitochondrial function, acting through its primary role as a monovalent cation ionophore. By collapsing the essential mitochondrial membrane potential, it uncouples oxidative phosphorylation, halts ATP synthesis, and promotes excessive ROS production. These events lead to mitochondrial swelling, the release of pro-apoptotic factors, and ultimately, cell death. The detailed mechanisms and experimental protocols outlined in this guide provide a framework for researchers to investigate and understand the profound impact of narasin and other ionophores on cellular bioenergetics. This knowledge is critical for its application as a research tool and for understanding its toxicological profile in drug development.
References
Methodological & Application
Application Notes and Protocols for In Vitro Cell Culture Experiments with Narasin Sodium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Narasin sodium in in vitro cell culture experiments. The protocols outlined below are based on established methodologies and published research, offering a framework for investigating the cytotoxic and mechanistic effects of this compound on cancer cell lines.
Overview
Narasin, a cationic ionophore antibiotic, has demonstrated significant anti-tumor activity in various cancer cell models. It is known to induce apoptosis and inhibit key signaling pathways involved in cancer progression, such as the TGF-β/SMAD3 and IL-6/STAT3 pathways.[1][2] These protocols detail methods to assess cell viability, apoptosis, and cell cycle progression, as well as to investigate the molecular mechanisms underlying Narasin's effects.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different breast cancer cell lines after 72 hours of treatment, as determined by MTS assay.[1]
| Cell Line | Type | IC50 Value (µM) |
| MCF-7 | Estrogen Receptor-Positive (ER+) | 2.219 |
| T47D | Estrogen Receptor-Positive (ER+) | 3.562 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 11.76 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, T47D, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution prepared in a suitable solvent like DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan (B1609692) crystals)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest Narasin concentration).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Cell Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Annexin V-FITC negative, PI negative cells are viable.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle distribution using PI staining and flow cytometry.[3][4][5][6][7]
Materials:
-
Cancer cells treated with this compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment and Fixation:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash once with PBS.
-
Resuspend the cell pellet in 1 mL of PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (can be stored for longer).
-
-
Cell Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis of Signaling Pathways
This protocol is for investigating the effect of this compound on the protein expression levels in the TGF-β/SMAD3 and IL-6/STAT3 pathways.
Materials:
-
Cancer cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-SMAD3, anti-SMAD3, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control.
-
Visualizations
Experimental Workflow
References
- 1. Narasin inhibits tumor metastasis and growth of ERα-positive breast cancer cells by inactivation of the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Narasin inhibits tumor metastasis and growth of ERα‑positive breast cancer cells by inactivation of the TGF‑β/SMAD3 and IL‑6/STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vet.cornell.edu [vet.cornell.edu]
- 4. docs.research.missouri.edu [docs.research.missouri.edu]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 7. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
Application Notes and Protocols for the Preparation of Narasin Sodium Stock Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation of Narasin sodium stock solutions for laboratory use, ensuring accuracy, safety, and reproducibility in experimental settings.
Introduction
Narasin is a polyether ionophore antibiotic isolated from Streptomyces aureofaciens.[1] It functions by forming lipid-soluble complexes with monovalent cations, such as K+ and Na+, and transporting them across cell membranes.[1][2] This disruption of ion gradients makes it effective against Gram-positive bacteria, including anaerobes and mycoplasma, as well as some viruses and fungi.[3][4] In laboratory research, this compound is utilized for its antimicrobial properties and its ability to inhibit NF-κB signaling.[5][6] Proper preparation of stock solutions is critical for obtaining reliable and consistent experimental results.
Physicochemical Properties and Solubility
This compound is supplied as a white to off-white solid.[3][7] It is soluble in a variety of organic solvents but has limited solubility in water.[1][3][4]
Table 1: Properties and Solubility of this compound
| Property | Data | Reference(s) |
| Molecular Formula | C₄₃H₇₁NaO₁₁ | [3][5] |
| Molecular Weight | 787.0 g/mol | [3][5] |
| Appearance | White solid | [3][7] |
| Purity | ≥95% to >98% (by HPLC) | [3][5] |
| Storage (Solid) | -20°C | [3][5] |
| Stability (Solid) | ≥ 4 years at -20°C | [5][6] |
| Solubility | Soluble in ethanol, methanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO).[1][3][5][6] Sparingly soluble in aqueous solutions.[5] Insoluble in water.[1][2] | [1][2][3][5][6] |
| Methanol Solubility | 20 mg/mL |
Safety Precautions
Narasin and its sodium salt should be handled with care as they are considered hazardous materials.[5][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9][10]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[5][8][10] Do not ingest or inhale.[5] Wash hands thoroughly after handling.[5][10]
-
Engineering Controls: Use in a well-ventilated area or under a chemical fume hood.[8][9]
-
Disposal: Dispose of waste according to institutional and local regulations.[9][10]
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[8][9][10]
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro assays.
Materials:
-
This compound salt (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM solution, weigh out 7.87 mg of this compound (Molecular Weight = 787.0 g/mol ).
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO. For a 10 mM solution, if you weighed 7.87 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution if necessary.
-
Sterilization (Optional): If required for your application (e.g., cell culture), filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.[3][5] Stock solutions in organic solvents are stable for at least 5 days when stored under refrigeration.[11]
Preparation of Working Solutions
For biological experiments, the organic solvent concentration should be kept to a minimum to avoid off-target effects.[5]
Procedure:
-
Thaw a single aliquot of the this compound stock solution.
-
Dilute the stock solution to the desired final concentration using the appropriate aqueous buffer or cell culture medium.
-
Mix thoroughly by gentle inversion or pipetting.
-
It is not recommended to store aqueous solutions of this compound for more than one day.[5]
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in preparing a this compound stock solution.
Caption: Workflow for preparing this compound stock and working solutions.
References
- 1. fao.org [fao.org]
- 2. fao.org [fao.org]
- 3. toku-e.com [toku-e.com]
- 4. bioaustralis.com [bioaustralis.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. uniscience.co.kr [uniscience.co.kr]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. echemi.com [echemi.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. fsis.usda.gov [fsis.usda.gov]
Application Notes and Protocols: Narasin Sodium in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Narasin (B1676957), a polyether ionophore antibiotic isolated from Streptomyces aureofaciens, has demonstrated significant potential as an anticancer agent.[1] A derivative of salinomycin, narasin is traditionally used in veterinary medicine as a coccidiostat.[1][2][3] Emerging research has highlighted its efficacy in inhibiting the proliferation and metastasis of various cancer cell lines.[2][4][5] These application notes provide a comprehensive overview of the use of narasin sodium in cancer cell line studies, including its mechanism of action, protocols for key experiments, and quantitative data from published research.
Narasin's anticancer activity is attributed to its ability to function as a cationic ionophore, disrupting ion transport across cellular membranes.[1][6][7] This leads to a cascade of downstream effects, including the induction of apoptosis, inhibition of key signaling pathways, and modulation of cellular processes like migration and invasion.[2][5][6][7] Studies have shown its particular efficacy against estrogen receptor-positive (ER+) breast cancer cells and osteosarcoma cells.[2][5]
Mechanism of Action
Narasin exerts its anticancer effects through multiple mechanisms:
-
Inhibition of Signaling Pathways: Narasin has been shown to inactivate the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways.[2][4][6] These pathways are crucial for epithelial-mesenchymal transition (EMT), a process that enables cancer cells to metastasize.[2] By inhibiting these pathways, narasin can suppress cancer cell migration and invasion.[2] It also deactivates NF-κB signaling, which is involved in inflammation and cell survival.[2][6][7]
-
Induction of Apoptosis: Narasin induces programmed cell death (apoptosis) in cancer cells.[2][5][6][7] This is mediated by oxidative stress and mitochondrial dysfunction.[5]
-
Selective Targeting of Cancer Stem Cells: As a derivative of salinomycin, narasin is suggested to be a specific inhibitor of cancer stem cells, which are a subpopulation of tumor cells responsible for tumor initiation, progression, and resistance to therapy.[2]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of narasin in various cancer cell line studies.
Table 1: IC50 Values of Narasin in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration | Reference |
| MCF-7 | ER+ Breast Cancer | 2.219 | 72 hours | [2][6] |
| T47D | ER+ Breast Cancer | 3.562 | 72 hours | [2][6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 11.76 | 72 hours | [2][6] |
| Saos-2 | Osteosarcoma | ~10-20 | 72 hours | [5] |
| HOS | Osteosarcoma | ~10-20 | 72 hours | [5] |
| HepG2 | Hepatoma | Not explicitly stated, but proliferation is inhibited | Not specified | [2] |
Table 2: Effect of Narasin on Apoptosis in Osteosarcoma Cell Lines
| Cell Line | Narasin Concentration (µM) | Apoptosis Rate (%) | Reference |
| Saos-2 | 10 | 17 | [5] |
| Saos-2 | 20 | 44 | [5] |
| Saos-2 | 40 | 63 | [5] |
| HOS | 10 | 12 | [5] |
| HOS | 20 | 35 | [5] |
| HOS | 40 | 63 | [5] |
Key Experiments and Protocols
This section provides detailed protocols for common in vitro assays used to evaluate the anticancer effects of narasin.
Cell Viability Assay (MTS Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of narasin.
Materials:
-
Cancer cell lines (e.g., MCF-7, T47D, MDA-MB-231)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound salt (dissolved in DMSO to create a stock solution)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of narasin in complete growth medium from the stock solution. The final concentrations should typically range from 0.01 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of narasin. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.[2]
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of narasin concentration to determine the IC50 value using a suitable software.
Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of narasin on the migratory capacity of cancer cells.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
6-well plates
-
200 µL pipette tips
-
Narasin
-
Microscope with a camera
Protocol:
-
Seed cells in 6-well plates and grow them to 90-100% confluency.
-
Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with a fresh medium containing a non-toxic concentration of narasin (determined from the viability assay, e.g., 0.005 to 5 µM).[2] Include an untreated control.
-
Capture images of the scratch at 0 hours.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same field at regular intervals (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Cell Invasion Assay (Transwell Assay)
This assay evaluates the ability of narasin to inhibit the invasion of cancer cells through an extracellular matrix.
Materials:
-
Cancer cell lines
-
Serum-free medium
-
Complete growth medium
-
Transwell inserts with 8 µm pore size polycarbonate membrane
-
Matrigel (or other basement membrane extract)
-
24-well plates
-
Narasin
-
Cotton swabs
-
Crystal violet stain
Protocol:
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest and resuspend cancer cells in a serum-free medium.
-
Seed 5 x 10^4 cells in the upper chamber of the Transwell insert in a serum-free medium containing the desired concentration of narasin.
-
Fill the lower chamber with a complete growth medium (containing FBS as a chemoattractant).
-
Incubate for 24-48 hours at 37°C and 5% CO2.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of invaded cells in several random fields under a microscope.
Western Blotting
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by narasin.
Materials:
-
Cancer cell lines
-
Narasin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-SMAD3, SMAD3, p-STAT3, STAT3, E-cadherin, N-cadherin, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Treat cells with various concentrations of narasin for the desired time (e.g., 24 hours).
-
Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.[2]
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[2]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST three times for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST three times for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Signaling Pathways and Experimental Workflow Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by narasin and a general experimental workflow for its in vitro evaluation.
Caption: Narasin inhibits the TGF-β/SMAD3 signaling pathway.
Caption: Narasin inhibits the IL-6/STAT3 signaling pathway.
Caption: General workflow for in vitro evaluation of narasin.
Conclusion
This compound is a promising candidate for anticancer drug development, demonstrating potent activity against various cancer cell lines. Its ability to inhibit key signaling pathways involved in metastasis and induce apoptosis makes it a valuable tool for cancer research. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the therapeutic potential of narasin in their own studies. Further investigation into its in vivo efficacy and potential for combination therapies is warranted.
References
- 1. toku-e.com [toku-e.com]
- 2. Narasin inhibits tumor metastasis and growth of ERα-positive breast cancer cells by inactivation of the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fao.org [fao.org]
- 4. Narasin inhibits tumor metastasis and growth of ERα‑positive breast cancer cells by inactivation of the TGF‑β/SMAD3 and IL‑6/STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative stress induction by narasin augments doxorubicin’s efficacy in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Inducing Apoptosis with Narasin Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Narasin sodium, a polyether ionophore antibiotic, has demonstrated potent anti-cancer properties, including the induction of apoptosis in various cancer cell lines. These application notes provide a comprehensive guide for utilizing this compound in research models to study programmed cell death. The protocols outlined below are designed to assist researchers in investigating the apoptotic effects of this compound, from determining cell viability to analyzing the underlying molecular mechanisms.
Mechanism of Action
This compound has been shown to inhibit the proliferation and metastasis of cancer cells, particularly in estrogen receptor-alpha positive (ERα+) breast cancer models.[1][2] Its pro-apoptotic activity is linked to the inactivation of key signaling pathways, including the Transforming Growth Factor-beta (TGF-β)/SMAD3 and Interleukin-6 (IL-6)/STAT3 pathways.[1][2] By inhibiting these pathways, Narasin can disrupt cancer cell growth, survival, and epithelial-mesenchymal transition (EMT), ultimately leading to apoptosis.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various breast cancer cell lines after 72 hours of treatment, providing a crucial starting point for determining effective concentrations for apoptosis induction.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | ERα+ Breast Cancer | 2.219 |
| T47D | ERα+ Breast Cancer | 3.562 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 11.76 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on cancer cells and to establish the IC50 value.
Materials:
-
This compound
-
Target cancer cell lines (e.g., MCF-7, T47D, MDA-MB-231, HepG2)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare a stock solution of this compound in DMSO. Further dilute with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 2.5, 5, 10, 25 µM).
-
Replace the medium in the wells with 100 µL of medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Target cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol allows for the detection of changes in the expression levels of key proteins involved in the apoptotic cascade.
Materials:
-
This compound
-
Target cancer cell lines
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the Annexin V/PI assay. A 24-hour treatment is often sufficient to observe changes in protein expression.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Perform densitometric analysis and normalize the expression of target proteins to the loading control (e.g., β-actin).
Visualizations
Caption: Experimental workflow for studying this compound-induced apoptosis.
Caption: this compound inhibits TGF-β/SMAD3 and IL-6/STAT3 signaling.
References
Application Notes: Narasin Sodium as a Tool for Studying Ion Channel Function
Introduction
Narasin (B1676957) sodium is a polyether monocarboxylic acid ionophore derived from Streptomyces aureofaciens.[1] As a carrier ionophore, it forms lipid-soluble, reversible complexes with cations, facilitating their transport across biological membranes.[1][2] While narasin itself is not an ion channel, its ability to selectively disrupt ionic gradients makes it an invaluable tool for indirectly studying the function of endogenous ion channels, transporters, and cellular processes that are dependent on electrochemical potentials. It exhibits a preference for monovalent cations, including sodium (Na⁺), potassium (K⁺), and rubidium (Rb⁺).[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on utilizing narasin sodium to probe ion channel function and related signaling pathways.
Mechanism of Action
Narasin functions by binding to a cation, enclosing it within a hydrophilic interior while presenting a hydrophobic exterior that can readily diffuse across the lipid bilayer of cell membranes. This action facilitates an electrically neutral exchange-diffusion type of ion transport, effectively short-circuiting the cell's natural ion gradients maintained by pumps like Na⁺/K⁺-ATPase.[1][2] By collapsing these critical gradients, narasin alters the transmembrane electrical potential, which in turn modulates the activity of voltage-dependent ion channels and other transport systems.[2] This disruption of ion homeostasis triggers a cascade of downstream cellular events, including effects on mitochondrial function, induction of endoplasmic reticulum (ER) stress, and modulation of signaling pathways.[2][3][4]
Caption: Mechanism of narasin-mediated ion transport.
Applications in Ion Channel and Membrane Potential Research
-
Indirect Modulation of Voltage-Gated Ion Channels: By altering the resting membrane potential, narasin can be used to study the response of voltage-gated ion channels to depolarization or hyperpolarization in a chemically-induced, non-specific manner.
-
Disruption of Na⁺/K⁺ Homeostasis: Narasin serves as a tool to investigate cellular responses to a rapid breakdown of Na⁺ and K⁺ gradients, mimicking pathological conditions where ion pumps are compromised.
-
Studying Downstream Signaling: The disruption of ion gradients by narasin has been shown to modulate critical signaling pathways, including inhibiting NF-κB signaling and inactivating the TGF-β/SMAD3 and IL-6/STAT3 pathways, making it useful for cancer and inflammation research.[4][5][6]
-
Investigation of Mitochondrial Function: As an uncoupler of oxidative phosphorylation in mitochondria, narasin can be used to study the consequences of mitochondrial dysfunction and energy depletion.[2]
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound from published research, providing a baseline for experimental design.
| Parameter | Cell Line / System | Value | Reference |
| IC₅₀ (Cell Viability) | MCF-7 (ER⁺ Breast Cancer) | 2.219 µM | [5] |
| T47D (ER⁺ Breast Cancer) | 3.562 µM | [5] | |
| MDA-MB-231 (Triple-Negative Breast Cancer) | 11.76 µM | [5] | |
| IC₅₀ (NF-κB Inhibition) | HeLa Cells | 3.2 µM | [4] |
| Effective Dose (Anticoccidial) | Broiler Chickens (in feed) | 60 - 80 ppm (mg/kg) | [1][7] |
| Effective Dose (Rumen Modification) | Steers (in feed) | 13 - 20 ppm (mg/kg) | [8] |
Experimental Protocols
Protocol 1: Measurement of Intracellular Sodium Influx
This protocol describes how to use a sodium-sensitive fluorescent indicator to measure the ionophore activity of this compound in cultured cells.
Materials:
-
Cultured cells (e.g., HeLa, HEK293) plated on glass-bottom dishes
-
Sodium-sensitive fluorescent dye (e.g., CoroNa™ Green, AM)
-
This compound (stock solution in DMSO or Ethanol)[9]
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes to achieve 60-80% confluency on the day of the experiment.
-
Dye Loading:
-
Prepare a loading solution of 5 µM CoroNa™ Green AM with 0.02% Pluronic F-127 in HBSS.
-
Remove culture medium from cells, wash once with HBSS.
-
Add the dye loading solution to the cells and incubate for 45-60 minutes at 37°C, protected from light.
-
Wash cells three times with HBSS to remove excess dye and allow 30 minutes for de-esterification.
-
-
Narasin Treatment and Imaging:
-
Prepare a working solution of narasin in HBSS at 2x the final desired concentration (e.g., 20 µM for a final concentration of 10 µM).
-
Acquire a baseline fluorescence reading of the dye-loaded cells (Excitation/Emission ~492/516 nm for CoroNa Green).
-
Add the narasin working solution to the cells and immediately begin recording fluorescence intensity over time.
-
As a positive control, a known sodium ionophore like monensin (B1676710) can be used. A vehicle control (DMSO or Ethanol) should also be run.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity over time.
-
Normalize the fluorescence signal (F/F₀) where F is the fluorescence at a given time point and F₀ is the baseline fluorescence.
-
An increase in fluorescence indicates an influx of Na⁺ into the cytoplasm, confirming the ionophore activity of narasin.
-
Caption: Workflow for measuring Na⁺ influx using a fluorescent indicator.
Protocol 2: Indirect Modulation of Voltage-Gated K⁺ Channels via Patch-Clamp
This protocol details how to observe the indirect effect of narasin-induced membrane potential changes on a voltage-gated potassium (K⁺) channel using whole-cell patch-clamp electrophysiology.
Materials:
-
Cells expressing a voltage-gated K⁺ channel of interest (e.g., Kv1.3 in Jurkat cells)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipettes
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2)
-
This compound stock solution
Procedure:
-
Preparation: Prepare external and internal solutions. Pull glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish Whole-Cell Configuration:
-
Identify a healthy, isolated cell and approach it with the patch pipette.
-
Form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve whole-cell configuration.
-
-
Record Baseline Channel Activity:
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit K⁺ channel currents.
-
Record the resulting current traces. This is the baseline activity.
-
-
Apply Narasin:
-
Prepare narasin in the external solution at the desired final concentration (e.g., 5-10 µM).
-
Perfuse the cell with the narasin-containing external solution.
-
Monitor the resting membrane potential in current-clamp mode; a gradual depolarization is expected as the Na⁺/K⁺ gradients collapse.
-
-
Record Post-Treatment Activity:
-
Switch back to voltage-clamp mode.
-
Repeat the same series of depolarizing voltage steps as in step 3.
-
Record the new current traces.
-
-
Data Analysis:
-
Compare the current-voltage (I-V) relationship and activation kinetics of the K⁺ channels before and after narasin application.
-
The shift in membrane potential induced by narasin will alter the proportion of channels available for activation, providing insight into the channel's voltage-dependent gating in a more physiological, albeit uncontrolled, depolarization scenario.
-
Protocol 3: Analysis of Narasin's Effect on the TGF-β/SMAD3 Signaling Pathway
This protocol is designed to investigate how narasin inhibits the TGF-β-induced phosphorylation of SMAD3 in cancer cells, a key step in epithelial-mesenchymal transition (EMT).[5][6]
Materials:
-
ER⁺ breast cancer cells (e.g., MCF-7)
-
Cell culture medium and supplements
-
Recombinant human TGF-β1
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer system, and buffers
-
Primary antibodies: anti-phospho-SMAD3 (p-SMAD3), anti-total-SMAD3 (t-SMAD3), anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment:
-
Seed MCF-7 cells and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 12-24 hours.
-
Pre-treat cells with varying concentrations of narasin (e.g., 1, 2.5, 5 µM) or vehicle for 2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes. Include a non-stimulated control group.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate).
-
-
Western Blotting:
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibody (anti-p-SMAD3) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect signal using an ECL substrate.
-
-
Analysis:
-
Image the blot and quantify band intensities.
-
Strip the membrane and re-probe for t-SMAD3 and β-actin (loading control).
-
Calculate the ratio of p-SMAD3 to t-SMAD3 for each condition.
-
Results should demonstrate that narasin pre-treatment inhibits TGF-β-induced phosphorylation of SMAD3 in a dose-dependent manner.
-
Caption: Narasin inhibits the TGF-β/SMAD signaling pathway.
Safety and Handling
-
Toxicity: Narasin can be toxic, and acute lethal doses vary significantly between species.[10] Clinical signs of toxicity can include anorexia, ataxia, and diarrhea.[10] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling the compound.
-
Solubility: this compound is soluble in organic solvents like DMSO, ethanol, and methanol (B129727) but is insoluble in water.[1][9] Prepare concentrated stock solutions in a suitable solvent and dilute to the final concentration in aqueous buffer just before use.
-
Storage: Store this compound solid at -20°C.[9] Stock solutions should also be stored at -20°C and protected from light.
References
- 1. fao.org [fao.org]
- 2. This compound | Antibiotic & Ionophore | RUO [benchchem.com]
- 3. apexbt.com [apexbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Narasin inhibits tumor metastasis and growth of ERα-positive breast cancer cells by inactivation of the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Narasin inhibits tumor metastasis and growth of ERα‑positive breast cancer cells by inactivation of the TGF‑β/SMAD3 and IL‑6/STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of narasin supplementation on dry matter intake and rumen fermentation characteristics of Bos indicus steers fed a high-forage diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agscientific.com [agscientific.com]
- 10. The comparative toxicology of narasin in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Narasin Sodium in Animal Feed Samples by High-Performance Liquid Chromatography (HPLC)
Introduction
Narasin (B1676957) is a polyether ionophore antibiotic widely used as a coccidiostat in poultry and livestock feed to prevent and control coccidiosis. Regulatory agencies worldwide have established maximum residue limits (MRLs) for narasin in animal feed to ensure animal and human safety. Accurate and reliable quantification of narasin in feed matrices is therefore crucial for quality control and regulatory compliance. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with post-column derivatization for the determination of narasin sodium in various feed samples.
Principle
The method involves the extraction of narasin from the feed sample using a methanol-water or methanol-phosphate buffer solution.[1][2] The resulting extract is then filtered and injected into a reversed-phase HPLC system. Narasin is separated from other matrix components on a C18 column. Since narasin lacks a strong chromophore for direct UV detection, a post-column derivatization step is employed. The eluent from the column is mixed with a derivatizing agent, such as vanillin (B372448) or dimethylaminobenzaldehyde (DMAB), in an acidic medium to produce a colored complex that can be detected by a UV-Vis detector at a specific wavelength.[1][3][4] Quantification is achieved by comparing the peak area of narasin in the sample to that of a certified reference standard.
Experimental Protocols
1. Reagents and Materials
-
This compound reference standard (purity ≥ 95%)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or equivalent)
-
Potassium phosphate (B84403) monobasic (KH2PO4)
-
Sulfuric acid (concentrated, analytical grade)
-
Vanillin or 4-(Dimethylamino)benzaldehyde (DMAB)
-
Sodium bicarbonate
-
Syringe filters (0.45 µm, PTFE or equivalent)
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Isocratic or gradient pump
-
Autosampler
-
Column oven
-
Post-column derivatization system (reaction coil and pump for reagent delivery)
-
UV-Vis detector
-
-
Analytical balance
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
pH meter
-
Volumetric flasks and pipettes
3. Preparation of Solutions
-
Extraction Solvent: A mixture of methanol and water (90:10, v/v) is a commonly used extraction solvent.[4] Alternatively, a methanol-K2HPO4 solution (9:1, v/v) can be used.[1]
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol. This solution should be stored at 2-8 °C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 20, 50 µg/mL) by serially diluting the stock solution with the extraction solvent.
-
Post-Column Derivatization Reagent (Vanillin): Prepare a solution of 3% (w/v) vanillin in a mixture of methanol and sulfuric acid. The exact proportions can vary, so refer to specific validated methods.
-
Mobile Phase: A typical mobile phase consists of a mixture of methanol, water, and acetic acid (e.g., 94:6:1, v/v/v).[5]
4. Sample Preparation
-
Obtain a representative feed sample and grind it to a fine powder to ensure homogeneity.
-
Accurately weigh 5-10 g of the ground feed sample into a 100 mL conical flask.
-
Add 50 mL of the extraction solvent to the flask.
-
Stopper the flask and shake vigorously using a mechanical shaker for 30-60 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
5. HPLC and Post-Column Derivatization Conditions
The following table summarizes typical HPLC and post-column derivatization conditions. These may require optimization based on the specific instrumentation and column used.
| Parameter | Condition |
| HPLC Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water:Acetic Acid (94:6:1, v/v/v)[5] |
| Flow Rate | 0.8 - 1.0 mL/min |
| Injection Volume | 20 - 50 µL |
| Column Temperature | 30 - 40 °C |
| Post-Column Reagent | Vanillin or DMAB solution |
| Reagent Flow Rate | 0.5 - 0.7 mL/min |
| Reaction Coil Temp. | 60 - 80 °C |
| Detection Wavelength | 520 nm (for Vanillin) or 600 nm (for DMAB)[1][4] |
6. Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area of the narasin standards against their corresponding concentrations.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²), which should be ≥ 0.99.
-
Quantify the amount of narasin in the feed samples by interpolating their peak areas from the calibration curve.
-
The concentration of narasin in the original feed sample (mg/kg) is calculated using the following formula:
C_feed (mg/kg) = (C_hplc × V_ext) / W_sample
Where:
-
C_hplc = Concentration of narasin from the calibration curve (µg/mL)
-
V_ext = Total volume of the extraction solvent (mL)
-
W_sample = Weight of the feed sample (g)
-
Data Presentation: Method Validation Summary
The following tables summarize typical performance characteristics of a validated HPLC method for narasin quantification in feed.
Table 1: Linearity and Range
| Parameter | Value |
| Linear Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
Table 2: Precision and Accuracy
| Spiked Level (mg/kg) | Recovery (%) | RSDr (%) | RSD(R) (%) |
| 20 | 85 - 105 | < 10 | < 15 |
| 70 | 90 - 104[1] | < 7.6[1] | < 10 |
| 120 | 82 - 102[1] | < 5 | < 8 |
RSDr: Repeatability (within-laboratory precision); RSD(R): Reproducibility (inter-laboratory precision)
Table 3: Limits of Detection and Quantification
| Parameter | Value |
| Limit of Detection (LOD) | ~1 mg/kg |
| Limit of Quantification (LOQ) | < 20 mg/kg[1] |
Mandatory Visualization
Caption: Experimental workflow for Narasin quantification in feed samples.
This application note provides a comprehensive and detailed protocol for the quantification of this compound in feed samples using HPLC with post-column derivatization. The method is shown to be reliable, with good recovery, precision, and a suitable limit of quantification for routine analysis and regulatory compliance. Researchers, scientists, and drug development professionals can adapt this method for their specific laboratory settings.
References
- 1. Liquid chromatographic method to determine narasin in feedingstuffs and premixtures: development, validation, and interlaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. fao.org [fao.org]
- 4. researchgate.net [researchgate.net]
- 5. Trace Level Determination of Polyether Ionophores in Feed - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Narasin Sodium in Anticoccidial Efficacy Studies in Poultry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting anticoccidial efficacy studies of narasin (B1676957) sodium in poultry. The information is intended to guide the design and execution of robust and reproducible experiments to evaluate the efficacy of narasin against Eimeria species, the causative agents of coccidiosis.
Introduction to Narasin
Narasin is a polyether monocarboxylic acid ionophore antibiotic produced through the fermentation of Streptomyces aureofaciens. Its anticoccidial activity stems from its ability to form lipid-soluble complexes with monovalent cations, such as potassium (K+) and sodium (Na+), and transport them across the cell membranes of coccidia. This disruption of the natural ion gradients leads to osmotic imbalance and ultimately the death of the parasite. Narasin is effective against various stages of the Eimeria life cycle, including sporozoites and both early and late asexual stages.[1][2][3] It is active against several pathogenic Eimeria species in chickens, including E. acervulina, E. brunetti, E. maxima, E. mivati, E. necatrix, and E. tenella.[1][2][3][4]
Mode of Action
The mechanism of action of narasin involves the disruption of transmembrane ion gradients in the coccidial parasite.
Caption: Narasin's ionophore mode of action against Eimeria.
Data Presentation: Narasin Dosage and Efficacy
The following tables summarize the quantitative data from various studies on the efficacy of narasin sodium at different dosages.
Table 1: Efficacy of this compound in Battery Cage Trials
| Narasin Dosage (ppm) | Eimeria Species Challenged | Key Efficacy Outcomes | Reference |
| 40, 60, 80, 100 | E. acervulina, E. mivati, E. maxima, E. necatrix, E. brunetti, E. tenella (individual and mixed infections) | Significant improvement in weight gain and feed conversion ratios compared to infected, unmedicated controls.[4][5] | [4][5] |
| 60 | E. tenella | Maximum weight gain observed.[6][7] | [6][7] |
| 80 | E. tenella and intestinal species | Significantly greater weight gains compared to 60 ppm.[6][7] | [6][7] |
| 80, 100 | Mixed Eimeria species | Generally more effective in controlling infections than 99 ppm monensin.[4][5] | [4][5] |
| 100 and above | Mixed Eimeria species | Decreased improvement in weight gain.[6][7] | [6][7] |
Table 2: Efficacy of this compound in Floor Pen Trials
| Narasin Dosage (ppm) | Litter Condition | Key Efficacy Outcomes | Reference |
| 20, 40, 60, 80, 100 | Seeded with Eimeria oocysts | Significant reduction in lesion scores and significant improvement in weight gain and feed:gain ratios compared to non-medicated controls.[8] | [8] |
| 40 | Seeded with Eimeria oocysts | Maximum weight gain observed.[8] | [8] |
| 60 and above | Seeded with Eimeria oocysts | Significantly better feed:gain ratios compared to 40 ppm.[8] | [8] |
| 60, 80 | In combination with 50 ppm roxarsone | Additive effects in controlling E. tenella infections.[9] | [9] |
| 70 | In combination with 10-50 ppm nicarbazin (B1678737) | Significantly better performance than unmedicated birds or those given 125 ppm nicarbazin alone.[10] | [10] |
Experimental Protocols
Protocol 1: General Anticoccidial Efficacy Study in Battery Cages
This protocol outlines a typical battery cage study to evaluate the efficacy of narasin.
Caption: Workflow for a battery cage anticoccidial efficacy study.
1. Animals and Housing:
-
Use day-old broiler chicks of a commercial strain.
-
House the birds in wire-floored battery cages to prevent exogenous reinfection from litter.
-
Provide ad libitum access to feed and water.
2. Diet Preparation:
-
Prepare a basal starter mash diet free of any anticoccidial agents.
-
For medicated feeds, thoroughly mix a narasin premix into the basal diet to achieve the desired concentrations (e.g., 60, 70, 80 ppm).[11]
-
It is crucial to ensure a homogenous mix of the drug in the feed.
3. Experimental Design:
-
A typical design includes the following groups:
-
Uninfected, unmedicated control.
-
Infected, unmedicated control.
-
Infected, narasin-medicated groups at various dosages.
-
-
Randomly allocate birds to treatment groups, with multiple replicates per group.
4. Oocyst Preparation and Inoculation:
-
Propagate and sporulate Eimeria oocysts from field isolates. Sporulation is typically carried out in a 2.5% potassium dichromate solution with aeration at 28-29°C for 48-72 hours.[12]
-
Determine the number of sporulated oocysts per milliliter using a McMaster chamber.
-
On a predetermined day (e.g., day 14 of age), orally inoculate each bird in the infected groups with a known dose of sporulated oocysts. The dose should be sufficient to cause a measurable pathogenic effect in the infected, unmedicated control group.
5. Data Collection:
-
Performance Parameters: Measure body weight and feed consumption at the start and end of the experimental period to calculate average body weight gain and feed conversion ratio.
-
Lesion Scoring: At a specific time post-infection (typically 5-7 days, depending on the Eimeria species), euthanize a subset of birds from each group. Conduct gross intestinal lesion scoring based on the Johnson and Reid (1970) method, which uses a 0 to 4 scale (0 = no gross lesions, 4 = most severe lesions).[1][5][10][13][14]
-
E. acervulina: Upper small intestine.
-
E. maxima and E. necatrix: Mid-small intestine.
-
E. brunetti: Lower small intestine, rectum, and cloaca.
-
E. tenella: Ceca.
-
-
Mortality: Record daily mortality.
6. Statistical Analysis:
-
Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences between treatment groups.
Protocol 2: Floor Pen Efficacy Study
This protocol simulates commercial broiler production conditions.
1. Housing and Management:
-
Use floor pens with fresh litter (e.g., wood shavings).
-
Follow standard brooding and management practices for commercial broilers.
2. Experimental Design:
-
Similar treatment groups as in the battery cage study.
-
Use a larger number of birds per pen to mimic commercial densities.
3. Infection Model:
-
Introduce a coccidial challenge by seeding the litter with a known number of sporulated oocysts of various Eimeria species.[8]
-
Alternatively, a "natural" challenge can be allowed to develop from the environment, although this is less controlled.
4. Data Collection:
-
Collect performance data (body weight, feed conversion) at regular intervals throughout the grow-out period.
-
Conduct lesion scoring on a representative sample of birds from each pen at key time points.
-
Monitor mortality throughout the study.
5. Data Analysis:
-
Statistical analysis should account for the pen as the experimental unit.
Safety and Handling Precautions
-
When handling narasin premix, use protective clothing, impervious gloves, and a dust mask.[11]
-
Avoid contact with eyes. If contact occurs, rinse thoroughly with water.[11]
-
Wash hands thoroughly with soap and water after handling.[11]
-
Narasin is toxic to equines and canines; prevent access to feeds containing narasin.[11]
-
Do not feed to laying hens or turkeys.[11]
-
Poultry consuming narasin should not be treated with tiamulin, as it can cause severe growth depression.[11]
References
- 1. gob.mx [gob.mx]
- 2. wvj.science-line.com [wvj.science-line.com]
- 3. researchgate.net [researchgate.net]
- 4. fda.gov [fda.gov]
- 5. poultrycontent.ceva.com [poultrycontent.ceva.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Efficacy of Routinely Used Anticoccidials Against Eimeria tenella Field Isolates in Chicken: Bangladesh Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Network meta-analysis comparing the effectiveness of anticoccidial drugs and anticoccidial vaccination in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lesion score: The main tool to diagnose coccidiosis in chickens (Part 1) [eimeriaprevention.com]
- 11. Narasin (NAR) - Medicating Ingredient Brochure - inspection.canada.ca [inspection.canada.ca]
- 12. veterinaryworld.org [veterinaryworld.org]
- 13. hrcak.srce.hr [hrcak.srce.hr]
- 14. researchgate.net [researchgate.net]
In vivo Administration of Narasin Sodium in Animal Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Narasin (B1676957) sodium is a polyether ionophore antibiotic derived from the fermentation of Streptomyces aureofaciens. It functions by forming lipid-soluble complexes with monovalent cations, such as sodium (Na+) and potassium (K+), and transporting them across cellular membranes. This disruption of ion gradients leads to its biological effects, which have been primarily exploited in veterinary medicine as a coccidiostat in poultry and a growth promotant in ruminants.[1][2][3] More recently, narasin has garnered interest in biomedical research for its potential anticancer properties, particularly against estrogen receptor-positive (ER+) breast cancer.[4][5]
These application notes provide a comprehensive overview of the in vivo administration of narasin sodium in various animal research models, including detailed protocols, quantitative data summaries, and visualizations of its mechanisms of action.
Mechanism of Action: Ionophore Activity
Narasin's fundamental mechanism of action is its ability to act as a carrier ionophore. It chelates monovalent cations within its hydrophilic core while its hydrophobic exterior allows it to traverse the lipid bilayer of cell membranes. This process facilitates an electrically neutral exchange of cations for protons (H+), disrupting the electrochemical gradients essential for cellular function and energy metabolism.[2][4][5] This disruption is the basis for its antimicrobial, anticoccidial, and emerging anticancer effects.
Application 1: Anticancer Research (Breast Cancer Model)
Recent studies have highlighted the potential of narasin in oncology, specifically in inhibiting the growth and metastasis of ERα-positive breast cancer.[4][6] In vivo studies using mouse xenograft models have demonstrated significant antitumor activity.
Quantitative Data Summary
| Animal Model | Cell Line | Administration Route | Dosage | Treatment Schedule | Key Outcomes | Reference |
| Nude Mice | MCF-7 (ER+) | Intraperitoneal (i.p.) | 0.5 mg/kg | Every 2 days for 50 days | 14.9% tumor growth inhibition | [4] |
| Nude Mice | MCF-7 (ER+) | Intraperitoneal (i.p.) | 1.5 mg/kg | Every 2 days for 50 days | 40.1% tumor growth inhibition; Decreased tumor volume and weight | [4] |
Signaling Pathways Modulated by Narasin in ER+ Breast Cancer
Narasin exerts its anticancer effects by inactivating key signaling pathways involved in epithelial-mesenchymal transition (EMT), a process crucial for cancer metastasis. The two primary pathways identified are the TGF-β/SMAD3 and IL-6/STAT3 pathways.[4][6]
Experimental Protocol: Intraperitoneal Administration in Mice
This protocol is based on methodologies used in breast cancer xenograft models.[4]
Materials:
-
This compound salt (purity ≥95%)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Isotonic saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Animal balance
-
Appropriate animal handling and restraint equipment
Procedure:
-
Preparation of Narasin Stock Solution:
-
In a sterile environment (e.g., a biological safety cabinet), weigh the required amount of this compound.
-
Dissolve the this compound in sterile DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.
-
Store the stock solution at -20°C for long-term use.[1]
-
-
Preparation of Dosing Solution:
-
On the day of administration, thaw the narasin stock solution.
-
Calculate the required volume of stock solution based on the desired final dose and the number of animals.
-
Dilute the stock solution with sterile isotonic saline to the final desired concentration (e.g., 0.15 mg/mL for a 1.5 mg/kg dose in a 20g mouse, assuming a 0.2 mL injection volume). Note: The final concentration of DMSO should be kept to a minimum (ideally <5%) to avoid toxicity.
-
Prepare a vehicle control solution with the same final concentration of DMSO in saline.
-
-
Animal Dosing:
-
Weigh each animal to determine the precise injection volume.
-
Properly restrain the mouse.
-
Administer the calculated volume of the narasin solution or vehicle control via intraperitoneal injection.
-
-
Monitoring:
-
Monitor the animals for any signs of toxicity, such as weight loss, lethargy, or anorexia.[5]
-
Follow the pre-determined treatment schedule (e.g., every two days).
-
Measure tumor volume and body weight regularly throughout the study.
-
Application 2: Agricultural Research (Poultry and Ruminants)
Narasin is widely used in animal agriculture to control coccidiosis in poultry and to improve feed efficiency in cattle by modulating rumen fermentation.
Quantitative Data Summary: Poultry (Broilers)
| Parameter | Control (Infected) | Narasin (60-80 ppm in feed) | Outcome | Reference |
| Weight Gain | Reduced | Significantly Improved | Improved growth performance | [3] |
| Feed Efficiency | Poor | Significantly Improved | Better feed conversion | [3] |
| Lesion Scores | High | Significantly Reduced | Control of coccidial infection | [2][3] |
Quantitative Data Summary: Ruminants (Cattle)
| Parameter | Control | Narasin (13-20 ppm in diet) | Outcome | Reference | | :--- | :--- | :--- | :--- | | Rumen Acetate | Baseline | Decreased | Shift in VFA profile |[7] | | Rumen Propionate | Baseline | Increased | Improved energy metabolism |[7] | | Acetate:Propionate Ratio | Baseline | Decreased | Improved feed efficiency |[7] | | Rumen Ammonia | Baseline | Reduced | Improved nitrogen utilization |[7] |
Experimental Protocol: In-Feed Administration
This protocol describes the general procedure for incorporating narasin into animal feed for research purposes.
Materials:
-
This compound premix
-
Basal animal feed
-
Feed mixer
-
Scale
Procedure:
-
Dose Calculation:
-
Determine the target concentration of narasin in the feed (ppm or mg/kg).
-
Calculate the amount of narasin premix required for a specific batch of feed based on the concentration of the premix.
-
-
Feed Mixing:
-
For small batches, a step-wise mixing process is recommended to ensure homogeneity. First, mix the calculated amount of narasin premix with a small portion of the basal feed.
-
Gradually add this mixture to the larger batch of feed and mix thoroughly using a suitable feed mixer.
-
-
Administration:
-
Provide the medicated feed to the animals ad libitum.
-
Ensure that a control group receives the same basal feed without the narasin premix.
-
-
Data Collection:
-
Monitor feed intake, body weight, and other relevant parameters (e.g., lesion scoring in coccidiosis challenge studies, rumen fluid analysis in cattle).
-
General Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study involving the administration of this compound.
Toxicology and Safety Considerations
Narasin has a narrow therapeutic index and can be toxic to non-target species. Overdosing can lead to adverse effects.
Acute Toxicity Data
| Species | Route | LD50 | Reference |
| Mouse | Oral | >10 mg/kg | [5] |
| Rat | Oral | 40.8 mg/kg | [5] |
Clinical Signs of Toxicity: Anorexia, hypoactivity, leg weakness, ataxia, depression, and diarrhea.[5]
No-Observed-Effect Levels (NOELs) in Chronic Studies: [5]
-
Mice: 60 ppm in diet (3 months)
-
Rats: 15 ppm in diet (1 year)
-
Dogs: 0.5 mg/kg body weight (1 year)
Handling Precautions: this compound should be handled with care. It is a severe eye irritant.[5] Appropriate personal protective equipment (gloves, eye protection) should be worn.
Conclusion
This compound is a versatile research tool with well-established applications in agriculture and emerging potential in oncology. Successful in vivo administration requires careful consideration of the animal model, administration route, and dosage. The protocols and data provided herein serve as a comprehensive guide for researchers utilizing this compound in their animal studies. Adherence to ethical guidelines and safety precautions is paramount for conducting successful and reproducible research.
References
Application Notes and Protocols: Measuring the Impact of Narasin Sodium on Microbial Gut Flora
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the effects of Narasin sodium, an ionophore antibiotic, on the composition and function of the microbial gut flora. The following methodologies are designed to provide a multi-faceted understanding of the interactions between this compound and the gut microbiome, crucial for drug development and safety assessment.
Introduction
Narasin is a polyether monocarboxylic acid ionophore produced by Streptomyces aureofaciens.[1] Its biological activity is based on its ability to form lipid-soluble complexes with monovalent cations like K+ and Na+, facilitating their transport across biological membranes.[1][2] This mechanism disrupts the cellular function of various microorganisms, including coccidia, and certain bacteria such as Clostridium perfringens, Enterococcus spp., and Staphylococcus spp.[1] While primarily used as an anticoccidial agent in poultry, its antibacterial properties necessitate a thorough investigation of its impact on the broader gut microbial community.[1] Understanding these effects is critical for evaluating its safety and efficacy.
Key Analytical Techniques
A combination of next-generation sequencing, metabolomics, and traditional microbiological methods is recommended for a comprehensive analysis.
-
16S rRNA Gene Sequencing: For taxonomic profiling and assessing changes in microbial community structure and diversity.
-
Shotgun Metagenomic Sequencing: To gain insights into the functional potential of the microbiome, including identifying specific genes and metabolic pathways affected by this compound.
-
Metabolomics: To analyze the metabolic products of the gut microbiota and understand the functional consequences of altered microbial composition.
-
In Vitro Fermentation Models: To simulate the gut environment and study the direct effects of this compound on microbial communities in a controlled setting.
-
Selective Culturing and MIC Determination: To isolate specific bacterial species and determine their susceptibility to this compound.
Experimental Protocols
In Vivo Animal Study Protocol
This protocol outlines a typical animal study to assess the in vivo effects of this compound on the gut microbiome.
Objective: To determine the impact of dietary this compound supplementation on the gut microbial composition and function in a broiler chicken model.
Materials:
-
Broiler chickens (e.g., Ross 308)
-
Standard broiler feed (starter, grower, finisher)
-
This compound
-
Sterile fecal collection tubes
-
DNA extraction kits (e.g., QIAamp PowerFecal Pro DNA Kit)
-
Materials for 16S rRNA gene sequencing and metabolomics analysis
Procedure:
-
Animal Acclimation: House day-old chicks in a controlled environment and provide a standard, non-medicated diet and water ad libitum for an initial acclimation period (e.g., 7 days).
-
Treatment Groups: Randomly assign birds to different treatment groups (e.g., n=12 per group):
-
Control Group: Standard diet with no this compound.
-
Treatment Group: Standard diet supplemented with a defined concentration of this compound (e.g., 70 mg/kg).
-
-
Feeding Trial: Provide the respective diets to the treatment groups for a specified duration (e.g., 35 days).
-
Sample Collection:
-
Collect fresh fecal samples from each bird at designated time points (e.g., day 0, 14, and 35).
-
Immediately snap-freeze samples in liquid nitrogen and store at -80°C until analysis.
-
At the end of the trial, euthanize the birds and collect cecal contents for a more direct analysis of the gut microbiome.
-
-
Downstream Analysis: Proceed with DNA extraction, 16S rRNA gene sequencing, and metabolomics analysis as described in the protocols below.
16S rRNA Gene Sequencing Protocol
Objective: To profile the taxonomic composition of the gut microbiota from collected samples.
Workflow:
Caption: Workflow for 16S rRNA gene sequencing and analysis.
Detailed Steps:
-
DNA Extraction:
-
Thaw frozen fecal or cecal samples on ice.
-
Extract microbial DNA using a commercially available kit following the manufacturer's instructions.
-
Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).
-
-
PCR Amplification:
-
Amplify the V3-V4 hypervariable regions of the 16S rRNA gene using universal primers (e.g., 341F and 806R) with Illumina overhang adapters.
-
Perform PCR in triplicate for each sample to minimize bias.
-
Verify the size of the PCR amplicons via gel electrophoresis.
-
-
Library Preparation and Sequencing:
-
Purify the PCR products.
-
Perform a second PCR to attach dual indices and Illumina sequencing adapters.
-
Purify and quantify the indexed libraries.
-
Pool the libraries in equimolar concentrations.
-
Sequence the pooled library on an Illumina MiSeq platform (2 x 300 bp paired-end reads).
-
-
Bioinformatic Analysis:
-
Use pipelines like QIIME 2 or DADA2 for quality filtering, denoising, and merging of paired-end reads.
-
Assign taxonomy to the resulting amplicon sequence variants (ASVs) using a reference database.
-
Calculate alpha diversity (e.g., Shannon, Simpson indices) and beta diversity (e.g., Bray-Curtis, Jaccard distances).
-
Perform statistical tests (e.g., ANOSIM, PERMANOVA) to identify significant differences in microbial community structure between treatment groups.
-
Metabolomics Protocol
Objective: To identify and quantify metabolites in fecal or cecal samples to understand the functional impact of this compound.
Workflow:
References
Application Notes and Protocols: Narasin Sodium for Studying Drug Resistance Mechanisms in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Narasin (B1676957) is a polyether ionophore antibiotic produced by the fermentation of Streptomyces aureofaciens.[1] As an ionophore, its primary mechanism of action involves the disruption of ion gradients across the cell membranes of susceptible organisms.[2] Narasin forms lipid-soluble complexes with monovalent cations, such as potassium (K+), sodium (Na+), and protons (H+), and facilitates their transport across the bacterial cell membrane.[3] This dissipation of the transmembrane ion potential disrupts essential cellular processes, leading to cell death.[3]
Primarily effective against Gram-positive bacteria, including anaerobic species, narasin's unique mode of action makes it a valuable tool for studying mechanisms of bacterial drug resistance.[4] Gram-negative bacteria are generally not susceptible due to their outer membrane acting as a barrier to the hydrophobic ionophore.[5] The emergence of genetically encoded resistance mechanisms, such as the NarAB ABC-type transporter in Enterococcus faecium, provides a specific model for investigating efflux-mediated resistance.[6]
These application notes provide a comprehensive guide to utilizing narasin sodium for studying bacterial drug resistance, including detailed experimental protocols, data presentation, and visualizations of the underlying mechanisms and workflows.
Data Presentation
The antimicrobial activity of narasin is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. Below is a summary of reported MIC values for narasin against Enterococcus faecium, a key Gram-positive pathogen.
Table 1: Narasin Minimum Inhibitory Concentration (MIC) Data for Enterococcus faecium
| Bacterial Strain/Genotype | Narasin MIC Range (mg/L) | Modal MIC (mg/L) | Notes |
| Wild-Type E. faecium (WT) | 0.06 - 0.5 | 0.125 - 0.25 | The Epidemiological Cut-Off Value (ECOFF) for wild-type strains is established at 0.5 mg/L.[7] |
| narAB-positive E. faecium | 1 - 8 | 4 | The narAB genes encode an ABC-type transporter that confers resistance to narasin.[6][7] |
| Transconjugant E. faecium | 8-16 fold increase vs. recipient | Not Applicable | Conjugative transfer of plasmids containing the narAB operon results in a significant decrease in susceptibility. |
Note: While narasin is known to be active against other Gram-positive bacteria such as Staphylococcus, Clostridium, and Streptococcus species, comprehensive quantitative MIC data was not available in the cited search results.[3][8][9]
Mechanisms of Action and Resistance
Mechanism of Action of Narasin
Narasin acts as a cation ionophore, disrupting the electrochemical gradients essential for bacterial viability. It embeds in the bacterial cell membrane and facilitates the electroneutral exchange of cations, leading to a collapse of the membrane potential.
References
- 1. US4309504A - Process for preparing narasin - Google Patents [patents.google.com]
- 2. famic.go.jp [famic.go.jp]
- 3. mdpi.com [mdpi.com]
- 4. bioaustralis.com [bioaustralis.com]
- 5. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | NarAB Is an ABC-Type Transporter That Confers Resistance to the Polyether Ionophores Narasin, Salinomycin, and Maduramicin, but Not Monensin [frontiersin.org]
- 7. Determination of epidemiological cut-off values for Narasin, Salinomycin, Lasalocid and Monensin in Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Minimum Inhibitory Concentrations of Selected Antimicrobials for Non-Aureus Staphylococci, Enterococci, Lactococci, and Streptococci Isolated from Milk Samples of Cows with Clinical Mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Susceptibility Profiles of Staphylococcus aureus and Streptococcus spp. Isolates from Clinical Cases of Waterfowl in Hungary Between 2022 and 2023 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Narasin Sodium Aqueous Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with narasin (B1676957) sodium in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of narasin sodium?
A1: this compound is sparingly soluble to practically insoluble in water.[1][2] It is, however, soluble in several organic solvents.[2][3][4]
Q2: In which organic solvents is this compound soluble?
A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), ethanol (B145695), and methanol. The non-salt form, narasin, has a reported solubility of 20 mg/mL in methanol.
Q3: What is the recommended method for preparing an aqueous solution of this compound?
A3: The standard method is to first dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMSO, ethanol, or methanol) to create a concentrated stock solution. This stock solution can then be diluted with an aqueous buffer or isotonic saline to the desired final concentration.
Q4: How stable are aqueous solutions of this compound?
A4: Aqueous solutions of this compound are not stable and it is recommended that they not be stored for more than one day. Degradation can occur, and precipitation may be observed over time.
Q5: Can pH be adjusted to improve the solubility of this compound in aqueous solutions?
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution of the organic stock solution in aqueous buffer. | The concentration of the organic solvent in the final aqueous solution is too high, causing the compound to crash out. | - Decrease the concentration of the organic stock solution.- Increase the volume of the aqueous buffer for dilution.- Add the organic stock solution to the aqueous buffer slowly while vortexing or stirring. |
| The final concentration of this compound in the aqueous solution exceeds its solubility limit at the given conditions (pH, temperature, buffer components). | - Lower the final desired concentration of this compound.- Experiment with different aqueous buffers and pH values.- Consider using solubility-enhancing techniques (see below). | |
| Low final concentration of this compound in the aqueous solution. | Incomplete dissolution in the initial organic solvent. | - Ensure the this compound is fully dissolved in the organic solvent before dilution. Gentle warming or sonication may aid dissolution.- Try a different organic solvent for the stock solution. |
| Adsorption of the compound to labware. | - Use low-adhesion microcentrifuge tubes and pipette tips.- Pre-wetting pipette tips with the solvent may help. | |
| Cloudiness or precipitation in the aqueous solution over time. | Instability of the aqueous solution. | - Prepare fresh aqueous solutions for each experiment.- Avoid storing aqueous solutions for more than 24 hours.- Store the solution at a consistent temperature and protect it from light. |
| Microbial contamination. | - Use sterile buffers and aseptic techniques for preparation.- Filter-sterilize the final aqueous solution if appropriate for the application. |
Quantitative Solubility Data
| Compound | Solvent | Solubility | Reference |
| Narasin | Methanol | 20 mg/mL | |
| This compound | Water | Sparingly soluble / Practically insoluble | |
| This compound | Ethanol | Soluble | |
| This compound | Methanol | Soluble | |
| This compound | DMSO | Soluble | |
| This compound | DMF | Soluble |
Note: "Soluble" indicates that the compound dissolves in the solvent, but specific quantitative data (mg/mL) for this compound is not consistently available in the reviewed literature.
Experimental Protocols for Solubility Enhancement
For challenging applications requiring higher aqueous concentrations of this compound, advanced formulation strategies may be necessary. Below are generalized protocols for techniques known to enhance the solubility of poorly water-soluble drugs.
Protocol 1: Cyclodextrin (B1172386) Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with enhanced aqueous solubility.
Materials:
-
This compound
-
Beta-cyclodextrin (β-CD) or a derivative like hydroxypropyl-beta-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Methodology:
-
Prepare a saturated solution of the chosen cyclodextrin in the aqueous buffer at a controlled temperature (e.g., 25°C or 37°C).
-
Accurately weigh an excess amount of this compound and add it to the cyclodextrin solution.
-
Stir the suspension for 24-48 hours to allow for complexation and equilibration.
-
After equilibration, filter the suspension through a 0.22 µm syringe filter to remove the undissolved this compound.
-
Determine the concentration of this compound in the clear filtrate using a validated analytical method, such as HPLC.
Protocol 2: Preparation of a Solid Dispersion
Solid dispersion involves dispersing the drug in an inert carrier matrix at the solid-state, which can enhance the dissolution rate and solubility.
Materials:
-
This compound
-
A hydrophilic carrier (e.g., polyethylene (B3416737) glycol (PEG), polyvinylpyrrolidone (B124986) (PVP), or a poloxamer)
-
A suitable organic solvent (e.g., ethanol or methanol)
-
Rotary evaporator
-
Vacuum oven
Methodology (Solvent Evaporation Method):
-
Choose a drug-to-carrier ratio (e.g., 1:2 to 1:5 by mass).
-
Dissolve both the this compound and the carrier in a common volatile organic solvent.
-
Remove the solvent using a rotary evaporator under reduced pressure to form a thin film.
-
Dry the resulting solid dispersion in a vacuum oven at a controlled temperature to remove any residual solvent.
-
The resulting solid can then be ground and sieved to obtain a powder with improved solubility characteristics. The aqueous solubility of this powder can be determined by adding an excess amount to the aqueous buffer, stirring to equilibrium, filtering, and analyzing the filtrate.
Visualizing Experimental Workflows
Caption: Workflow for preparing and troubleshooting aqueous solutions of this compound.
Caption: Decision logic for employing solubility enhancement techniques for this compound.
References
Overcoming resistance to Narasin sodium in coccidia research
Welcome to the Technical Support Center for Coccidia Research. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to Narasin (B1676957) sodium resistance.
Frequently Asked Questions (FAQs)
Q1: What is Narasin sodium and its primary mechanism of action against coccidia?
Narasin is a polyether monocarboxylic acid ionophore anticoccidial agent.[1][2] Its primary function is to transport cations, particularly monovalent cations like sodium (Na+) and potassium (K+), across the parasite's cell membranes.[1][2] This action disrupts the natural ion gradients, leading to osmotic imbalance, swelling, and eventual rupture of the parasite, particularly during the sporozoite and merozoite stages.[3]
Q2: What are the primary indicators of Narasin resistance in my experiments?
Key indicators of Narasin resistance include:
-
In Vitro: A noticeable increase in the 50% inhibitory concentration (IC50) value in drug sensitivity assays compared to a known sensitive strain. Resistant isolates may require 20 to 40 times more drug to achieve 50% inhibition.[4]
-
In Vivo: Failure to control coccidiosis in animal models, evidenced by sustained or increased oocyst shedding, high lesion scores, and poor weight gain in treated groups compared to controls, even at standard dosage levels.[5]
-
Molecular: Upregulation of genes associated with drug efflux pumps, such as ATP-binding cassette (ABC) transporters.[6][7][8][9]
Q3: What are the known molecular mechanisms of resistance to Narasin and other ionophores?
The primary suspected mechanism is a reduction in drug accumulation within the parasite.[10][11] This is thought to be achieved through:
-
Altered Drug Uptake: Changes in the parasite's membrane composition may reduce the influx of the drug.[4]
-
Increased Drug Efflux: Overexpression of efflux pumps, such as P-glycoproteins or ABC transporters, which actively pump the drug out of the cell, preventing it from reaching its target.[10] Research has identified a specific two-gene operon, NarAB, that encodes an ABC-type transporter conferring resistance to narasin, salinomycin (B1681400), and maduramicin.[6][7][8][9]
Q4: Is there known cross-resistance between Narasin and other anticoccidial drugs?
Yes, cross-resistance has been observed. The NarAB transporter that confers resistance to narasin also provides resistance to other ionophores like salinomycin and maduramicin, but notably, not to monensin.[6][7][8][9] However, Narasin has been shown to be effective against coccidia strains that are resistant to chemical anticoccidials such as amprolium, clopidol, decoquinate, and nicarbazin.[12]
Troubleshooting Guides
Problem 1: My in vitro assay shows a high IC50 value for Narasin, suggesting resistance. How do I confirm this?
-
Step 1: Verify Assay Integrity:
-
Control Strain: Always run a known Narasin-sensitive Eimeria strain in parallel. If the sensitive strain also shows a high IC50, it could indicate a problem with the drug stock or assay protocol.
-
Drug Stock: Prepare a fresh stock solution of this compound. Narasin is insoluble in water but soluble in solvents like ethanol (B145695) or DMSO.[2] Ensure the final solvent concentration in your assay medium is non-toxic to the parasites and host cells.
-
Cell Viability: Confirm the viability of your host cells (if using a cell-based assay) and sporozoites before starting the experiment.
-
-
Step 2: Biological Replication: Repeat the experiment with a different batch of parasites from the same isolate to ensure the result is reproducible and not due to a one-time experimental artifact.
-
Step 3: In Vivo Correlation: If possible, conduct a small-scale in vivo study in chickens. Challenge birds with the suspected resistant isolate and treat with a standard dose of Narasin (e.g., 70-80 ppm in feed).[5] Monitor for lesion scores and oocyst output. A lack of efficacy in vivo would strongly support the in vitro finding.
-
Step 4: Molecular Analysis: Perform quantitative PCR (qPCR) to analyze the expression levels of known resistance-associated genes, such as ABC transporters (e.g., NarAB), in the resistant isolate compared to your sensitive control strain.[13]
Problem 2: My Narasin-treated group in an animal study shows poor performance and high lesion scores. What could be the issue besides resistance?
-
Underdosing: Verify the concentration of Narasin in the feed. Improper mixing or calculation errors can lead to insufficient drug intake.
-
Drug Stability: Ensure the medicated feed was stored correctly and used within its stability period. High temperatures or improper storage can degrade the active compound.
-
High Challenge Dose: The infection dose of oocysts may have been too high, overwhelming the protective capacity of the drug. Review your infection protocol and consider titrating the oocyst dose.
-
Toxicity: While Narasin has a safety margin, high doses (e.g., 120 mg/kg feed or higher) can cause reduced weight gain and increased mortality in chickens.[1] Rule out accidental overdosing.
-
Concurrent Infections: Other pathogens can exacerbate the clinical signs of coccidiosis and reduce performance. Perform diagnostics to rule out secondary bacterial or viral infections.
Quantitative Data Summaries
For researchers generating data, the following tables provide a template for summarizing and comparing results.
Table 1: Example of In Vitro Narasin Sensitivity Profile for Eimeria tenella
| Eimeria Strain | Source | Passage History | Narasin IC50 (µg/mL) | Fold Resistance |
| Houghton (HS) | Lab Reference | Narasin-naïve | 0.05 | 1.0 (Baseline) |
| Field Isolate A | Commercial Farm | Continuous Narasin use | 1.25 | 25.0 |
| Field Isolate B | Commercial Farm | Drug rotation program | 0.20 | 4.0 |
Table 2: Example of Relative Gene Expression of ABC Transporter (NarB) in E. tenella Sporozoites
| Eimeria Strain | Treatment | Relative NarB Expression (Fold Change vs. HS) |
| Houghton (HS) | Untreated | 1.0 |
| Field Isolate A | Untreated | 15.7 |
| Field Isolate A | Narasin-exposed (0.1 µg/mL) | 45.2 |
Key Experimental Protocols
Protocol 1: In Vitro Narasin Sensitivity Assay (Invasion/Development)
This protocol assesses the effect of Narasin on the ability of Eimeria sporozoites to invade and develop within host cells.
-
Materials:
-
Madin-Darby Bovine Kidney (MDBK) cells or another suitable host cell line.
-
Culture medium (e.g., RPMI-1640 with 2% fetal bovine serum).
-
Purified, excysted Eimeria sporozoites.
-
This compound stock solution (e.g., 1 mg/mL in ethanol).
-
96-well cell culture plates.
-
Trypsin-EDTA, PBS, and fixatives (e.g., methanol).
-
Staining solution (e.g., Giemsa).
-
Inverted microscope.
-
-
Methodology:
-
Cell Seeding: Seed MDBK cells into 96-well plates to form a confluent monolayer. Incubate at 41°C, 5% CO2.[14]
-
Drug Dilution: Prepare serial dilutions of Narasin in culture medium. Include a drug-free control.
-
Infection: Aspirate the medium from the cell monolayers. Add 100 µL of the appropriate Narasin dilution and 100 µL of sporozoite suspension (e.g., 5 x 10^4 sporozoites/well).
-
Incubation: Incubate the infected plates for 24-48 hours at 41°C, 5% CO2 to allow for invasion and development into trophozoites or schizonts.
-
Fixation and Staining: Wash the plates with PBS, fix with methanol, and stain with Giemsa.
-
Quantification: Count the number of intracellular parasites in at least 10 random fields per well using an inverted microscope.
-
Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the drug-free control. Determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Gene Expression Analysis of Resistance Markers via qPCR
This protocol measures the transcript levels of target genes (e.g., ABC transporters) potentially involved in resistance.
-
Materials:
-
Purified sporozoites from sensitive and resistant Eimeria strains.
-
RNA extraction kit (e.g., TRIzol or column-based kit).
-
DNase I.
-
cDNA synthesis kit.
-
qPCR SYBR Green Master Mix.
-
Primers for the target gene (e.g., NarB) and a reference gene (e.g., 18S rRNA).
-
qPCR instrument.
-
-
Methodology:
-
RNA Extraction: Lyse approximately 10^7 sporozoites and extract total RNA according to the manufacturer's protocol.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions containing SYBR Green Master Mix, forward and reverse primers, and cDNA template.
-
Thermal Cycling: Run the qPCR program with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. Include a melt curve analysis at the end to verify product specificity.
-
Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the reference gene and comparing the resistant strain to the sensitive strain.
-
Mandatory Visualizations
Below are diagrams illustrating key concepts in Narasin resistance research.
Caption: Hypothetical signaling pathway for Narasin action and resistance in coccidia.
Caption: Experimental workflow for investigating potential Narasin resistance.
References
- 1. Narasin | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 2. fao.org [fao.org]
- 3. Focused review: The role of drug combinations for the control of coccidiosis in commercially reared chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of ionophorous anticoccidials on invasion and development of Eimeria: comparison of sensitive and resistant isolates and correlation with drug uptake. | Semantic Scholar [semanticscholar.org]
- 5. Effect of narasin and roxarsone combinations on Eimeria tenella infections in floor pen-raised broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NarAB Is an ABC-Type Transporter That Confers Resistance to the Polyether Ionophores Narasin, Salinomycin, and Maduramicin, but Not Monensin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. patrinum.ch [patrinum.ch]
- 8. Frontiers | NarAB Is an ABC-Type Transporter That Confers Resistance to the Polyether Ionophores Narasin, Salinomycin, and Maduramicin, but Not Monensin [frontiersin.org]
- 9. NarAB Is an ABC-Type Transporter That Confers Resistance to the Polyether Ionophores Narasin, Salinomycin, and Maduramicin, but Not Monensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Anticoccidial drug resistance in fowl coccidia: the state of play revisited | World's Poultry Science Journal | Cambridge Core [cambridge.org]
- 12. Resistance and cross-resistance studies with narasin, a new polyether antibiotic anticoccidial drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Reduction of chickens use to perform in vitro... | F1000Research [f1000research.com]
Technical Support Center: Optimizing Narasin Sodium for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Narasin sodium in cell viability assays. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to ensure the accuracy and reproducibility of your results.
Troubleshooting Guide
Issue 1: High variability or poor reproducibility in IC50 values.
-
Question: My IC50 values for this compound fluctuate significantly between experiments. What could be the cause?
-
Answer: Variability in IC50 values is a common issue and can stem from several factors:
-
Compound Solubility: this compound is sparingly soluble in aqueous solutions but soluble in organic solvents like DMSO and methanol.[1][2] Ensure that your stock solution is fully dissolved before preparing serial dilutions. Any precipitation will lead to inaccurate concentrations.
-
Stock Solution Storage: Prepare fresh dilutions from a concentrated stock for each experiment. We do not recommend storing aqueous solutions for more than one day.[1] For longer-term storage of stock solutions, aliquoting and storing at -20°C or -80°C is recommended to minimize freeze-thaw cycles.[3]
-
Cell Density: The initial cell seeding density can significantly impact the final assay readout. Ensure consistent cell numbers are plated for each experiment. We recommend performing a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration.
-
Incubation Time: The cytotoxic effect of this compound is time-dependent.[4] Standardize the incubation time across all experiments to ensure comparability of results.
-
Assay-Specific Interferences: Some assay reagents may interact with the compound. For example, compounds that affect cellular redox potential can interfere with tetrazolium-based assays like MTT.[5][6][7]
-
Issue 2: Unexpectedly low or high cell viability readings.
-
Question: My cell viability results are not what I expected based on the literature. What should I check?
-
Answer: Discrepancies in cell viability can arise from several sources:
-
Solvent Toxicity: High concentrations of solvents like DMSO can be toxic to cells. Ensure the final solvent concentration in your culture medium is consistent across all wells and is at a non-toxic level (typically below 0.5%).[8] Run a solvent control to assess its effect on cell viability.
-
Incomplete Solubilization of Formazan (B1609692): In MTT assays, the purple formazan crystals must be completely dissolved before reading the absorbance. Incomplete solubilization will lead to artificially low viability readings. Ensure adequate mixing and incubation with the solubilization buffer.
-
Assay Interference: As an ionophore, Narasin alters cellular ion balance, which could potentially affect mitochondrial function and, consequently, tetrazolium salt reduction in assays like MTT and MTS.[4] Consider using a non-enzymatic-based viability assay, such as a trypan blue exclusion assay or a crystal violet assay, to confirm your findings.
-
Cell Line Specificity: Different cell lines exhibit varying sensitivities to this compound.[3] The IC50 values can differ significantly between cell types.
-
Frequently Asked Questions (FAQs)
-
Q1: How should I prepare a stock solution of this compound?
-
A1: this compound is a solid that is soluble in organic solvents such as ethanol, methanol, and DMSO.[1] To prepare a stock solution, dissolve the solid in your chosen solvent. For example, to make a 10 mM stock solution in DMSO, dissolve 7.87 mg of this compound (FW: 787.0 g/mol ) in 1 mL of DMSO. Purge the solvent with an inert gas before adding it to the compound.[1]
-
-
Q2: What is the recommended range of concentrations to test for this compound?
-
Q3: What is the optimal incubation time for a cell viability assay with this compound?
-
Q4: Can this compound interfere with the MTT assay?
-
A4: While direct chemical interference by Narasin with MTT has not been extensively reported, its mechanism as an ionophore could indirectly affect the assay. Ionophores can disrupt mitochondrial membrane potential, which may influence the activity of mitochondrial dehydrogenases responsible for MTT reduction.[4] Additionally, some compounds can interfere with the efflux of the MTT formazan product, potentially leading to inaccurate results.[11] It is advisable to validate key findings with an alternative cytotoxicity assay.
-
-
Q5: At what concentrations does this compound induce apoptosis versus autophagy?
-
A5: Narasin can induce both apoptosis and autophagy, and the cellular response can be concentration-dependent.[12] The precise concentrations that favor one process over the other are cell-type specific and require empirical determination. This can be investigated by using markers for both apoptosis (e.g., caspase activation, Annexin V staining) and autophagy (e.g., LC3 conversion, p62 degradation) across a range of Narasin concentrations.
-
Quantitative Data Summary
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| MCF-7 | MTS | 72 | 2.219 | [3] |
| T47D | MTS | 72 | 3.562 | [3] |
| MDA-MB-231 | MTS | 72 | 11.76 | [3] |
Experimental Protocols
MTS Cell Viability Assay
This protocol is adapted for determining the cytotoxicity of this compound.
Materials:
-
This compound
-
DMSO (or other suitable solvent)
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTS reagent (containing PES)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control (medium with the same final concentration of DMSO as the highest Narasin concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTS Assay:
-
Data Analysis:
-
Subtract the average absorbance of the background control wells (medium only) from all other absorbance values.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Signaling Pathways and Experimental Workflow
Signaling Pathways Affected by this compound
This compound has been shown to modulate several key signaling pathways involved in cell survival, proliferation, and death.
Caption: Narasin signaling pathways.
Experimental Workflow for Optimizing this compound Concentration
The following workflow outlines the key steps for determining the optimal concentration of this compound for your cell viability experiments.
Caption: Experimental workflow.
Logical Troubleshooting Flowchart
This flowchart provides a step-by-step guide to troubleshoot common issues encountered during the optimization of this compound concentration.
Caption: Troubleshooting flowchart.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The In Vitro Cytotoxic Effects of Ionophore Exposure on Selected Cytoskeletal Proteins of C2C12 Myoblasts [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 8. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Narasin inhibits tumor metastasis and growth of ERα‑positive breast cancer cells by inactivation of the TGF‑β/SMAD3 and IL‑6/STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Narasin inhibits tumor metastasis and growth of ERα-positive breast cancer cells by inactivation of the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Substrates and inhibitors of efflux proteins interfere with the MTT assay in cells and may lead to underestimation of drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Narciclasine induces autophagy‐dependent apoptosis in triple‐negative breast cancer cells by regulating the AMPK‐ULK1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Troubleshooting unexpected results in Narasin sodium experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Narasin sodium.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a polyether ionophore antibiotic that functions as a carrier of monovalent cations, such as sodium (Na+), potassium (K+), and rubidium (Rb+).[1] It forms a lipid-soluble complex with these ions, facilitating their transport across biological membranes. This disruption of the natural ion gradients across the cell membrane leads to critical effects on cellular function and metabolism, particularly in Gram-positive bacteria and coccidia.[1] In cancer research, Narasin has been shown to induce apoptosis and inhibit NF-κB signaling.
Q2: What is the solubility and stability of this compound?
This compound is soluble in organic solvents such as ethanol, methanol, Dimethyl sulfoxide (B87167) (DMSO), and Dimethylformamide (DMF).[2][3] It has limited solubility in water.[1][3] For cell culture experiments, it is recommended to prepare a stock solution in an organic solvent and then dilute it into the aqueous culture medium.[2] Aqueous solutions of this compound are not recommended to be stored for more than one day.[2] The solid form is stable for at least four years when stored at -20°C.[2][4]
Q3: Is this compound effective against Gram-negative bacteria?
No, this compound is primarily active against Gram-positive bacteria.[5] Gram-negative bacteria are generally resistant to its effects.
Troubleshooting Guide
Issue 1: Unexpected or Inconsistent Results in Cell Viability/Cytotoxicity Assays (e.g., MTT, XTT)
| Possible Cause | Troubleshooting Step | Explanation |
| Narasin Precipitation | 1. Visually inspect the culture medium for any precipitate after adding Narasin. 2. Prepare a fresh stock solution of Narasin in an appropriate organic solvent (e.g., DMSO, ethanol) at a higher concentration. 3. Ensure the final concentration of the organic solvent in the culture medium is low and non-toxic to the cells.[2] | Narasin has poor aqueous solubility and can precipitate in the culture medium, leading to a lower effective concentration and inconsistent results.[1][2] |
| Incorrect Drug Concentration | 1. Verify the calculations for the preparation of the stock and working solutions. 2. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. | The effective concentration of Narasin can vary significantly between different cell lines. |
| Cell Line Resistance | 1. Research the specific cell line to see if there is any known resistance to ionophores. 2. Consider using a different cell line that is known to be sensitive to Narasin. | Some cell lines may have intrinsic or acquired resistance mechanisms that make them less susceptible to Narasin's effects. |
| Assay Interference | 1. Run a control with Narasin in cell-free medium to check for any direct reaction with the assay reagent. | Some compounds can interfere with the chemistry of cell viability assays. |
Issue 2: No or Low Apoptosis Detected (e.g., Annexin V/PI Staining)
| Possible Cause | Troubleshooting Step | Explanation |
| Suboptimal Narasin Concentration or Incubation Time | 1. Perform a time-course and dose-response experiment to identify the optimal conditions for inducing apoptosis in your cell line. | The induction of apoptosis is both time and concentration-dependent. |
| Incorrect Staining Protocol | 1. Review the Annexin V/PI staining protocol for any deviations. 2. Ensure that both floating and adherent cells are collected for analysis. | Apoptotic cells may detach from the culture surface. |
| Cell Cycle Arrest Instead of Apoptosis | 1. Analyze the cell cycle distribution of Narasin-treated cells. | At certain concentrations, Narasin may induce cell cycle arrest rather than apoptosis. |
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 (IκBα phosphorylation inhibition) | Not specified | 3.2 µM | [4] |
| Effective Concentration (Anticoccidial) | Broiler chickens | 60-80 ppm in feed | [6] |
| Effective Concentration (Anticoccidial) | Broiler chickens | 70 ppm in feed | [7] |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Narasin Treatment: Treat the cells with various concentrations of this compound (prepared by diluting a stock solution in culture medium) and a vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[8]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO, or a solution of SDS in HCl) to dissolve the formazan crystals.[9][10]
-
Absorbance Reading: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]
Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration to induce apoptosis.
-
Cell Harvesting: Collect both the adherent and floating cells. For adherent cells, use a gentle method like trypsinization.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[11][12]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[11][12]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[11][13]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[13][14]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. fao.org [fao.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. uniscience.co.kr [uniscience.co.kr]
- 4. caymanchem.com [caymanchem.com]
- 5. Safety and efficacy of Monteban® G100 (narasin) for chickens for fattening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and Growth Performance between Two Different Ionophore Coccidiostats (Narasin and Salinomycin) in Broiler Chickens after Challenge with Eimeria spp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 12. Annexin V Staining Protocol [bdbiosciences.com]
- 13. phnxflow.com [phnxflow.com]
- 14. immunostep.com [immunostep.com]
Narasin sodium purity and its impact on experimental outcomes
Welcome to the technical support center for Narasin (B1676957) sodium. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot issues related to Narasin sodium purity and its impact on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Narasin is a polyether ionophore antibiotic produced by the fermentation of Streptomyces aureofaciens.[1][2] Its sodium salt form is commonly used in research. The fundamental mechanism of action for Narasin involves forming lipid-soluble complexes with monovalent cations, such as potassium (K+) and sodium (Na+), and transporting them across biological membranes.[1][3] This disrupts cellular ion gradients and electrical potentials, leading to impaired cellular function and, ultimately, cell death in susceptible organisms.[1][4]
Q2: What are the typical components and impurities found in a research-grade sample of Narasin?
Research-grade Narasin is primarily composed of Narasin A. However, it also contains smaller amounts of related structural variants that are considered impurities. The typical composition is approximately:
These variants differ by small modifications, such as the substitution of a methyl group for an ethyl group.[3] For most applications, a purity of ≥95% is used.[5] However, for sensitive experiments, higher purity (>98%) is available and recommended.[6][7]
Q3: How can the purity of a this compound sample be determined?
Several analytical methods are used to determine the purity and concentration of this compound. The most common are:
-
High-Performance Liquid Chromatography (HPLC): A widely used method, often involving post-column derivatization with an agent like vanillin (B372448) or dimethylaminobenzaldehyde (DMAB) for detection at a specific wavelength (e.g., 520 nm or 600 nm).[8][9]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for quantifying Narasin and its related components in various matrices, including tissues and feed.[10]
-
Microbiological Assay: This method determines the amount of active Narasin based on its antibacterial effect on a specific indicator organism, such as Bacillus subtilis.[2][3]
Q4: How does the purity of this compound affect experimental outcomes?
The purity of this compound can significantly influence experimental results, particularly in sensitive assays:
-
Inconsistent Potency: The presence of less active variants (Narasin B, D, I) can lower the overall potency of the compound, leading to a higher IC50 value than expected.
-
Off-Target Effects: Uncharacterized impurities or degradation products could have their own biological activities, leading to unexpected or confounding results that are not attributable to Narasin A.
-
Poor Reproducibility: Using different batches of Narasin with varying purity levels can lead to poor reproducibility of experimental data, making it difficult to compare results across experiments.
-
Toxicity: Impurities may exhibit different toxicity profiles, potentially harming cells or organisms in a manner not characteristic of pure Narasin.
Troubleshooting Guides
This section addresses specific problems that may be encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent cell viability/cytotoxicity results between experiments. | Variable Purity: Different batches of Narasin may have different purity levels.[3] Degradation: The compound may have degraded due to improper storage or handling. Aqueous solutions are not recommended for storage for more than one day.[5] Solubility Issues: this compound has limited water solubility and may precipitate in media.[4][5][7] | 1. Verify Purity: Request a Certificate of Analysis (CoA) for each batch. If possible, perform in-house HPLC analysis. 2. Ensure Proper Storage: Store solid Narasin at -20°C.[5] Prepare fresh stock solutions in an organic solvent (e.g., DMSO, ethanol) and use immediately or store in small aliquots at -20°C.[5] 3. Improve Solubility: Prepare a concentrated stock solution in DMSO or ethanol.[5] When diluting into aqueous media, ensure the final solvent concentration is low and does not affect the cells. |
| Observed biological effects do not match published findings. | Incorrect Concentration: The actual concentration of active Narasin A is lower than calculated due to impurities. Presence of Impurities: Minor components like Narasin B, D, and I may have different or antagonistic effects.[3] Cell Line Differences: The cell line used may respond differently than those in published studies. | 1. Use High-Purity Standard: Switch to a higher purity grade of this compound (>98%) for sensitive experiments.[6][7] 2. Perform Dose-Response Curve: Conduct a full dose-response experiment to determine the IC50 in your specific cell model. 3. Confirm Mechanism: Use molecular probes or assays (e.g., Western blot for pathway proteins) to confirm that the observed effect is via the expected mechanism of action.[11] |
| Narasin appears to have no effect in an in vitro assay. | Compound Degradation: Narasin can degrade, especially when treated with acids like formic acid, resulting in inactive products.[12] Insufficient Concentration: The concentration used may be too low to elicit a response in your specific experimental system. Cell Resistance: The target cells may be resistant to ionophore antibiotics. | 1. Check Compound Integrity: Use a fresh, properly stored sample. Avoid acidic conditions during sample preparation.[12] 2. Increase Concentration Range: Test a wider and higher range of concentrations. Published effective concentrations for cancer cells range from 0.005 µM to 5 µM.[11] 3. Use a Positive Control: Test a cell line known to be sensitive to Narasin or use another ionophore like Monensin as a positive control. |
Experimental Protocols
Protocol 1: Purity Analysis by Reverse-Phase HPLC (Post-Column Derivatization)
This protocol is adapted from methods used for analyzing ionophores in feed and premixes.[8][9]
-
Standard Preparation: a. Accurately weigh a quantity of Narasin working standard. b. Dissolve in methanol (B129727) to prepare a stock solution (e.g., 1 mg/mL). c. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: a. Accurately weigh the this compound sample to be tested. b. Dissolve in methanol and dilute with the mobile phase to a concentration within the calibration range. c. Filter the solution through a 0.45 µm membrane filter before injection.
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Methanol/water (90:10, v/v) with a phosphate (B84403) buffer.[9]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
-
Post-Column Derivatization: a. After the column, mix the eluent with a derivatizing agent (e.g., a solution of vanillin or DMAB in acidic methanol).[8][9] b. Pass the mixture through a reaction coil at an elevated temperature (e.g., 60°C) to allow for color development.
-
Detection: a. Use a UV-Vis detector set to the appropriate wavelength for the derivative (e.g., 520 nm for vanillin derivative or 600 nm for DMAB derivative).[8][9]
-
Analysis: a. Construct a calibration curve from the peak areas of the standards. b. Calculate the concentration and purity of the sample based on its peak area relative to the calibration curve.
Protocol 2: In Vitro Cytotoxicity Assay using MTT
This is a general protocol for assessing the effect of Narasin on the viability of adherent cancer cell lines.
-
Cell Plating: a. Culture cells in appropriate growth medium.[13][14] b. Trypsinize and count the cells. Plate them in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[6]
-
Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Create a series of dilutions in culture medium to achieve the final desired concentrations (e.g., 0.01 µM to 10 µM). Include a vehicle control (DMSO only) at the same final concentration as the highest Narasin dose. c. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Narasin. d. Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[6]
-
MTT Assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible. c. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals. d. Shake the plate gently for 10 minutes.
-
Data Acquisition: a. Read the absorbance at 570 nm using a microplate reader. b. Calculate cell viability as a percentage of the vehicle-treated control cells. c. Plot the results to determine the IC50 value.
Visualizing Workflows and Pathways
Experimental Workflow Diagram
The following workflow outlines the critical steps for validating a new batch of this compound before use in sensitive experiments.
Signaling Pathway Diagrams
Narasin has been shown to inhibit tumor growth and metastasis in estrogen receptor-positive (ER+) breast cancer by inactivating key signaling pathways.[1][11]
1. TGF-β/SMAD3 Pathway Inhibition by Narasin
The Transforming Growth Factor-beta (TGF-β) pathway is crucial in cell growth, differentiation, and the epithelial-mesenchymal transition (EMT), a process involved in metastasis. Narasin can reverse EMT by inhibiting this pathway.[1][11]
2. IL-6/STAT3 Pathway Inhibition by Narasin
The Interleukin-6 (IL-6) pathway, acting through STAT3, also promotes EMT and cancer progression. Narasin blocks the phosphorylation of STAT3, thereby inhibiting this signaling cascade.[1][11]
References
- 1. Narasino | 55134-13-9 | Benchchem [benchchem.com]
- 2. famic.go.jp [famic.go.jp]
- 3. fao.org [fao.org]
- 4. fao.org [fao.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. uniscience.co.kr [uniscience.co.kr]
- 8. Determination of monensin, narasin, and salinomycin in mineral premixes, supplements, and animal feeds by liquid chromatography and post-column derivatization: collaborative study. | Sigma-Aldrich [sigmaaldrich.com]
- 9. edepot.wur.nl [edepot.wur.nl]
- 10. fao.org [fao.org]
- 11. Narasin inhibits tumor metastasis and growth of ERα-positive breast cancer cells by inactivation of the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel degradation products from the treatment of salinomycin and narasin with formic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Essential protocols for animal cell culture [qiagen.com]
- 14. Salmon Lab Protocols: Tissue Culture [labs.bio.unc.edu]
Avoiding degradation of Narasin sodium during storage and handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Narasin sodium to minimize degradation and ensure experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, this compound solid should be stored at -20°C.[1] Under these conditions, it is stable for at least four years.[1] Aqueous solutions of this compound are not recommended for storage for more than one day.[1]
Q2: What solvents are suitable for dissolving this compound?
This compound is soluble in organic solvents such as ethanol, methanol, Dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[1] It has limited solubility in water.[1] When preparing stock solutions, it is recommended to purge the solvent with an inert gas.[1]
Q3: My this compound solution appears cloudy or has precipitated. What should I do?
Cloudiness or precipitation upon standing, especially in aqueous dilutions, can indicate that the solubility limit has been exceeded or that degradation is occurring. It is best to prepare fresh aqueous solutions daily.[1] If using an organic stock solution to make an aqueous dilution, ensure the final concentration of the organic solvent is low, as it can have physiological effects in biological experiments.[1]
Q4: I observe a change in the color of my this compound solid/solution. Is this a sign of degradation?
A change in color, such as yellowing, can be an indicator of chemical degradation. This could be due to oxidation or other degradation pathways. It is recommended to use a fresh vial of this compound and ensure proper storage and handling procedures are followed, including protection from light and air.
Q5: Are there any known incompatibilities with other substances?
Yes, Narasin has been reported to be incompatible with certain other drugs, which can enhance its toxicity. While specific incompatibilities with common laboratory excipients are not extensively documented, it is good practice to assess compatibility on a small scale before preparing large formulations.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Potency or Inconsistent Experimental Results | Degradation of this compound due to improper storage or handling. | 1. Verify storage conditions. Ensure the solid is stored at -20°C and protected from moisture. 2. Prepare fresh solutions for each experiment, especially aqueous solutions.[1] 3. When preparing stock solutions in organic solvents, purge the vial with an inert gas (e.g., argon or nitrogen) to minimize oxidation.[1] |
| Appearance of Unexpected Peaks in Chromatography (HPLC/LC-MS) | Formation of degradation products. | 1. Acidic Conditions: this compound can degrade in acidic environments. Avoid prolonged exposure to acidic buffers or reagents. 2. Oxidation: The polyether structure of Narasin is susceptible to oxidation. Minimize exposure to air and consider using antioxidants if compatible with the experimental design. 3. Photodegradation: Although not highly susceptible to direct photolysis, it is good practice to protect solutions from light by using amber vials or covering containers with foil. |
| Poor Solubility in Aqueous Media | This compound has limited water solubility.[1] | 1. Prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO, ethanol).[1] 2. Dilute the stock solution into your aqueous buffer or media just before use, ensuring vigorous mixing. 3. For cell-based assays, ensure the final concentration of the organic solvent is not cytotoxic. |
Data on this compound Stability
While specific kinetic data for this compound degradation under various conditions is not extensively published, the following table summarizes the known stability information.
| Condition | Observation | Recommendation | Reference |
| Storage (Solid) | Stable for ≥ 4 years at -20°C. | Store solid this compound at -20°C in a tightly sealed container. | [1] |
| Aqueous Solution | Not recommended for storage for more than one day. | Prepare fresh aqueous solutions for each experiment. | [1] |
| Acidic pH | Undergoes hydrolysis. | Avoid acidic conditions. If necessary, minimize exposure time. | |
| Presence of Formic Acid | Degrades into a furanone fragment and rearranged complementary fragments. | Avoid use with formic acid unless intentional degradation is desired for analytical purposes. | |
| Oxidizing Conditions | Susceptible to oxidation, leading to hydroxylated metabolites. | Minimize exposure to atmospheric oxygen. Purge solutions with inert gas. |
Experimental Protocols
Protocol 1: Preparation of a Standard Stock Solution
-
Materials: this compound solid, anhydrous DMSO (or ethanol), inert gas (argon or nitrogen), appropriate personal protective equipment (PPE).
-
Procedure:
-
Allow the vial of this compound solid to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile, dry vial.
-
Under a stream of inert gas, add the appropriate volume of anhydrous DMSO (or ethanol) to achieve the desired concentration (e.g., 10 mg/mL).
-
Cap the vial tightly and vortex until the solid is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Forced Degradation Study (General Guideline)
This protocol provides a general framework for conducting forced degradation studies on this compound, based on ICH guidelines.
-
Acid Hydrolysis:
-
Dissolve this compound in a suitable organic solvent and dilute with 0.1 M HCl.
-
Incubate at room temperature or an elevated temperature (e.g., 40-60°C) for a defined period (e.g., 2, 6, 24 hours).
-
Neutralize the solution before analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in a suitable organic solvent and dilute with 0.1 M NaOH.
-
Incubate under the same conditions as acid hydrolysis.
-
Neutralize the solution before analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3-30%).
-
Incubate at room temperature for a defined period, protected from light.
-
-
Thermal Degradation:
-
Store solid this compound at an elevated temperature (e.g., 60-80°C) for a defined period.
-
Also, test a solution of this compound under the same thermal stress.
-
-
Photodegradation:
-
Expose a solution of this compound to a controlled light source (e.g., UV or fluorescent light) for a defined period.
-
A control sample should be kept in the dark at the same temperature.
-
-
Analysis:
-
Analyze all samples by a stability-indicating method, such as HPLC or LC-MS, to quantify the remaining this compound and detect the formation of degradation products.
-
Visualizations
Caption: Key degradation pathways for this compound.
Caption: A typical workflow for a forced degradation study.
Caption: A decision guide for proper storage of this compound.
References
How to address off-target effects of Narasin sodium in cellular studies
Welcome to the Technical Support Center for Narasin Sodium. This resource is for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and FAQs to address the off-target effects of this compound in your cellular studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: Narasin is a carboxylic polyether ionophore antibiotic. Its main function is to form lipid-soluble complexes with monovalent cations, such as potassium (K+), sodium (Na+), and rubidium (Rb+), and transport them across cellular membranes. This process, known as electrically neutral exchange-diffusion, disrupts the natural ion gradients essential for normal cellular function.[1][2][3][4]
Q2: I am observing a potent cytotoxic effect in my cancer cell line with Narasin. Is this the intended "on-target" effect or a general "off-target" cytotoxic effect?
A2: This is a critical question when studying Narasin in a cancer context. The potent cytotoxic effect is a direct consequence of its primary mechanism of action – the disruption of ion gradients. In cancer research, specific downstream effects, such as the inhibition of signaling pathways like TGF-β/SMAD3 and IL-6/STAT3, are often considered the desired "on-target" effects.[1][5][6] The generalized disruption of cellular homeostasis due to ion imbalance can be considered a broader, dose-dependent effect that can lead to off-target consequences like generalized cellular stress.
Q3: What are the common off-target effects of this compound in cellular studies?
A3: The most common off-target effects stem directly from its ionophore activity and can include:
-
Disruption of cellular homeostasis: Alterations in intracellular ion concentrations can affect numerous cellular processes.[1]
-
Changes in intracellular pH and calcium levels: Narasin's ion exchange mechanism can lead to fluctuations in intracellular pH and calcium, which can act as secondary messengers and influence various signaling pathways.
-
Induction of cellular stress responses: The disruption of ion gradients can trigger stress pathways, such as the endoplasmic reticulum (ER) stress response.[5]
-
Mitochondrial dysfunction: Altered ion gradients can impact mitochondrial membrane potential and function.
Q4: How can I differentiate between the specific anti-cancer signaling effects and the general cytotoxic effects of Narasin?
A4: A multi-pronged approach is recommended:
-
Dose-response studies: Determine the concentration range where you observe specific effects on your target pathway versus the concentrations that lead to broad cytotoxicity.
-
Temporal analysis: Investigate the timing of events. Does inhibition of your target pathway precede the indicators of general cytotoxicity?
-
Use of specific pathway inhibitors or activators: Combine Narasin treatment with other tool compounds to dissect the signaling cascade.
-
Genetic approaches: Use CRISPR/Cas9 to knock out downstream effectors of your target pathway and assess if this alters the cellular response to Narasin.[7]
-
Direct measurement of ion flux: Quantify changes in intracellular ion concentrations to correlate them with your observed phenotype.
Troubleshooting Guide
| Observed Problem | Possible Cause | Suggested Solution |
| High level of unexpected cytotoxicity at low concentrations. | The cell line may be particularly sensitive to ion gradient disruption. | Perform a dose-response experiment to determine the IC50 value for cytotoxicity. Use concentrations below the IC50 for mechanism-of-action studies. |
| Inconsistent results between experiments. | Variations in cell culture media ion concentrations (e.g., K+, Na+). | Ensure consistent media formulation. Consider supplementing media to standardize cation concentrations for key experiments.[8] |
| Observed phenotype is not rescued by inhibiting the supposed downstream pathway. | The phenotype may be a direct result of ionophore-induced cellular stress rather than the specific pathway being studied. | Measure markers of cellular stress (e.g., ER stress markers). Directly measure changes in intracellular ion concentrations to determine if they correlate with the phenotype. |
| Difficulty distinguishing direct from indirect effects. | Narasin's primary effect on ion gradients can trigger multiple downstream signaling events. | Create a timeline of cellular events post-treatment. For example, measure changes in intracellular K+ at early time points and phosphorylation of a target protein at later time points. |
Quantitative Data
The following table summarizes the half-maximal inhibitory concentration (IC50) of Narasin in different breast cancer cell lines after 72 hours of treatment. This data can help in designing experiments with appropriate concentration ranges.
| Cell Line | Receptor Status | IC50 (µM) |
| MCF-7 | ERα-positive | 2.219 |
| T47D | ERα-positive | 3.562 |
| MDA-MB-231 | Triple-negative | 11.76 |
(Data sourced from a study on Narasin's effect on breast cancer cells.[5])
Experimental Protocols
Protocol 1: Measurement of Intracellular Calcium Concentration Using Fluo-4 AM
This protocol allows for the quantification of changes in intracellular calcium, a potential off-target effect of Narasin treatment.
Materials:
-
Cells of interest
-
This compound
-
Fluo-4 AM fluorescent dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
HBSS without Ca2+ and Mg2+
-
Ionomycin (positive control)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Plating: Plate cells in a 96-well black, clear-bottom plate at a suitable density to achieve 80-90% confluency on the day of the experiment.
-
Dye Loading: a. Prepare a loading solution of 5 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS with Ca2+ and Mg2+. b. Remove the culture medium from the cells and wash once with HBSS with Ca2+ and Mg2+. c. Add the loading solution to each well and incubate for 30-60 minutes at 37°C. d. Wash the cells twice with HBSS with Ca2+ and Mg2+ to remove excess dye.
-
Compound Treatment: a. Add HBSS with Ca2+ and Mg2+ to each well. b. Add Narasin at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 1 µM Ionomycin).
-
Fluorescence Measurement: a. Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. b. Measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm. c. Take kinetic readings every 15-30 seconds for 5-10 minutes to capture the initial calcium flux.
-
Data Analysis: Normalize the fluorescence intensity of treated wells to the baseline fluorescence before treatment. Compare the response of Narasin-treated cells to the vehicle and positive controls.
Protocol 2: CRISPR/Cas9-Mediated Knockout to Validate On-Target Effects
This protocol describes how to use CRISPR/Cas9 to knock out a putative downstream target of Narasin (e.g., STAT3) to determine if the observed phenotype is dependent on this target.
Materials:
-
Wild-type cells
-
Lentiviral or plasmid-based CRISPR/Cas9 system with a guide RNA (gRNA) targeting the gene of interest (e.g., STAT3)
-
Transfection reagent or viral transduction reagents
-
Puromycin or other selection antibiotic
-
Antibody against the target protein for validation by Western blot
Procedure:
-
gRNA Design and Cloning: Design and clone a gRNA specific to your target gene into a Cas9 expression vector.
-
Transfection/Transduction: Introduce the CRISPR/Cas9 system into your cells.
-
Selection: Select for successfully transfected/transduced cells using the appropriate antibiotic.
-
Clonal Expansion: Isolate single cells to generate clonal populations.
-
Knockout Validation: a. Expand the clonal populations. b. Perform Western blotting to confirm the absence of the target protein in the knockout clones compared to wild-type cells.
-
Comparative Phenotypic Assay: a. Plate both wild-type and validated knockout cells. b. Treat both cell lines with a range of Narasin concentrations. c. Perform your primary phenotypic assay (e.g., cell viability, migration assay).
-
Data Analysis: If the knockout cells are resistant to the effects of Narasin compared to the wild-type cells, it suggests that the phenotype is at least partially dependent on the target protein. If both cell lines respond similarly, the effect is likely off-target or independent of that specific protein.[7]
Visualizations
Caption: On-target effect of Narasin leading to downstream signaling.
Caption: Off-target effect of Narasin inducing a confounding phenotype.
Caption: Workflow to distinguish on-target vs. off-target effects.
References
- 1. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. イオンインジケーターを用いたマイクロプレートアッセイ | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Measurement of intracellular ions by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Loading and Calibration of Intracellular Ion Indicators—Note 19.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Narasin inhibits tumor metastasis and growth of ERα-positive breast cancer cells by inactivation of the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Narasin inhibits tumor metastasis and growth of ERα‑positive breast cancer cells by inactivation of the TGF‑β/SMAD3 and IL‑6/STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polyether Ionophore Antibiotics Target Drug-Resistant Clinical Isolates, Persister Cells, and Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Narasin Sodium Detection by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in modifying High-Performance Liquid Chromatography (HPLC) protocols for improved detection of Narasin (B1676957) sodium.
Troubleshooting Guides
This section addresses specific issues that may arise during the HPLC analysis of Narasin sodium.
1. Poor Peak Shape: Tailing or Fronting Peaks
-
Question: My this compound peak is exhibiting significant tailing or fronting. What are the potential causes and how can I resolve this?
-
Answer: Peak asymmetry is a common issue in HPLC. Here are the likely causes and corresponding solutions:
-
Secondary Interactions: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with Narasin, causing peak tailing.
-
Solution: Use an end-capped column or add a competing base like triethylamine (B128534) (TEA) to the mobile phase at a low concentration (e.g., 0.1%) to block the active silanol sites.
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Narasin, a carboxylic acid ionophore. If the pH is close to the pKa of Narasin, both ionized and non-ionized forms may exist, leading to peak distortion.[1][2][3][4]
-
Column Overload: Injecting too much sample can saturate the column, leading to peak fronting.
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
-
2. Peak Splitting
-
Question: My this compound peak is appearing as a split or double peak. What could be the reason?
-
Answer: Peak splitting can arise from several factors, both chemical and mechanical:
-
Co-elution with an Interfering Compound: The split peak might be two different compounds eluting very close to each other.
-
Mobile Phase pH Near Analyte's pKa: When the mobile phase pH is very close to the pKa of Narasin, both the acidic and conjugate base forms of the molecule can be present, leading to two distinct retention times and a split peak.[1][3][4]
-
Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of Narasin to ensure only one form is present.
-
-
Column Contamination or Void: A blocked frit or a void at the head of the column can disrupt the sample band, causing it to split.[5]
-
Solution: First, try back-flushing the column. If the problem persists, the guard column (if used) or the column itself may need to be replaced.
-
-
Injector Issues: A partially blocked injector port or a poorly seated injection valve can also lead to peak splitting.
-
Solution: Clean the injector and ensure the valve is functioning correctly.
-
-
3. Poor Reproducibility of Retention Times and Peak Areas
-
Question: I am observing significant variability in retention times and peak areas between injections. What should I check?
-
Answer: Poor reproducibility is often a sign of instability in the HPLC system or inconsistencies in the sample preparation.
-
Unstable Mobile Phase: Inconsistent mobile phase composition, often due to improper mixing or evaporation of the organic solvent, can lead to drifting retention times.
-
Solution: Prepare fresh mobile phase daily, ensure it is thoroughly mixed and degassed. Use a solvent reservoir cap that minimizes evaporation.
-
-
Fluctuating Column Temperature: Temperature variations can affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature.[8]
-
-
Inadequate Column Equilibration: Insufficient equilibration time between gradient runs or after changing the mobile phase can cause retention time shifts.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
-
Sample Preparation Inconsistency: Variability in the extraction and dilution of samples will directly impact peak areas.
-
Solution: Follow a standardized and validated sample preparation protocol. Use precise pipetting and weighing techniques.
-
-
Injector Variability: Leaks in the injection valve or inconsistent sample loop filling can lead to variable peak areas.
-
Solution: Inspect the injector for leaks and ensure the autosampler is functioning correctly.
-
-
Frequently Asked Questions (FAQs)
1. HPLC Method Parameters
-
Question: What is a good starting point for a reversed-phase HPLC method for this compound?
-
Answer: A common starting point involves a C18 column with a mobile phase consisting of a mixture of methanol (B129727) or acetonitrile (B52724) and a buffered aqueous solution. For methods with post-column derivatization, a mobile phase of methanol and a phosphate (B84403) buffer at pH 4 has been used successfully.[9] For LC-MS/MS analysis, a gradient elution with 0.1% formic acid in water and acetonitrile is a good starting point.[10]
2. Mobile Phase Modification
-
Question: How does changing the organic solvent in the mobile phase affect the analysis?
-
Answer: Changing the organic solvent (e.g., from methanol to acetonitrile) can alter the selectivity of the separation. Acetonitrile is a stronger solvent than methanol in reversed-phase HPLC, which will generally lead to shorter retention times. This can be useful for optimizing the separation of Narasin from other components in the sample matrix.
-
Question: What is the role of the buffer in the mobile phase for Narasin analysis?
-
Answer: Narasin is a carboxylic acid, meaning its charge state is dependent on the pH. A buffer is essential to control the pH of the mobile phase, ensuring that Narasin is consistently in its non-ionized form. This leads to better peak shape and reproducible retention times.[1][2][3][4]
3. Detection Methods
-
Question: What are the common detection methods for this compound, and what are their pros and cons?
-
Answer:
-
HPLC with Post-Column Derivatization (PCD):
-
Principle: After separation on the HPLC column, Narasin reacts with a derivatizing agent (e.g., vanillin (B372448) or dimethylaminobenzaldehyde) to form a colored compound that can be detected by a UV-Vis detector.[9][11][12]
-
Pros: Good sensitivity and widely accessible instrumentation.
-
Cons: Requires an additional pump and reactor for the derivatization reagent, which can add complexity to the system.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Pros: Highly selective and sensitive, providing structural information that confirms the identity of the analyte. It often requires less sample cleanup.
-
Cons: Higher initial instrument cost and more complex maintenance.
-
-
4. Sample Preparation
-
Question: What is a typical sample preparation procedure for analyzing Narasin in animal feed?
-
Answer: A common procedure involves extracting Narasin from the feed matrix using a mixture of methanol and water (e.g., 90:10 v/v) with mechanical shaking.[12] The extract is then filtered before injection into the HPLC system. For complex matrices or trace-level analysis, a solid-phase extraction (SPE) cleanup step may be necessary.
Quantitative Data Summary
The following tables summarize key performance parameters from various HPLC methods for this compound detection.
Table 1: Comparison of HPLC Method Performance Parameters
| Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery | Matrix | Reference |
| HPLC with Post-Column Derivatization | 1 mg/kg | 20 mg/kg | >90% | Animal Feed | [11] |
| HPLC with Post-Column Derivatization | - | 2 mg/kg | - | Animal Feed, Supplements, Premixes | [12] |
| LC-MS/MS | 0.019 µg/kg | 0.75 µg/kg | 96.2 - 99.7% | Bovine Muscle | [10] |
| LC-MS/MS | 0.038 µg/kg | 0.75 µg/kg | 93.0 - 99.4% | Bovine Liver | [10] |
| HPLC with Refractive Index Detector | 7.1 µg/mL | 21.5 µg/mL | - | Pharmaceutical Formulation | [13] |
Table 2: Reproducibility Data for HPLC-PCD Method in Animal Feed
| Parameter | Feed (20-120 mg/kg) | Premix (modified method) |
| Repeatability (RSDr) | 2.17 - 7.57% | 4.42% |
| Within-Laboratory Reproducibility (RSD(R)) | 2.2 - 4.9% | - |
| HORRAT Value | 0.77 - 0.88 | 1.56 |
Data from a collaborative study.[11]
Experimental Protocols
Protocol 1: HPLC with Post-Column Derivatization for Narasin in Animal Feed Premixes
This protocol is based on a validated method for the determination of Narasin in feed premixes.[9]
-
Sample Extraction:
-
Weigh an appropriate amount of the ground premix sample into a flask.
-
Add a solution of methanol and phosphate buffer (90:10, v/v) at pH 4.
-
Shake mechanically for a specified time (e.g., 60 minutes).
-
Filter the extract through a 0.45 µm membrane filter.
-
-
HPLC Conditions:
-
Column: C18 (e.g., Hypersil ODS, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and phosphate buffer pH 4 (e.g., 900:100, v/v).[9]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 40 °C.
-
-
Post-Column Derivatization:
-
Reagent: Dimethylaminobenzaldehyde (DMAB) in a solution of sulfuric acid.
-
The eluent from the column is mixed with the DMAB reagent in a reaction coil.
-
Detection: UV-Vis detector at 600 nm.
-
Protocol 2: LC-MS/MS Method for Narasin in Tissues
This protocol is a general guide based on published methods for tissue analysis.[10]
-
Sample Preparation (Homogenization and Extraction):
-
Homogenize the tissue sample.
-
Extract Narasin using an organic solvent mixture (e.g., iso-octane/ethyl acetate).
-
Centrifuge the sample to separate the organic layer.
-
Perform a solid-phase extraction (SPE) cleanup if necessary.
-
Evaporate the final extract to dryness and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: C18 (e.g., Phenomenex Aqua, 150 x 2.0 mm, 5 µm).[10]
-
Mobile Phase A: 0.1% Formic Acid in Water.[10]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[10]
-
Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute Narasin.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 2 - 10 µL.
-
Column Temperature: 40 °C.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode, with multiple reaction monitoring (MRM) for quantification and confirmation.
-
Visualizations
Caption: General workflow for HPLC analysis of this compound.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 2. veeprho.com [veeprho.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 5. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. mastelf.com [mastelf.com]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. edepot.wur.nl [edepot.wur.nl]
- 10. fao.org [fao.org]
- 11. Liquid chromatographic method to determine narasin in feedingstuffs and premixtures: development, validation, and interlaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Safe Handling of Narasin Sodium in a Laboratory Environment
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for safely handling Narasin (B1676957) sodium in a laboratory setting. The information is presented in a question-and-answer format to directly address specific issues and potential troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is Narasin sodium and what are its primary hazards?
This compound is a polyether ionophore antibiotic.[1] In a laboratory setting, it is crucial to handle it with care as it is classified as Fatal if swallowed (Acute Toxicity - Oral, Category 2).[2][3][4][5]
Q2: What are the recommended storage and stability conditions for this compound?
This compound should be stored at -20°C. Under these conditions, the solid form is stable for at least four years. Aqueous solutions of this compound are not recommended to be stored for more than one day.
Q3: In which solvents is this compound soluble?
This compound is soluble in organic solvents such as ethanol (B145695), methanol, Dimethyl Sulfoxide (DMSO), and dimethylformamide (DMF). It has limited solubility in aqueous solutions.
Troubleshooting Guides
Issue: I need to prepare a stock solution of this compound. What is the recommended procedure?
Solution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the solid in a solvent of choice, such as DMSO or ethanol. It is recommended to purge the solvent with an inert gas before dissolving the compound. For biological experiments, if using an organic solvent to create the stock, ensure that the final concentration of the organic solvent in your experimental medium is insignificant, as it may have physiological effects.
Issue: I have spilled a small amount of solid this compound on the lab bench. How should I clean it up?
Solution: For a small spill of solid this compound, you should:
-
Restrict access to the area to prevent exposure.
-
Wear appropriate Personal Protective Equipment (PPE) , including gloves, a lab coat, and safety glasses.
-
Gently cover the spill with a damp paper towel to avoid generating dust.
-
Carefully scoop up the material and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable detergent and water, followed by a 70% ethanol solution.
-
Dispose of all contaminated materials , including gloves and paper towels, as hazardous waste according to your institution's guidelines.
Issue: I am unsure which type of gloves to wear when handling this compound.
Solution: Currently, there is no specific data available on the chemical resistance of different glove materials to this compound. One safety data sheet explicitly states that "Due to missing tests no recommendation to the glove material can be given". In such cases, the following best practices are recommended:
-
Use nitrile gloves as a minimum level of protection for handling the solid and dilute solutions.
-
For handling concentrated solutions or for prolonged tasks, consider double-gloving.
-
It is highly advisable to conduct your own testing by exposing a small piece of the glove material to the solvent you will be using with this compound to observe for any degradation (e.g., swelling, discoloration, or embrittlement) before extensive use.
-
Always inspect gloves for any signs of damage before use and change them immediately if you suspect any contamination.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 58331-17-2 | |
| Molecular Formula | C43H71NaO11 | |
| Molecular Weight | 787.0 g/mol | |
| Appearance | White solid | |
| Storage Temperature | -20°C | |
| Solubility | Soluble in ethanol, methanol, DMSO, DMF. Limited water solubility. |
Experimental Protocols
Protocol: In Vitro Cell Viability (MTT) Assay with this compound
This protocol provides a general guideline for assessing the cytotoxicity of this compound in a cell line of interest.
1. Materials:
- This compound
- Cell line of interest (e.g., HepG2)
- Complete cell culture medium
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Phosphate-buffered saline (PBS)
2. Procedure:
- Cell Seeding: Seed cells into a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
- Preparation of this compound Solutions:
- Prepare a 10 mM stock solution of this compound in DMSO.
- Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.05 µM to 25 µM).
- Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound solutions at different concentrations. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
- Incubation: Incubate the plate for 24 hours.
- MTT Assay:
- After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
- Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control wells.
Mandatory Visualizations
Caption: Workflow for determining cell viability after this compound treatment.
Caption: this compound inhibits the NF-κB pathway by blocking IκBα phosphorylation.
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. famic.go.jp [famic.go.jp]
- 3. Narasin Premix [drugfuture.com]
- 4. EP0064409A1 - Process for preparing narasin - Google Patents [patents.google.com]
- 5. The inhibitor of κB kinase β (IKKβ) phosphorylates IκBα twice in a single binding event through a sequential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Narasin Sodium and Monensin in Broilers: A Scientific Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two widely used ionophore anticoccidials, narasin (B1676957) sodium and monensin (B1676710), in broiler chickens. The following sections present quantitative data from experimental studies, detailed methodologies of key experiments, and visualizations of the underlying mechanisms of action to facilitate an objective evaluation of their performance.
Performance Data Summary
The following tables summarize the key performance indicators of broilers treated with narasin versus monensin from various scientific studies.
Table 1: Anticoccidial Efficacy and Broiler Performance
| Performance Metric | Narasin | Monensin | Study Notes |
| Anticoccidial Efficacy | |||
| Coccidiosis Lesion Score Reduction | Significant reduction | Significant reduction | Both are effective against major Eimeria species. Narasin's efficacy parallels monensin, with strains refractory to monensin often being refractory to narasin as well[1][2]. |
| Oocyst Excretion | Reduced | Reduced | Both drugs effectively reduce the shedding of coccidial oocysts. |
| Broiler Performance | |||
| Body Weight Gain (BWG) | Generally comparable to monensin. Some studies show a slight advantage for narasin, particularly in combination with nicarbazin[3][4][5]. | Generally effective, though some studies report a dose-dependent growth depression. | Performance can be influenced by the level of coccidial challenge and the specific diet formulation. |
| Feed Conversion Ratio (FCR) | Generally comparable or slightly improved compared to monensin. Some studies indicate narasin inclusion can reduce FCR. | Effective in improving FCR compared to unmedicated controls, but can be slightly higher than narasin in some trials. | Lower FCR indicates better feed efficiency. |
| Feed Intake | Narasin may have less impact on feed intake compared to monensin. Some studies report a decrease in feed intake with narasin. | Known to cause a dose-dependent depression in feed intake. | Reduced feed intake can impact overall weight gain. |
| Mortality | Significantly reduced in coccidiosis-challenged birds. | Significantly reduced in coccidiosis-challenged birds. | Both are effective in preventing mortality associated with coccidiosis. |
Table 2: Dosage and Administration
| Parameter | Narasin | Monensin |
| Typical Inclusion Rate in Feed | 60 - 80 ppm | 100 - 121 ppm |
| Combination Therapy | Often used in combination with nicarbazin (B1678737) (e.g., Maxiban®) for synergistic effects. | Also used in combination with nicarbazin. |
| Withdrawal Period | Typically requires a withdrawal period before slaughter. | Typically requires a withdrawal period before slaughter. |
Experimental Protocols
To ensure a thorough understanding of the presented data, this section details the methodologies of key comparative studies.
Study 1: Field Experience Trials Comparing Narasin and Monensin
-
Objective: To confirm the efficacy of narasin under practical broiler production conditions.
-
Experimental Animals: Approximately 100,000 commercial broiler chickens for each treatment group.
-
Treatments:
-
Narasin: 60 ppm or 80 ppm in the feed.
-
Monensin: 100 ppm or 121 ppm in the feed (as a reference control).
-
-
Methodology: Nine trials were conducted across five different geographic areas, utilizing the standard management practices of six different commercial broiler producers. Performance data, including weight gain and feed efficiency, were collected.
-
Key Findings: The performance of birds medicated with narasin was generally comparable to those medicated with monensin. No adverse reactions were attributed to either treatment.
Study 2: Anticoccidial Efficacy, Resistance, and Tolerance Comparison
-
Objective: To compare the anticoccidial efficacy, host tolerance, and potential for resistance development of narasin, monensin, and lasalocid (B1674520).
-
Experimental Animals: Growing chicks in battery cage trials.
-
Treatments:
-
Narasin: 100 ppm
-
Monensin: 121 ppm
-
Lasalocid: 75 ppm
-
-
Methodology: Chicks were challenged with various strains of coccidia. Efficacy was determined by lesion scoring and performance parameters. Host tolerance was also assessed.
-
Key Findings: The anticoccidial efficacy of narasin was found to be parallel to that of monensin. Strains resistant to monensin were also generally resistant to narasin. Narasin at 100 ppm was better tolerated than monensin at 121 ppm.
Study 3: Performance of Eimeria-Challenged Broilers Fed Ionophore-Nicarbazin Combinations
-
Objective: To assess the efficacy of two different potentiated ionophores (monensin and narasin) in combination with nicarbazin in controlling coccidiosis in challenged male broilers.
-
Experimental Animals: 4,400 male broiler chicks.
-
Treatments:
-
Group 1: Narasin/nicarbazin (NN) containing diet from 0 to 27 days, followed by a narasin-only diet.
-
Group 2: Monensin/nicarbazin diet from 0 to 27 days, followed by a narasin-only diet.
-
-
Methodology: Broilers were challenged with Eimeria-infected litter and an oral gavage of a commercial coccidiosis vaccine to induce infection. Performance parameters (body weight, FCR) and intestinal lesion scores were evaluated.
-
Key Findings: While both combinations were effective in reducing coccidial lesions, the narasin/nicarbazin combination significantly increased body weight and reduced the feed conversion ratio at both 27 and 33 days of age compared to the monensin/nicarbazin group.
Mechanism of Action and Signaling Pathways
Narasin and monensin are both classified as polyether ionophore antibiotics. Their primary mechanism of action involves the disruption of ion transport across the cell membranes of coccidial parasites.
Caption: General mechanism of action for ionophores like narasin and monensin.
The diagram above illustrates the general mechanism of action for ionophores. Both narasin and monensin form complexes with monovalent cations, such as sodium (Na+) and potassium (K+), and transport them across the parasite's cell membrane. This disrupts the natural ion gradients, leading to an influx of water, cellular swelling, and ultimately, parasite death.
While the fundamental mechanism is similar, subtle differences in their ion selectivity and transport efficiency may contribute to the observed variations in their biological activity and impact on the host animal.
Caption: Generalized experimental workflow for comparing anticoccidial efficacy.
References
- 1. Comparison of anticoccidial efficacy, resistance and tolerance of narasin, monensin and lasalocid in chicken battery trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Field experience trials comparing narasin and monensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 5. researchgate.net [researchgate.net]
Narasin Sodium Versus Salinomycin: A Comparative Guide for Coccidiosis Control in Poultry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used ionophore anticoccidials, narasin (B1676957) sodium and salinomycin (B1681400), for the control of coccidiosis in poultry. The information presented is based on experimental data from scientific studies, focusing on efficacy, performance, and mechanism of action.
Executive Summary
Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, poses a significant economic threat to the global poultry industry. Narasin and salinomycin are both polyether ionophore antibiotics commonly used as feed additives to control this disease. While both are effective, recent studies suggest that narasin may offer superior performance benefits in broiler chickens. Narasin, a derivative of salinomycin with an additional methyl group, functions by disrupting the ion balance across the parasite's cell membrane, leading to its death.[1] This guide will delve into the comparative efficacy of these two compounds, presenting key performance indicators, detailed experimental methodologies, and a visualization of their mechanism of action.
Comparative Efficacy: Performance and Parasitological Data
Recent experimental data from a head-to-head comparison of narasin and salinomycin in broiler chickens challenged with Eimeria spp. highlight differences in key production parameters.
A 2024 study by Al-rabadi et al. demonstrated that broilers receiving narasin in the finisher phase (25-42 days) exhibited significantly better performance compared to those receiving salinomycin.[2][3] The narasin-supplemented group showed higher daily body weight gain, a greater final body weight, and a lower (more efficient) feed conversion ratio.[2][3]
While the study by Al-rabadi et al. (2024) did not find significant differences in intestinal lesion scores between the two ionophores, another study involving yellow-feathered broilers indicated that a combination of a vaccine with narasin resulted in less severe intestinal coccidiosis lesion scores compared to a vaccine with salinomycin in older birds.
Below are tables summarizing the key quantitative data from comparative studies.
Table 1: Growth Performance of Broiler Chickens (0-42 days) Supplemented with Narasin or Salinomycin
| Performance Parameter | Narasin Group (T1) | Salinomycin Group (T2) | p-value | Reference |
| Final Body Weight (g) | 2653.0 | 2587.0 | 0.077 | Al-rabadi et al., 2024 |
| Daily Weight Gain (g) | 62.2 | 60.6 | 0.077 | Al-rabadi et al., 2024 |
| Feed Conversion Ratio | 1.59 | 1.63 | >0.05 | Al-rabadi et al., 2024 |
| European Production Efficiency Factor | 409.0 | 388.0 | >0.05 | Al-rabadi et al., 2024 |
Table 2: Intestinal Lesion Scores in Broiler Chickens Challenged with Eimeria spp.
| Eimeria Species | Narasin Group (T1) | Salinomycin Group (T2) | Observation Day | Reference |
| E. acervulina | <5 scattered lesions | <5 scattered lesions | 21 and 28 | Al-rabadi et al., 2024 |
| E. maxima | >5 cases | Not specified | 21 and 28 | Al-rabadi et al., 2024 |
| E. tenella | No lesions | No lesions | 21 and 28 | Al-rabadi et al., 2024 |
Experimental Protocols
Study 1: Al-rabadi et al., 2024
-
Objective: To compare the performance impacts of narasin and salinomycin in broiler chickens challenged with Eimeria spp.
-
Animal Subjects: 352 one-day-old male Ross 308 broiler chickens.
-
Experimental Design: Birds were randomly divided into two treatment groups:
-
T1 (Narasin): Basal diet + nicarbazin/narasin (100 ppm) from 0-24 days, followed by narasin (70 ppm) from 25-42 days.
-
T2 (Salinomycin): Basal diet + nicarbazin/narasin (100 ppm) from 0-24 days, followed by salinomycin (70 ppm) from 25-42 days.
-
-
Challenge: Both groups were challenged with a 40x dose of a commercial coccidiosis vaccine containing Eimeria acervulina, E. maxima, E. praecox, and E. tenella.
-
Data Collection: Performance parameters (body weight, feed intake, FCR) and intestinal lesion scores were measured.
Caption: Experimental workflow for the comparative study of narasin and salinomycin.
Mechanism of Action: Disruption of Ion Homeostasis
Narasin and salinomycin are both classified as ionophores, which act by transporting ions across the cell membranes of the Eimeria parasite. This action is particularly effective against the extracellular stages of the parasite's life cycle, the sporozoites and merozoites.
The primary mechanism involves the formation of lipid-soluble complexes with monovalent cations, such as potassium (K+) and sodium (Na+), and transporting them into the parasite. This influx of ions disrupts the normal electrochemical gradient across the parasite's cell membrane. To counteract this, the parasite activates its ion pumps (Na+/K+-ATPase) to expel the excess intracellular sodium, a process that consumes a significant amount of the parasite's energy reserves in the form of ATP.
The accumulation of intracellular cations also leads to an osmotic imbalance, causing water to enter the parasite. This results in swelling and ultimately the death of the Eimeria cell. Furthermore, studies have suggested that salinomycin can perturb mitochondrial functions by acting as a mobile carrier for alkali cations through mitochondrial membranes, inhibiting oxidative phosphorylation.
Caption: Mechanism of action of narasin and salinomycin against Eimeria.
Conclusion
Both narasin sodium and salinomycin are effective ionophore anticoccidials that play a crucial role in managing coccidiosis in poultry. However, recent evidence suggests that narasin may provide a competitive advantage in terms of broiler performance, particularly in the finisher stage. The choice between these two anticoccidials may depend on specific production goals, the nature of the coccidial challenge, and economic considerations. Further research is warranted to continue exploring the comparative efficacy of these compounds under various field conditions and against different Eimeria species.
References
Narasin Sodium Demonstrates Potent Anticancer Activity in Xenograft Models of ERα-Positive Breast Cancer
For Immediate Release
[City, State] – [Date] – New preclinical data on the anticancer agent Narasin sodium reveal significant tumor growth inhibition in xenograft models of estrogen receptor-alpha (ERα)-positive breast cancer. This guide provides a comparative analysis of Narasin's efficacy against standard-of-care therapies, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Narasin, a polyether ionophore antibiotic, has shown promising results in inhibiting the proliferation and metastasis of ERα-positive breast cancer cells. In a key in vivo study, Narasin administered intraperitoneally demonstrated a dose-dependent reduction in tumor volume and weight in a xenograft model using MCF-7 human breast cancer cells.
Comparative Efficacy in Xenograft Models
To contextualize the anticancer activity of Narasin, this guide compares its performance with established therapies for ERα-positive breast cancer: Tamoxifen, Letrozole, Fulvestrant, and Palbociclib. The following table summarizes the tumor growth inhibition observed in MCF-7 xenograft models.
| Drug | Dosage and Administration | Treatment Duration | Tumor Growth Inhibition (%) | Reference |
| This compound | 0.5 mg/kg (i.p.) | 14 days | 14.9% | [1] |
| This compound | 1.5 mg/kg (i.p.) | 14 days | 40.1% | [1] |
| Tamoxifen | 100 µ g/day (s.c. implant) | 16 weeks | Doubled tumor volume | [1] |
| Letrozole | 10 µ g/day (s.c.) | 12 weeks (as second-line) | Effective inhibition (qualitative) | [1] |
| Fulvestrant | 50 mg/kg (i.p., once weekly) | Not specified | 97% | [2] |
| Palbociclib | 50 mg/kg (oral gavage, 2 days on/5 off) | 49 days | ~51.2% reduction in tumor volume vs. vehicle |
Note: Direct head-to-head comparative studies were not identified; therefore, data is compiled from separate studies. Experimental conditions such as vehicle, specific mouse strain, and tumor measurement methodologies may vary. Tumor growth inhibition for Tamoxifen and Letrozole are presented as described in the source, which did not provide a specific percentage of reduction but rather a qualitative outcome.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
This compound Xenograft Study
-
Cell Line: MCF-7 (ERα-positive human breast cancer cell line).
-
Animal Model: Female BALB/c athymic nude mice.
-
Tumor Implantation: 1x10^5 MCF-7-Luc cells were injected into the left ventricle. For subcutaneous xenografts, MCF-7 cells were injected subcutaneously.
-
Treatment Groups:
-
Control (DMSO, intraperitoneal injection).
-
Narasin (0.5 mg/kg, intraperitoneal injection).
-
Narasin (1.5 mg/kg, intraperitoneal injection).
-
-
Dosing Schedule: Every 2 days for 50 consecutive days for metastasis studies, and for 14 days for subcutaneous tumor growth studies.
-
Tumor Measurement: Tumor volume was calculated using the formula (L x W²)/2. Tumor weight was measured at the end of the study. For metastasis studies, the IVIS detection system was used to monitor tumor growth and metastasis.
-
Toxicity Assessment: Mouse body weight was monitored daily.
Comparator Drug Xenograft Studies (Representative Examples)
-
Tamoxifen: Ovariectomized athymic nude mice were implanted with MCF-7Ca tumor pieces. Treatment was administered via a 100 µ g/day subcutaneous implant for 16 weeks. Tumor volumes were measured weekly.
-
Letrozole: In a second-line setting following Tamoxifen treatment, mice with MCF-7Ca xenografts received daily subcutaneous injections of 10 µg Letrozole for 12 weeks. Tumor volumes were measured weekly.
-
Fulvestrant: Female SCID mice were injected with MCF-7 cells. Treatment with Fulvestrant was administered intraperitoneally at a dose of 50 mg/kg once weekly. This resulted in a 97% tumor growth inhibition.
-
Palbociclib: ER+ MCF7 cells were used to establish xenografts. Treatment involved oral gavage with Palbociclib at 50 mg/kg on a 2 days on/5 days off schedule for 49 days. Tumor growth was monitored, and the combination therapy with inecalcitol (B1671940) almost completely prevented tumor growth.
Mechanism of Action: Signaling Pathway Inhibition
Narasin's anticancer effects in ERα-positive breast cancer are attributed to its ability to inactivate the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways. These pathways are crucial for processes like epithelial-mesenchymal transition (EMT), which is involved in cancer cell migration and invasion.
Below is a diagram illustrating the experimental workflow for evaluating the anticancer activity of Narasin in a xenograft model.
Caption: Xenograft model workflow for Narasin efficacy testing.
The following diagram illustrates the proposed mechanism of action of Narasin in inhibiting cancer cell metastasis and growth through the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways.
Caption: Narasin's inhibition of TGF-β and IL-6 pathways.
Conclusion
This compound demonstrates significant anticancer activity in preclinical xenograft models of ERα-positive breast cancer. Its efficacy, coupled with a distinct mechanism of action involving the inhibition of key signaling pathways, positions it as a promising candidate for further investigation in the development of novel cancer therapeutics. The data presented in this guide offer a foundation for comparative analysis and highlight the potential of Narasin in the landscape of breast cancer treatment.
References
Cross-Resistance of Narasin Sodium with Other Ionophores: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Narasin (B1676957) sodium's cross-resistance profile with other ionophore antibiotics, supported by experimental data from studies on both bacterial and protozoan models. The information is intended to assist researchers in understanding the nuances of ionophore resistance and in the development of effective antimicrobial and anticoccidial strategies.
Executive Summary
Narasin, a monovalent polyether ionophore, is widely used in the poultry industry for the control of coccidiosis. Its efficacy, however, can be impacted by the development of resistance, including cross-resistance to other ionophores. Studies reveal a complex pattern of cross-resistance that varies between bacteria and the target protozoan parasite, Eimeria. In bacteria such as Enterococcus faecium, a specific genetic mechanism, the NarAB ABC-type transporter, has been identified. This transporter confers resistance to narasin, salinomycin, and maduramicin, but notably, not to monensin.[1] In contrast, studies on Eimeria field isolates frequently demonstrate a broader cross-resistance among the monovalent ionophores, including narasin, salinomycin, and monensin.[2][3] This guide synthesizes the available data on these cross-resistance patterns.
Bacterial Cross-Resistance in Enterococcus faecium
The primary mechanism of narasin resistance in E. faecium is the plasmid-encoded NarAB ABC-type transporter. This efflux pump actively removes certain ionophores from the bacterial cell, reducing their intracellular concentration and thus their efficacy.
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
The following table summarizes the susceptibility of E. faecium isolates with and without the narAB resistance genes to various ionophores. The data is presented as Minimum Inhibitory Concentration (MIC) in mg/L, which is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.
| Ionophore | E. faecium without narAB (Wild-Type) MIC (mg/L) | E. faecium with narAB (Resistant) MIC (mg/L) | Cross-Resistance Conferred by narAB |
| Narasin | ≤ 2 | > 4 | Yes |
| Salinomycin | ≤ 1 | > 1 | Yes |
| Maduramicin | Low MIC | High MIC | Yes[1] |
| Monensin | No significant difference in MICs | No significant difference in MICs | No[1] |
| Lasalocid | No significant difference in MICs | No significant difference in MICs | No |
Note: The MIC values are based on epidemiological cut-off values (ECOFFs) and findings from various studies.
Experimental Protocol: Broth Microdilution MIC Assay
The determination of MIC values for ionophores against bacterial strains like E. faecium is typically performed using the broth microdilution method, following standards such as those from the International Organization for Standardization (ISO) 20776-1 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
-
Inoculum Preparation : A standardized suspension of the bacterial isolate is prepared in a saline solution to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in the test broth to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Antibiotic Dilution : Serial two-fold dilutions of each ionophore are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation : Each well containing the diluted ionophore is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation : The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination : The MIC is read as the lowest concentration of the ionophore that completely inhibits visible bacterial growth.
Anticoccidial Cross-Resistance in Eimeria spp.
Cross-resistance studies in Eimeria, the causative agent of coccidiosis in poultry, often show a less defined pattern than in bacteria. Field isolates of Eimeria that have developed resistance to one ionophore frequently exhibit reduced susceptibility to other ionophores of the same class.
Quantitative Data: Anticoccidial Sensitivity Tests (AST)
The following table summarizes the findings from in vivo anticoccidial sensitivity tests on Eimeria field isolates. The data is qualitative, indicating whether cross-resistance was observed.
| Ionophore Combination | Eimeria Field Isolates | Cross-Resistance Observed |
| Narasin - Monensin | Multiple species | Yes |
| Narasin - Salinomycin | Multiple species | Yes |
| Monensin - Salinomycin | Multiple species | Yes |
| Narasin - Nicarbazin (non-ionophore) | Eimeria tenella | No |
Note: While cross-resistance between monovalent ionophores is common, some studies have shown incomplete cross-resistance, where an isolate resistant to one may still show some level of sensitivity to another.
Experimental Protocol: In Vivo Anticoccidial Sensitivity Test (AST)
ASTs are conducted in broiler chickens to determine the efficacy of anticoccidial drugs against specific Eimeria isolates.
-
Animal Husbandry : Day-old broiler chicks are raised in a controlled, coccidia-free environment.
-
Group Allocation : Birds are randomly allocated to different treatment groups: an uninfected, unmedicated control; an infected, unmedicated control; and infected groups receiving feed medicated with different ionophores at their recommended concentrations.
-
Infection : At a specified age (e.g., 14 days), birds in the infected groups are orally inoculated with a standardized dose of oocysts from the Eimeria field isolate being tested.
-
Medication : Medicated feed is provided to the respective treatment groups for the duration of the experiment.
-
Data Collection : Several days post-infection (typically 5-7 days), the following parameters are measured:
-
Weight Gain : The difference in body weight from the day of infection to the end of the trial.
-
Feed Conversion Ratio (FCR) : The ratio of feed intake to weight gain.
-
Lesion Scoring : The severity of intestinal lesions caused by coccidia is scored on a scale of 0 to 4 for different intestinal sections.
-
Oocyst Counts : The number of oocysts shed in the feces can also be quantified.
-
-
Efficacy Evaluation : The efficacy of the ionophore is determined by comparing the performance (weight gain, FCR) and lesion scores of the medicated groups to the infected, unmedicated control group. A significant reduction in the negative effects of the infection indicates sensitivity to the drug.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: NarAB transporter-mediated ionophore resistance.
Caption: Workflow for in vivo anticoccidial sensitivity testing.
References
A Comparative Analysis of Narasin Sodium and Other NF-κB Inhibitors for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy and mechanisms of Narasin sodium and other prominent inhibitors of the NF-κB signaling pathway. This guide provides a data-driven analysis supported by experimental protocols and pathway visualizations.
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. Its dysregulation is implicated in a multitude of diseases, making it a key target for therapeutic intervention. This guide presents a comparative analysis of this compound and other notable NF-κB inhibitors, offering a valuable resource for researchers seeking to modulate this crucial pathway.
Performance Comparison of NF-κB Inhibitors
The efficacy of NF-κB inhibitors can be quantified by their half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce a specific biological activity by half. The following table summarizes the IC50 values of this compound and other selected inhibitors, highlighting their diverse mechanisms of action.
| Inhibitor | Target/Assay | IC50 Value | Mechanism of Action |
| This compound | IκBα Phosphorylation | 3.2 µM[1] | Inhibition of IκBα phosphorylation |
| QNZ (EVP4593) | NF-κB Transcriptional Activation | 11 nM[2][3][4][5][6] | Inhibition of NF-κB activation and TNF-α production |
| TNF-α Production | 7 nM[2][3][4][5][6] | ||
| BAY 11-7085 | TNF-α-induced IκBα Phosphorylation | ~10 µM[7][8][9][10] | Irreversible inhibition of IκBα phosphorylation |
| JSH-23 | NF-κB Transcriptional Activity | 7.1 µM[11][12][13] | Blocks nuclear translocation of NF-κB p65 |
| TPCA-1 | IKKβ (IKK-2) | 17.9 nM[4][14][15][16] | Potent and selective inhibitor of IKKβ |
| Bortezomib (PS-341) | 20S Proteasome | Kᵢ = 0.6 nM | Reversible inhibitor of the 26S proteasome, preventing IκBα degradation |
Mechanisms of Action: A Visual Guide
The NF-κB signaling cascade offers multiple points for therapeutic intervention. The following diagram illustrates the canonical NF-κB pathway and the points at which this compound and other inhibitors exert their effects.
References
- 1. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. NF-κB Inhibitor, Gene | MedChemExpress [medchemexpress.eu]
- 7. Bay 11-7085 | NFkB/IkB Inhibitors: R&D Systems [rndsystems.com]
- 8. caymanchem.com [caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Frontiers | The Novel Antioxidant Compound JSH-23 Prevents Osteolysis by Scavenging ROS During Both Osteoclastogenesis and Osteoblastogenesis [frontiersin.org]
- 13. immune-system-research.com [immune-system-research.com]
- 14. TPCA-1 | Cell Signaling Technology [cellsignal.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Validating the Mechanism of Action of Narasin Sodium: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Narasin (B1676957) sodium's mechanism of action, supported by experimental data and proposes validation strategies using genetic knockout studies.
Narasin sodium is a polyether ionophore antibiotic derived from Streptomyces aureofaciens.[1][2] Its primary mechanism of action is the disruption of ion gradients across biological membranes, which leads to a cascade of cellular effects.[1][3] This guide delves into the established and proposed mechanisms of this compound and outlines how genetic knockout studies can be pivotal in validating these pathways.
Proposed Mechanism of Action of this compound
This compound functions as a mobile ion carrier, forming lipid-soluble complexes with monovalent cations such as sodium (Na⁺), potassium (K⁺), and rubidium (Rb⁺).[1][3] This facilitated transport across cellular and mitochondrial membranes disrupts the natural electrochemical gradients, leading to a range of downstream effects:
-
Disruption of Cellular Ion Homeostasis: The primary effect is the dissipation of Na⁺ and K⁺ gradients, which is crucial for numerous cellular processes.[1][3]
-
Mitochondrial Dysfunction: By altering the mitochondrial membrane potential, Narasin can uncouple oxidative phosphorylation, impacting cellular energy production.[1]
-
Induction of Apoptosis: Disruption of ion homeostasis and mitochondrial function can trigger programmed cell death.[1]
-
Inhibition of Signaling Pathways: Recent studies have shown that this compound can inactivate key signaling pathways implicated in cancer progression, including:
-
TGF-β/SMAD3 Pathway: Inhibition of this pathway is linked to reduced cancer cell migration and invasion.[2][4][5]
-
IL-6/STAT3 Pathway: Inactivation of this pathway also contributes to the anti-metastatic effects of Narasin.[2][4][5]
-
NF-κB Signaling: Narasin has been shown to suppress the activation of NF-κB, a key regulator of inflammation and cell survival.[6][7][8]
-
Validating the Mechanism of Action with Genetic Knockout Studies
While the biochemical effects of this compound are well-documented, genetic knockout studies provide a powerful tool to definitively link these effects to specific molecular targets and pathways. Below is a proposed experimental framework for validating the mechanism of action of this compound using CRISPR/Cas9-mediated gene knockout.
Experimental Workflow for Validating Narasin's Effect on the TGF-β/SMAD3 Pathway
Comparative Data from Proposed Genetic Knockout Studies
The following tables summarize the expected outcomes from the proposed genetic knockout experiments, comparing the effects of this compound in wild-type (WT) cells versus cells with specific gene knockouts (KO).
Table 1: Validating the Role of the TGF-β/SMAD3 Pathway
| Cell Line | Treatment | Expected Migration/Invasion | Expected Apoptosis | Rationale |
| WT | Vehicle | Normal | Basal | Baseline cellular activity. |
| WT | Narasin | Decreased | Increased | Narasin inhibits migration/invasion and induces apoptosis.[4][5] |
| SMAD3 KO | Vehicle | Increased | Basal | SMAD3 knockout may alter baseline migration.[9] |
| SMAD3 KO | Narasin | No significant change from vehicle | Increased | If Narasin's anti-migratory effect is SMAD3-dependent, it will be abrogated in KO cells. Apoptotic effects may be independent. |
Table 2: Validating the Role of the IL-6/STAT3 Pathway
| Cell Line | Treatment | Expected Migration/Invasion | Expected Apoptosis | Rationale |
| WT | Vehicle | Normal | Basal | Baseline cellular activity. |
| WT | Narasin | Decreased | Increased | Narasin inhibits migration/invasion and induces apoptosis.[4][5] |
| STAT3 KO | Vehicle | Variable | Basal | STAT3 knockout can affect baseline cell motility and survival.[10][11] |
| STAT3 KO | Narasin | No significant change from vehicle | Increased | If Narasin's anti-migratory effect is STAT3-dependent, it will be diminished in KO cells. Apoptotic effects may persist. |
Table 3: Validating the Role of the NF-κB Pathway
| Cell Line | Treatment | Expected NF-κB Activity | Expected Apoptosis | Rationale |
| WT | Vehicle | Basal | Basal | Baseline cellular activity. |
| WT | Narasin | Decreased | Increased | Narasin inhibits NF-κB signaling and induces apoptosis.[6][8] |
| p65 (RelA) KO | Vehicle | Abolished | Basal | p65 is a key component of the canonical NF-κB pathway.[12] |
| p65 (RelA) KO | Narasin | No change | Increased | Demonstrates that Narasin's apoptotic effect is not solely dependent on its inhibition of the p65-mediated NF-κB pathway. |
Signaling Pathway of this compound in Cancer Cells
The diagram below illustrates the proposed signaling pathways affected by this compound in the context of cancer cell metastasis.
Comparison with Alternative Ionophores
Narasin belongs to a class of polyether ionophores that includes Monensin (B1676710) and Salinomycin. While they share the fundamental mechanism of disrupting ion transport, there are subtle differences in their ion selectivity and biological effects.[13][14]
Table 4: Comparison of Narasin with Monensin and Salinomycin
| Feature | Narasin | Monensin | Salinomycin |
| Primary Ion Selectivity | Na⁺, K⁺[1][3] | Na⁺[6][15] | K⁺[1][3] |
| Anticoccidial Activity | High[5][16] | High[5][16] | High[13][14] |
| Anticancer Activity | Demonstrated against ER+ breast cancer[4][5] | Investigated for anticancer properties[17] | Shown to target cancer stem cells[3][7][8][18] |
| Known Pathway Inhibition | TGF-β/SMAD3, IL-6/STAT3, NF-κB[4][5][6] | Wnt signaling[17] | Wnt/β-catenin, Hedgehog, Notch[1][3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of findings. Below are outlines for key experiments.
CRISPR/Cas9-Mediated Gene Knockout
-
Guide RNA (gRNA) Design and Cloning: Design gRNAs targeting the gene of interest (e.g., SMAD3, STAT3, RELA) using online tools. Clone the gRNAs into a suitable Cas9 expression vector.
-
Transfection and Selection: Transfect the target cell line with the Cas9/gRNA plasmid. Select for successfully transfected cells using an appropriate marker (e.g., puromycin (B1679871) resistance).
-
Validation of Knockout: Isolate single-cell clones and expand them. Confirm gene knockout at the genomic level by sequencing the target locus and at the protein level by Western blot.[19][20][21]
Cell Migration (Wound Healing) Assay
-
Cell Seeding: Seed wild-type and knockout cells in a 6-well plate and grow to confluence.
-
Wound Creation: Create a "scratch" in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash with PBS and replace the medium with a fresh medium containing either vehicle or this compound.
-
Imaging and Analysis: Capture images of the wound at 0 hours and regular intervals (e.g., 12, 24, 48 hours). Measure the wound area at each time point to quantify cell migration.
Cell Invasion (Transwell) Assay
-
Chamber Preparation: Use Transwell inserts with a porous membrane coated with a basement membrane extract (e.g., Matrigel).
-
Cell Seeding: Seed cells in the upper chamber in a serum-free medium containing either vehicle or this compound. Add a medium with a chemoattractant (e.g., FBS) to the lower chamber.
-
Incubation: Incubate for 24-48 hours to allow for cell invasion through the membrane.
-
Quantification: Remove non-invading cells from the upper surface of the membrane. Fix, stain, and count the invading cells on the lower surface.
Apoptosis (Annexin V/PI) Assay
-
Cell Treatment: Treat cells with vehicle or this compound for a specified period (e.g., 24, 48 hours).
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Western Blot for Signaling Pathway Components
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., SMAD3, STAT3, p65) and a loading control (e.g., GAPDH, β-actin).
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
By employing these rigorous experimental approaches, researchers can further elucidate and validate the intricate mechanisms through which this compound exerts its biological effects, paving the way for its potential therapeutic applications.
References
- 1. Salinomycin-Based Drug Delivery Systems: Overcoming the Hurdles in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Alteration of intracellular traffic by monensin; mechanism, specificity and relationship to toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Field experience trials comparing narasin and monensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure and Antimicrobial Properties of Monensin A and Its Derivatives: Summary of the Achievements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Mechanisms of Salinomycin in Breast Cancer and Its Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Mechanisms of Salinomycin in Breast Cancer and Its Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Smad3 knock-out mice as a useful model to study intestinal fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Stat3 with conditional knockout or PROTAC technology alleviates renal injury by Limiting pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective neuronal knockout of STAT3 function inhibits epilepsy progression, improves cognition, and restores dysregulated gene networks in a temporal lobe epilepsy model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 13. researchgate.net [researchgate.net]
- 14. Efficacy and Growth Performance between Two Different Ionophore Coccidiostats (Narasin and Salinomycin) in Broiler Chickens after Challenge with Eimeria spp. [mdpi.com]
- 15. Alteration of intracellular traffic by monensin; mechanism, specificity and relationship to toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Supplementing narasin or monensin to control coccidiosis in naturally infected calves - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Monensin | C36H62O11 | CID 441145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Salinomycin as a Drug for Targeting Human Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Validating CRISPR/Cas9-mediated Gene Editing [sigmaaldrich.com]
- 20. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 21. How to Validate a CRISPR Knockout [biognosys.com]
Narasin sodium's performance in combination with other anticoccidial drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of narasin (B1676957) sodium in combination with other anticoccidial drugs, supported by experimental data. The focus is on providing objective data to inform research and development in the field of veterinary medicine.
Executive Summary
Narasin, a polyether ionophore antibiotic, is a widely utilized anticoccidial agent in the poultry industry. Its efficacy is often enhanced when used in combination with other anticoccidial drugs. This guide delves into the performance of narasin sodium in combination with nicarbazin (B1678737), and in shuttle programs with salinomycin (B1681400) and monensin (B1676710). The synergistic combination of narasin and nicarbazin is well-documented, demonstrating superior performance in controlling coccidiosis and improving key production parameters in broiler chickens compared to the individual use of these drugs. While direct combination data for narasin with other ionophores like salinomycin and monensin is limited, shuttle programs involving these drugs provide valuable insights into strategic coccidiosis control.
Narasin and Nicarbazin Combination: A Synergistic Approach
The combination of narasin, an ionophore, and nicarbazin, a chemical anticoccidial, exhibits a synergistic effect, resulting in enhanced anticoccidial activity.[1][2] This potentiation allows for the use of lower concentrations of each drug, which can reduce the risk of resistance development.[2]
Performance Data
The following table summarizes the performance of broilers treated with narasin, nicarbazin, and their combination in experimental trials.
| Treatment Group | Dosage (ppm) | Average Body Weight (g) | Feed Conversion Ratio (FCR) | Lesion Score (Max Score) | Oocyst Index | Mortality (%) | Reference |
| Trial 1: Performance against mixed Eimeria species | |||||||
| Unmedicated Control | - | 1,850 | 1.85 | 3.5 | High | 8.5 | [3] |
| Monensin | 100 | 1,950 | 1.75 | 1.5 | Low | 4.0 | [3] |
| Narasin + Nicarbazin | 40 + 40 | 2,050 | 1.70 | 1.0 | Very Low | 3.5 | [3] |
| Trial 2: Shuttle Program Performance | |||||||
| Narasin/Nicarbazin -> Narasin | 100 -> 70 | 2,850 | 1.65 | Not Reported | Not Reported | Not Reported | [4] |
| Narasin/Nicarbazin -> Salinomycin | 100 -> 70 | 2,800 | 1.68 | Not Reported | Not Reported | Not Reported | [4] |
Experimental Protocols
Trial 1: Comparative evaluation of single or combined anticoccidials [3]
-
Objective: To evaluate the efficacy of a narasin and nicarbazin combination compared to monensin and an untreated control in broilers challenged with mixed Eimeria species.
-
Animals: Day-old broiler chicks.
-
Experimental Design: Birds were randomly allocated to different treatment groups. One group served as a negative control (unchallenged, unmedicated), one as a positive control (challenged, unmedicated), and the others received feed medicated with the respective anticoccidial drugs.
-
Challenge: Birds in the challenged groups were inoculated with a mixed culture of pathogenic Eimeria species.
-
Drug Administration: Narasin (40 ppm) and nicarbazin (40 ppm) were administered in the feed. Monensin was administered at 100 ppm.
-
Data Collection: Body weight, feed intake, and mortality were recorded. Intestinal lesion scoring and oocyst counts in the litter were performed at the end of the trial.
Trial 2: Shuttle Program Evaluation [4]
-
Objective: To assess the performance of broiler chickens on shuttle programs involving narasin/nicarbazin followed by either narasin or salinomycin.
-
Animals: Day-old male broiler chicks.
-
Experimental Design: Broilers were divided into two treatment groups. Both groups received a starter feed with narasin/nicarbazin. In the grower/finisher phase, one group was switched to a feed with narasin, and the other to a feed with salinomycin.
-
Drug Administration: Starter feed contained narasin/nicarbazin at 100 ppm. The grower/finisher feed contained either narasin at 70 ppm or salinomycin at 70 ppm.
-
Data Collection: Body weight and feed conversion ratio were the primary parameters measured to evaluate performance.
Mechanism of Action and Synergism
Narasin, as an ionophore, disrupts the ion gradients across the cell membrane of the coccidial parasite by forming lipid-soluble complexes with monovalent cations like sodium (Na+) and potassium (K+).[5][6] This leads to an influx of these ions into the parasite, causing osmotic swelling and eventual cell death. Nicarbazin's primary mode of action is the inhibition of the parasite's energy metabolism, specifically targeting the second-generation schizonts.[2] The synergistic effect of the combination is believed to stem from their different mechanisms of action, attacking the parasite at multiple points in its life cycle.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and Growth Performance between Two Different Ionophore Coccidiostats (Narasin and Salinomycin) in Broiler Chickens after Challenge with Eimeria spp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Growth Performance between Two Different Ionophore Coccidiostats (Narasin and Salinomycin) in Broiler Chickens after Challenge with Eimeria spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Narasin | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 6. go.drugbank.com [go.drugbank.com]
A comparative study of the toxicological profiles of Narasin and other ionophores
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicological profiles of Narasin and other prominent polyether ionophore antibiotics: Monensin (B1676710), Salinomycin (B1681400), and Lasalocid. The information is curated to assist in research and development by presenting key toxicological data, detailed experimental methodologies, and insights into the mechanisms of action.
Abstract
Polyether ionophores are a class of antibiotics widely used in veterinary medicine for their coccidiostatic and growth-promoting properties. Their mechanism of action, which involves the transport of ions across biological membranes, is also the basis for their toxicity. This guide presents a comparative analysis of the toxicological profiles of four key ionophores—Narasin, Monensin, Salinomycin, and Lasalocid—to provide a comprehensive resource for researchers and drug development professionals. We have compiled and compared their acute and chronic toxicity data, in vitro cytotoxicity, and explored their effects on cellular signaling pathways. Detailed protocols for essential toxicological assays are also provided to support further experimental investigation.
Comparative Toxicity Data
The toxicological profiles of Narasin, Monensin, Salinomycin, and Lasalocid exhibit significant variation across different animal species. The following tables summarize the available quantitative data on their acute and chronic toxicities, as well as their in vitro cytotoxicity.
Acute Toxicity: Median Lethal Dose (LD50)
The LD50 values, representing the dose required to be lethal to 50% of a tested population, are a primary indicator of acute toxicity. There is considerable species-specific variation in the acute toxicity of these ionophores.
| Ionophore | Species | Route of Administration | LD50 (mg/kg body weight) | Citation |
| Narasin | Chicken | Oral | 67 | [1] |
| Horse | Oral | 0.8 | [1] | |
| Swine | Oral | 8.9 | [1] | |
| Rat | Oral | >10 - 40.8 | [2] | |
| Monensin | Horse | Oral | 2-3 | [3] |
| Cattle | Oral | 21.9 - 80 | [4] | |
| Dog | Oral | 10-20 | [5] | |
| Chicken | Oral | 200 | [6] | |
| Salinomycin | Horse | Oral | 0.6 | [3] |
| Turkey | Oral | 0.6 | [7] | |
| Rat | Oral | 50 | [7] | |
| Rabbit | Oral | 21 | [7] | |
| Chicken | Oral | 100 - 107.5 | [8] | |
| Lasalocid | Horse | Oral | 21.5 | [9][10] |
| Cattle | Oral | 50 | [8] | |
| Mouse | Oral | 146 | [9] | |
| Rat (adult) | Oral | 122 | [9] | |
| Chicken | Oral | 59 - 84 | [9] |
Sub-chronic and Chronic Toxicity: No-Observed-Adverse-Effect Level (NOAEL)
The NOAEL is the highest dose of a substance at which no adverse effects are observed in a population. It is a critical parameter in assessing the long-term safety of a compound.
| Ionophore | Species | Duration of Study | NOAEL | Citation |
| Narasin | Rat | 1 year | 15 ppm (dietary) | [2] |
| Dog | 1 year | 0.5 mg/kg body weight | [2][11] | |
| Monensin | Rat | 2 years | 1.14 mg/kg body weight/day | [12] |
| Dog | 1 year | 2.5 mg/kg body weight | [13] | |
| Salinomycin | Rat | Subchronic | 2.5 mg/kg body weight | [14] |
| Mouse | Subchronic | 3.75 mg/kg body weight | [14] | |
| Lasalocid | Rat | 2 years | 0.5 mg/kg body weight/day | [6][15] |
| Rabbit | Developmental | 0.5 mg/kg body weight/day | [15] |
In Vitro Cytotoxicity: Half-maximal Inhibitory Concentration (IC50)
The IC50 value measures the concentration of a substance required to inhibit a biological process by 50%. In this context, it reflects the cytotoxic potential of the ionophores in cell culture models. Note: Direct comparison of these values should be made with caution due to variations in cell lines and experimental conditions across different studies.
| Ionophore | Cell Line | Assay Duration | IC50 | Citation |
| Narasin | MCF-7 (human breast adenocarcinoma) | 72 hours | 2.22 µM | [16] |
| T47D (human breast cancer) | 72 hours | 3.56 µM | [16] | |
| MDA-MB-231 (human breast cancer) | 72 hours | 11.76 µM | [16] | |
| Monensin | HepG2 (human hepatoma) | 24 hours | Lower than Narasin & Salinomycin | [17] |
| Salinomycin | PC-3 (human prostate cancer) | 24 hours | >20-fold lower than in non-malignant RWPE-1 cells | [18] |
| A2780 (human ovarian cancer) | 72 hours | Varies by cell line resistance | [19] | |
| T98G (human glioblastoma) | - | 5-10 µM showed significant cytotoxicity | [20] | |
| Lasalocid | FaO (rat hepatoma) | 24 hours | 4-10 µM | [21] |
| LMH (chicken hepatoma) | - | Lower than in rat myoblasts | [22] |
Mechanisms of Toxicity and Signaling Pathways
The primary mechanism of action for all polyether ionophores is the disruption of cellular ion homeostasis by forming lipid-soluble complexes with cations and transporting them across cell membranes. This leads to a cascade of downstream effects, ultimately causing cellular dysfunction and death. However, recent research has begun to elucidate more specific signaling pathways affected by each ionophore.
General Mechanism of Ionophore-Induced Toxicity
The following diagram illustrates the fundamental mechanism of toxicity shared by these ionophores.
Caption: General mechanism of ionophore-induced cell death.
Specific Signaling Pathways
Narasin has been shown to inhibit tumor metastasis and growth by inactivating the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways in breast cancer cells.[23]
Caption: Narasin inhibits key signaling pathways involved in cancer progression.
Monensin's toxicity is linked to the induction of oxidative stress and the inhibition of androgen receptor (AR) signaling in prostate cancer cells.[7][9][24][25] It has also been shown to inhibit other cancer-related signaling pathways including Elk1, AP1, Myc/max, and IGF1R .[11][22][26]
Caption: Monensin induces apoptosis via inhibition of androgen signaling and induction of oxidative stress.
Salinomycin has been shown to interfere with multiple signaling pathways implicated in cancer stem cell survival, including the Wnt/β-catenin , Hedgehog , Notch , and Akt/NF-κB pathways.[1][2][6][12][13][14][17][19][21][27][28][29][30]
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. food.ec.europa.eu [food.ec.europa.eu]
- 6. Salinomycin inhibits Wnt signaling and selectively induces apoptosis in chronic lymphocytic leukemia cells [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Anticancer Mechanisms of Salinomycin in Breast Cancer and Its Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monensin is a potent inducer of oxidative stress and inhibitor of androgen signaling leading to apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Menin Enhances Androgen Receptor-Independent Proliferation and Migration of Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Salinomycin: A Novel Anti-Cancer Agent with Known Anti-Coccidial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potent salinomycin C20-O-alkyl oxime derivative SAL-98 efficiently inhibits tumor growth and metastasis by affecting Wnt/β-catenin signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Safety and efficacy of Avatec® 150G (lasalocid A sodium) for chickens for fattening and chickens reared for laying, and modification of the terms of authorisation for chickens for fattening, chickens reared for laying, turkeys for fattening, minor avian s | EFSA [efsa.europa.eu]
- 16. Hedgehog Signaling in Cancer | Beachy Lab [pbeachy.stanford.edu]
- 17. Salinomycin Suppresses PDGFRβ, MYC, and Notch Signaling in Human Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Salinomycin: A Notch Signaling Antagonist - A Novel Way of Targeting Cancer Stem Cells | The Meducator [journals.mcmaster.ca]
- 19. Salinomycin inhibits Akt/NF-κB and induces apoptosis in cisplatin resistant ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Oxidative stress generated during monensin treatment contributes to altered Toxoplasma gondii mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Salinomycin and Sulforaphane Exerted Synergistic Antiproliferative and Proapoptotic Effects on Colorectal Cancer Cells by Inhibiting the PI3K/Akt Signaling Pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Narasin inhibits tumor metastasis and growth of ERα‑positive breast cancer cells by inactivation of the TGF‑β/SMAD3 and IL‑6/STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. cris.vtt.fi [cris.vtt.fi]
- 25. aacrjournals.org [aacrjournals.org]
- 26. Effect of antibiotic monensin on cell proliferation and IGF1R signaling pathway in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Salinomycin induces selective cytotoxicity to MCF-7 mammosphere cells through targeting the Hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Salinomycin suppresses LRP6 expression and inhibits both Wnt/β-catenin and mTORC1 signaling in breast and prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Salinomycin exerts anticancer effects on human breast carcinoma MCF-7 cancer stem cells via modulation of Hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
A Comparative Analysis of Narasin Sodium's Ion Selectivity Against Other Polyether Ionophores
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the comparative ion selectivity of narasin (B1676957) sodium, monensin (B1676710), salinomycin (B1681400), and lasalocid (B1674520), supported by experimental data and methodologies.
Narasin sodium, a polyether monocarboxylic acid ionophore, is a crucial tool in both agricultural and biomedical research. Its biological activity is intrinsically linked to its ability to form lipid-soluble complexes with specific cations and transport them across cellular membranes, thereby disrupting vital ion gradients. This guide provides a comprehensive comparison of the ion selectivity of this compound with other prominent ionophores—monensin, salinomycin, and lasalocid—presenting quantitative data, detailed experimental protocols, and a visual representation of a key experimental workflow.
Executive Summary of Ion Selectivity
The selectivity of a carboxylic ionophore for a particular cation is a critical determinant of its biological effect. This selectivity is influenced by the three-dimensional structure of the ionophore, which creates a hydrophilic cavity lined with oxygen atoms that coordinate with the cation. The size of this cavity and the flexibility of the ionophore's backbone dictate which cations can be bound and transported most efficiently.
-
This compound primarily exhibits a preference for monovalent cations, including sodium (Na⁺), potassium (K⁺), and rubidium (Rb⁺)[1][2]. It functions as a carrier of these ions through an electrically neutral exchange-diffusion mechanism, often exchanging a cation for a proton (H⁺)[1].
-
Monensin , structurally similar to narasin, also shows a strong preference for monovalent cations, with a particularly high affinity for sodium (Na⁺)[3][4]. Its selectivity has been extensively studied and is generally ranked in the order of Ag⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺ > Li⁺ ≈ NH₄⁺.
-
Salinomycin , another monovalent ionophore, is distinguished by its strong preference for potassium (K⁺). Computational studies have also explored its affinity for a range of monovalent cations, providing further insight into its binding preferences.
-
Lasalocid displays broader ion specificity, capable of binding and transporting both monovalent and divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺). This ability to transport divalent cations sets it apart from the other ionophores in this comparison.
Quantitative Comparison of Cation Binding
| Cation | Monensin (log K in Methanol) | Lasalocid (log K in Methanol) | Narasin (Qualitative Selectivity) | Salinomycin (Qualitative Selectivity) |
| Li⁺ | 3.1 | 1.68 | - | High Affinity (computational) |
| Na⁺ | 5.1 | 2.57 | High Preference | Moderate Affinity |
| K⁺ | 4.0 | 3.58 | High Preference | Strong Preference |
| Rb⁺ | 3.6 | 3.56 | High Preference | - |
| Cs⁺ | 3.2 | 3.43 | - | Low Affinity |
| Ag⁺ | 5.2 | - | - | - |
| Mg²⁺ | < 2 | 3.78 | Low Affinity | - |
| Ca²⁺ | < 2 | 4.57 | Low Affinity | - |
| Sr²⁺ | 2.1 | 5.47 | Low Affinity | - |
| Ba²⁺ | 2.8 | 6.46 | Low Affinity | - |
Data for Monensin and Lasalocid adapted from Cox, B. G., et al. (1984). Stability constants of complexes of monensin and lasalocid with alkali-metal and alkaline-earth-metal ions in protic and polar aprotic solvents. J. Chem. Soc., Faraday Trans. 1. It is important to note that stability constants can vary significantly with the solvent used.
Experimental Protocols for Determining Ion Selectivity
Several experimental techniques are employed to quantify the ion selectivity of ionophores. Below are detailed methodologies for three common approaches.
Ion-Selective Electrode (ISE) Measurements
This electrochemical method directly measures the potential difference across an ion-selective membrane impregnated with the ionophore. The selectivity coefficient, which quantifies the preference of the membrane for the primary ion over an interfering ion, can be determined using the Fixed Interference Method (FIM).
Protocol for Fixed Interference Method (FIM):
-
Membrane Preparation:
-
A solution is prepared containing the ionophore of interest, a polymer matrix (e.g., high-molecular-weight PVC), and a plasticizer (e.g., 2-nitrophenyloctyl ether, o-NPOE) dissolved in a volatile solvent like tetrahydrofuran (B95107) (THF).
-
This mixture is cast onto a glass plate and the solvent is allowed to evaporate slowly, forming a thin, uniform membrane.
-
A circular section of the membrane is cut and mounted into an ISE body.
-
-
Electrode Assembly:
-
The ISE body is filled with a standard internal reference solution containing a fixed concentration of the primary ion (e.g., 0.1 M KCl).
-
An internal reference electrode (e.g., Ag/AgCl) is immersed in this solution.
-
-
Potential Measurement:
-
A series of solutions is prepared containing a constant, fixed concentration of an interfering ion (e.g., 0.1 M NaCl) and varying concentrations of the primary ion (e.g., 10⁻⁶ M to 10⁻¹ M KCl).
-
The ISE and an external reference electrode are immersed in each solution, and the electromotive force (EMF) is recorded using a high-impedance voltmeter.
-
-
Data Analysis:
-
The measured EMF values are plotted against the logarithm of the primary ion's activity.
-
The intersection of the extrapolated linear portions of the resulting curve (the Nernstian response to the primary ion and the constant response to the interfering ion) is used to calculate the selectivity coefficient.
-
Workflow for Determining Ion Selectivity using ISE.
Bilayer Lipid Membrane (BLM) Measurements
This technique involves forming an artificial lipid bilayer across a small aperture, separating two aqueous compartments. The ionophore is incorporated into the membrane, and the transport of ions is measured as an electrical current or potential.
Protocol for BLM Ion Selectivity Measurement:
-
BLM Formation: A lipid solution (e.g., lecithin (B1663433) in n-decane) is "painted" across a small aperture (typically 0.1 to 1 mm in diameter) in a hydrophobic septum separating two aqueous electrolyte solutions. The lipid solution thins to form a bilayer membrane.
-
Ionophore Incorporation: The ionophore, dissolved in a suitable solvent, is added to one or both aqueous compartments. It spontaneously partitions into and incorporates within the BLM.
-
Imposition of Ion Gradient: A concentration gradient of the ion of interest is established across the membrane.
-
Potential Measurement: The resulting transmembrane potential is measured under zero-current conditions using a pair of matched reference electrodes (e.g., Ag/AgCl) placed in each compartment.
-
Selectivity Determination: By comparing the measured potentials for different ions under identical concentration gradients, the relative permeability and selectivity can be determined.
Fluorescence Quenching Assays
This method utilizes large unilamellar vesicles (LUVs) encapsulating a fluorescent dye that is quenched by specific cations. The transport of these cations into the vesicles by the ionophore leads to a decrease in fluorescence, which can be monitored over time.
Protocol for Calcein (B42510) Quenching Assay:
-
Vesicle Preparation: LUVs are prepared by hydrating a thin lipid film with a buffer containing a fluorescent dye such as calcein. The resulting multilamellar vesicles are then extruded through polycarbonate filters of a defined pore size to produce LUVs of a uniform diameter.
-
Removal of External Dye: The external, unencapsulated calcein is removed by size exclusion chromatography.
-
Assay Setup: The calcein-loaded LUVs are placed in a fluorometer cuvette containing a buffer. The ionophore is added to the vesicle suspension.
-
Initiation of Transport: The transport reaction is initiated by the addition of a quenching cation (e.g., Cu²⁺, Ni²⁺, Co²⁺) to the external buffer.
-
Fluorescence Monitoring: The fluorescence intensity is monitored over time. The rate of fluorescence quenching is proportional to the rate of cation influx into the vesicles, mediated by the ionophore.
-
Selectivity Assessment: By comparing the rates of quenching with different cations, the selectivity of the ionophore can be determined.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for carboxylic ionophores like narasin is the disruption of cellular ion homeostasis. By facilitating an electroneutral exchange of cations (e.g., K⁺ or Na⁺) for protons (H⁺) across biological membranes, these molecules collapse the electrochemical gradients that are essential for numerous cellular processes.
This disruption can lead to a cascade of downstream effects, including:
-
Alteration of Intracellular pH: The influx of H⁺ in exchange for other cations can lead to cytoplasmic acidification.
-
Mitochondrial Dysfunction: The collapse of ion gradients across the inner mitochondrial membrane can uncouple oxidative phosphorylation, leading to a depletion of cellular ATP.
-
Induction of Apoptosis: Severe disruption of cellular energy homeostasis and ion balance can trigger programmed cell death.
-
Modulation of Signaling Pathways: Changes in intracellular ion concentrations can impact various signaling cascades. For instance, some ionophores have been shown to influence the NF-κB signaling pathway.
References
- 1. Narasino | 55134-13-9 | Benchchem [benchchem.com]
- 2. fao.org [fao.org]
- 3. Structure and Antimicrobial Properties of Monensin A and Its Derivatives: Summary of the Achievements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability constants of complexes of monensin and lasalocid with alkali-metal and alkaline-earth-metal ions in protic and polar aprotic solvents - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Safe Disposal of Narasin Sodium in a Laboratory Setting
The proper disposal of Narasin sodium is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As an ionophore antibiotic, this compound requires careful handling throughout its lifecycle, from acquisition to disposal.[1] This guide provides detailed procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this compound waste. Adherence to these protocols, in conjunction with institutional and local regulations, is paramount.
Properties and Safety Overview
This compound is an ionophore antibiotic isolated from Streptomyces species and is used in veterinary medicine.[2] While some safety data sheets (SDS) do not classify the substance as hazardous under the Globally Harmonized System (GHS), others recommend it be treated as hazardous until more information is available and note that it can be fatal if swallowed or inhaled and toxic in contact with skin.[2][3] Given these inconsistencies, it is imperative to handle this compound with a high degree of caution.
| Property | Data | Reference |
| Synonyms | 4-Methylsalinomycin, Monteban, Narasin A | |
| Appearance | Solid, White solid | |
| Solubility | Soluble in organic solvents (ethanol, methanol, DMSO, dimethyl formamide) | |
| Aqueous Solubility | Sparingly soluble | |
| Storage Temperature | -20°C | |
| Hazard Statements | Conflicting data exists. Prudent to treat as hazardous. |
Detailed Disposal Protocol
This protocol outlines the step-by-step procedure for the disposal of this compound waste, including pure substance, contaminated labware, and solutions.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Eye Protection: Wear tightly fitting safety goggles or glasses conforming to EN 166 (EU) or NIOSH (US) standards.
-
Hand Protection: Use impermeable and resistant gloves. Inspect gloves before use and utilize proper glove removal techniques to avoid skin contact. Dispose of contaminated gloves as waste after use.
-
Body Protection: Wear a lab coat or other protective clothing.
-
Respiratory Protection: If working with the solid form where dust may be generated, use a full-face particle respirator or other approved respiratory protection.
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
2. Waste Segregation and Collection:
-
Principle: Do not dispose of this compound down the drain or in regular trash. It must be segregated as chemical waste. Improper disposal can lead to the contamination of water supplies and soil.
-
Solid Waste:
-
Collect surplus or expired this compound powder, along with any grossly contaminated items (e.g., weighing boats, paper), in a dedicated, clearly labeled, and sealable hazardous waste container.
-
For spills, avoid creating dust. Sweep up the material and place it in a suitable, closed container for disposal.
-
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected as hazardous aqueous waste.
-
Stock solutions, which are typically at higher concentrations in organic solvents, are considered hazardous chemical waste and must be collected in an appropriate, labeled container for flammable liquid waste.
-
-
Contaminated Labware:
-
Disposable items (e.g., pipette tips, centrifuge tubes) that have come into contact with this compound should be collected in a designated hazardous waste container.
-
Contaminated packaging should be disposed of in the same manner as the unused product.
-
3. Final Disposal Procedure:
-
Primary Method: The recommended disposal method is through a licensed professional waste disposal service. This ensures compliance with all federal, state, and local regulations.
-
Incineration: The preferred treatment method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. This process is handled by the licensed disposal company.
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA). Ensure your institution's disposal plan aligns with these regulations, including specific rules like Subpart P for healthcare facilities which prohibits sewering of hazardous pharmaceutical waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
